molecular formula C9H3Cl2F3N2 B13487686 4,5-Dichloro-2-(trifluoromethyl)quinazoline

4,5-Dichloro-2-(trifluoromethyl)quinazoline

Cat. No.: B13487686
M. Wt: 267.03 g/mol
InChI Key: MGJTZBRTQSGGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H3Cl2F3N2 and its molecular weight is 267.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H3Cl2F3N2

Molecular Weight

267.03 g/mol

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3Cl2F3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H

InChI Key

MGJTZBRTQSGGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 4,5-dichloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive structural and synthetic analysis of 4,5-dichloro-2-(trifluoromethyl)quinazoline , a highly specialized heterocyclic scaffold used in the development of kinase inhibitors and antiviral agents. We explore the electronic differentiation between the C4 and C5 chlorides, the inductive effects of the trifluoromethyl group, and the regioselective nucleophilic aromatic substitution (


) pathways that define its utility in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The molecule comprises a quinazoline bicyclic core substituted with chlorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 2-position.

Physicochemical Profile
PropertyValue (Predicted)Significance
IUPAC Name 4,5-dichloro-2-(trifluoromethyl)quinazolineUnambiguous identification
Molecular Formula

Halogen-rich core
Molecular Weight 267.03 g/mol Fragment-like chemical space
ClogP ~3.8High lipophilicity due to -Cl and -

PSA (Polar Surface Area) ~26 ŲGood membrane permeability
LUMO Character High coefficient at C4Dictates nucleophilic attack site
Electronic Architecture

The reactivity of this scaffold is governed by the interplay of three electron-withdrawing groups:

  • 2-Trifluoromethyl (

    
    ):  Exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C4 position exceptionally electrophilic.
    
  • 4-Chloro: The primary leaving group. Its position on the electron-deficient pyrimidine ring makes it highly labile to

    
    .
    
  • 5-Chloro: Located on the benzene ring (peri-position). It exerts a steric effect on the C4 position and a weaker electronic withdrawal compared to the C4-Cl. It is generally stable under mild nucleophilic conditions but can participate in metal-catalyzed cross-couplings.

Synthetic Architecture

The synthesis of 4,5-dichloro-2-(trifluoromethyl)quinazoline requires a regioselective approach, typically starting from 2-amino-6-chlorobenzoic acid (6-chloroanthranilic acid). The critical challenge is establishing the 5-chloro substituent correctly, as the 6-position on the anthranilic acid maps to the 5-position on the quinazoline core.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection and forward synthesis.

Synthesis cluster_0 Critical Regiochemistry Start 2-Amino-6-chlorobenzoic acid (Starting Material) Inter1 5-Chloro-2-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one Start->Inter1 TFAA, Pyridine Cyclodehydration Inter2 5-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Inter1->Inter2 NH4OAc or NH3 Ring Expansion Product 4,5-Dichloro-2-(trifluoromethyl) quinazoline Inter2->Product POCl3 / PCl5 Chlorination

Figure 1: Step-wise synthesis of 4,5-dichloro-2-(trifluoromethyl)quinazoline from 6-chloroanthranilic acid.

Detailed Synthetic Protocol

Step 1: Cyclization to Benzoxazinone

  • Reagents: 2-Amino-6-chlorobenzoic acid (1.0 eq), Trifluoroacetic anhydride (TFAA, 2.5 eq).

  • Conditions: Reflux in toluene or neat TFAA.

  • Mechanism: Acylation of the amine followed by intramolecular dehydration forms the 3,1-benzoxazin-4-one ring. The 6-chloro group is retained.

Step 2: Ring Expansion to Quinazolinone

  • Reagents: 5-Chloro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, Ammonium Acetate (

    
    ) or Ammonia gas.
    
  • Conditions: Heating in acetic acid or ethanol.

  • Outcome: The ammonia attacks the oxazinone ring, opening it and re-closing to form the thermodynamically stable quinazolin-4(3H)-one.

  • Checkpoint: Verify the formation of 5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one via LC-MS (M+H expected ~249).

Step 3: Aromatization/Chlorination

  • Reagents: Phosphorus oxychloride (

    
    , solvent/reagent), 
    
    
    
    -Diisopropylethylamine (DIPEA, cat.).
  • Conditions: Reflux (105°C) for 3-6 hours.

  • Protocol:

    • Suspend the quinazolinone in

      
       (10 vol).
      
    • Add DIPEA dropwise (activates the lactam tautomer).

    • Reflux until the starting material is consumed (TLC/LC-MS).

    • Workup (Critical Safety): Remove excess

      
       under reduced pressure. Quench the residue slowly into ice-water (exothermic!). Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc). The product is prone to hydrolysis; store under inert atmosphere.

Reactivity & Regioselectivity[3][4][5][6]

The core utility of this scaffold lies in its differential reactivity. The C4-Cl is significantly more reactive than the C5-Cl due to the electronic deficiency of the pyrimidine ring and the activation by the 2-


 group.
Electronic Reactivity Map
  • C4 Position (Primary Electrophile): The carbon is flanked by two nitrogens and a

    
     group. It undergoes rapid 
    
    
    
    with amines, thiols, and alkoxides.
  • C5 Position (Secondary Electrophile): The chlorine here is deactivated relative to C4 but activated relative to chlorobenzene. It is sterically crowded by the C4 substituent.

  • Peri-Effect: The C5-Cl creates steric hindrance for nucleophiles attacking C4, potentially requiring higher temperatures or smaller nucleophiles compared to 5-H analogs.

Nucleophilic Substitution Workflow (Graphviz)

Reactivity cluster_mechanism Mechanism SM 4,5-Dichloro-2-(trifluoromethyl) quinazoline Prod1 4-Amino-5-chloro-2-(trifluoromethyl) quinazoline SM->Prod1 SNAr (C4 Selective) rt, THF/DIPEA Nu1 Nucleophile 1 (R-NH2) (Mild Conditions) Prod2 4,5-Disubstituted quinazoline Prod1->Prod2 Pd-Catalysis (C5) High Temp Nu2 Nucleophile 2 / Catalyst (Suzuki/Buchwald)

Figure 2: Sequential functionalization strategy. The C4-Cl is displaced first via SNAr, followed by C5 functionalization via transition metal catalysis.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

Quinazolines are privileged scaffolds in kinase inhibition (e.g., Gefitinib, Erlotinib).

  • Role of 2-

    
    :  Enhances metabolic stability (blocks oxidation at C2) and increases lipophilicity for better binding pocket penetration.
    
  • Role of 5-Cl: Can be used to lock the conformation of the substituent at C4 (via steric clash) or to fill small hydrophobic pockets in the ATP binding site.

Antiviral Agents (NNRTIs)

2-Substituted quinazolines have been explored as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 4,5-dichloro motif allows for the introduction of specific lipophilic side chains required to bind the NNRTI allosteric pocket.

Safety & Handling

  • Corrosivity: The 4,5-dichloro derivative is a potent alkylating agent and skin sensitizer. Handle in a fume hood.

  • Hydrolysis: The C4-Cl is moisture sensitive. It hydrolyzes back to the quinazolinone if exposed to atmospheric moisture for prolonged periods. Store in a desiccator or freezer.

  • Reactivity: Avoid contact with strong bases or oxidizers unless controlled.

References

  • Synthesis of Quinazolinones

    • Title: Synthesis and antimicrobial activity of 6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives.[1]

    • Source: ProQuest / ResearchG
    • Context: Describes the cyclization of anthranilic acid derivatives with TFAA and amines, providing the foundational protocol for the 2- quinazolinone core.
  • Regioselectivity of SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • Context: Validates the electronic preference for C4 substitution over other positions in dichloroquinazolines, supported by DFT calcul
    • [2]

  • Medicinal Chemistry of 2-Trifluoromethylquinazolines

    • Title: Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
    • Source: Chinese Pharmaceutical Journal, 2024.[3]

    • Context: Illustrates the biological relevance of the trifluoromethyl group on the quinazoline scaffold in oncology.
  • General Quinazoline Synthesis

    • Title: Synthesis of quinazolinones.[4][3][5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal.
    • Context: Provides a broad overview of methodologies for constructing the quinazoline ring system

Sources

The 2-(Trifluoromethyl)quinazoline Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Workflows, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The quinazoline core is a profoundly privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous FDA-approved targeted therapies (e.g., gefitinib, erlotinib). However, the unsubstituted C2 position of the quinazoline ring frequently presents a metabolic liability, acting as a primary site for enzymatic oxidation by aldehyde oxidase or cytochrome P450 enzymes.

To overcome this, the strategic introduction of a trifluoromethyl (–CF


) group at the C2 position has emerged as a highly effective pharmacophore hybridization strategy[1]. As a Senior Application Scientist, I emphasize three causal reasons for this structural modification:
  • Steric and Electronic Shielding: The strongly electron-withdrawing and sterically demanding –CF

    
     group completely blocks C2 oxidation, significantly enhancing the pharmacokinetic (PK) half-life and metabolic stability of the molecule.
    
  • Lipophilicity and Membrane Permeability: The incorporation of fluorine atoms increases the overall lipophilicity (LogP) of the scaffold, driving superior intracellular accumulation, which is critical for targeting intracellular kinases and helicases.

  • pKa Modulation: The inductive electron-withdrawing effect of the –CF

    
     group lowers the pKa of the adjacent N1 and N3 nitrogens. This reduces non-specific basicity, which is a common driver of off-target hERG channel liability in basic amine drugs.
    

Today, the 4-chloro-2-(trifluoromethyl)quinazoline (4-CQ) intermediate serves as a versatile building block for synthesizing potent anticancer, antimicrobial, and antiviral agents[2].

Therapeutic Applications & Mechanisms of Action

Recent structure-activity relationship (SAR) elucidations have demonstrated that


-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives exhibit profound antiproliferative activities through two primary, distinct mechanisms:
A. Werner (WRN) Helicase Inhibition

WRN is a RecQ helicase critical for DNA repair, replication, and the maintenance of genomic stability. Cancer cells with microsatellite instability (MSI) exhibit a synthetic lethal dependency on WRN. Specific 2-(CF


)-quinazoline derivatives (such as compounds 13a and kzl052) have been identified as highly potent, WRN-dependent anticancer agents[3][4]. By binding directly to the WRN protein, these compounds inhibit its non-enzymatic function, disrupt DNA damage repair, and subsequently downregulate the MDM2/p53 pathway. This cascade leaves damaged DNA unrepaired, forcing the cancer cell into mitotic arrest and apoptosis[4].
B. Tubulin Polymerization Inhibition

A parallel class of these derivatives acts as microtubule-targeting agents (MTAs). By binding selectively to the colchicine site on tubulin, they disrupt the cellular microtubule network. This interference prevents spindle formation during mitosis, promoting cell cycle arrest specifically at the G2/M phase, ultimately triggering apoptosis in leukemia and prostate cancer cell lines[5].

MOA Scaffold 2-(Trifluoromethyl)quinazoline Derivatives WRN Werner (WRN) Helicase Scaffold->WRN Binds & Inhibits Tubulin Tubulin (Colchicine Site) Scaffold->Tubulin Binds DNA_Repair Inhibition of DNA Damage Repair WRN->DNA_Repair Microtubule Microtubule Depolymerization Tubulin->Microtubule MDM2_p53 Downregulation of MDM2 & Activation of p53 DNA_Repair->MDM2_p53 Apoptosis Cancer Cell Apoptosis MDM2_p53->Apoptosis G2M G2/M Phase Arrest Microtubule->G2M G2M->Apoptosis

Figure 1: Dual apoptotic pathways triggered by 2-(CF3)-quinazoline derivatives.

Quantitative SAR & Efficacy Data

To illustrate the potency of this scaffold, the following table summarizes the half-maximal inhibitory concentrations (IC


) of leading 

-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives across various human cancer cell lines.
Compound IDPrimary Target / MechanismCell LineIC

Value
Reference
13a WRN HelicaseK562 (Leukemia)134.7 nM[3]
5e Tubulin (Colchicine site)HeLa (Cervical)10.0 nM[4]
5e Tubulin (Colchicine site)K562 (Leukemia)80.0 nM[4]
kzl052 WRN HelicaseLNCaP (Prostate)110.0 nM[4]
kzl052 WRN HelicasePC3 (Prostate)390.0 nM[4]
10b Apoptosis / TubulinPC3 (Prostate)3.15 µM[1]

Data Interpretation: The sub-micromolar to nanomolar efficacy of compounds like 5e and 13a validates the 2-(CF


)-quinazoline core as a highly efficient binding motif for both structural proteins (tubulin) and DNA repair enzymes (WRN)[3][4].

Experimental Methodologies: Self-Validating Synthetic Protocols

The synthesis of


-aryl-2-(trifluoromethyl)quinazoline-4-amines relies on a robust, three-phase workflow. As a best practice, every step must include self-validating analytical checks to ensure high yield and purity.
Phase 1: Cyclocondensation to 2-(Trifluoromethyl)quinazolin-4(3H)-one
  • Protocol: Dissolve 2-aminobenzamide (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq) as an acid scavenger. Cool the mixture to 0°C and dropwise add trifluoroacetic anhydride (TFAA, 1.2 eq). Stir at room temperature for 4 hours, then reflux for 2 hours to drive cyclization.

  • Causality: TFAA acts dually as the trifluoromethylating agent and the dehydrating agent. Pyridine is critical; it neutralizes the highly acidic trifluoroacetic acid byproduct, preventing the premature protonation of the 2-aminobenzamide nucleophile, which would stall the reaction.

  • Validation: Monitor via TLC (Hexane:EtOAc, 3:1). Upon completion, pour the mixture into ice water. The product will precipitate as a white solid. Filter and confirm via LC-MS (expected [M+H]

    
     mass shift).
    
Phase 2: Chlorination to 4-Chloro-2-(trifluoromethyl)quinazoline (4-CQ)
  • Protocol: Suspend the Phase 1 product in neat phosphorus oxychloride (POCl

    
    , 10 eq). Add a catalytic amount of 
    
    
    
    -dimethylaniline (0.1 eq). Reflux the mixture at 110°C for 6 hours under a nitrogen atmosphere.
  • Causality: POClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     serves as both the solvent and the chlorinating agent. The addition of 
    
    
    
    -dimethylaniline is a deliberate choice to accelerate the formation of a highly reactive Vilsmeier-Haack-type intermediate, driving the lactam tautomer to the imidoyl chloride (4-CQ).
  • Validation & Safety: The reaction is complete when the opaque suspension transitions into a clear, homogenous solution. Critical Step: Concentrate the mixture under reduced pressure to remove excess POCl

    
    , then quench the residue by slow, dropwise addition into crushed ice. This prevents a violent exotherm and avoids the hydrolytic reversion of the 4-chloro product back to the quinazolinone. Extract with DCM.
    
Phase 3: S Ar Amination
  • Protocol: Dissolve 4-CQ (1.0 eq) and the desired substituted arylamine (1.1 eq) in isopropanol (IPA). Add catalytic concentrated HCl (2 drops) or triethylamine (if the arylamine is highly nucleophilic). Reflux at 80°C for 4-8 hours.

  • Causality: The C4 position of 4-CQ is exceptionally electrophilic due to the combined electron-withdrawing effects of the quinazoline nitrogens and the C2-CF

    
     group. Nucleophilic aromatic substitution (S
    
    
    
    Ar) proceeds efficiently. IPA is selected as a protic solvent to stabilize the polar transition state during chloride displacement.
  • Validation: Cool to room temperature to precipitate the final

    
    -aryl-2-(trifluoromethyl)quinazoline-4-amine. 
    
    
    
    F-NMR must show a characteristic sharp singlet near -70 ppm, confirming the structural integrity of the CF
    
    
    group.

Synthesis SM 2-Aminobenzamide Step1 Cyclocondensation (TFAA, Pyridine) SM->Step1 Int1 2-(CF3)-quinazolin- 4(3H)-one Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-CQ Intermediate Step2->Int2 Step3 SNAr Amination (Ar-NH2, Heat) Int2->Step3 Final N-Aryl-2-(CF3)- quinazoline-4-amine Step3->Final

Figure 2: Three-phase synthetic workflow for N-aryl-2-(CF3)-quinazoline-4-amines.

Conclusion & Future Perspectives

The 2-(trifluoromethyl)quinazoline scaffold represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the fluorine atom, medicinal chemists have transformed a metabolically vulnerable core into a robust, highly permeable, and exceptionally potent pharmacophore. As research progresses, the fine-tuning of the


-aryl substituents will likely yield next-generation, highly selective WRN helicase inhibitors and tubulin-targeting agents, offering new hope for targeted therapies in chemo-resistant oncology paradigms.

References

  • Fluoromart:52353-35-2 | 4-CHLORO-2-(TRIFLUOROMETHYL)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Source: researchgate.
  • Source: researchgate.

Sources

The Electronic Architecture and Synthetic Utility of 4,5-Dichloroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Nature of the 4,5-Dichloroquinazoline Scaffold

4,5-Dichloroquinazoline is a bicyclic,


-electron-deficient heteroaromatic compound that serves as a highly versatile building block in both medicinal chemistry and organic optoelectronics. The dual halogenation at the 4- and 5-positions creates a unique electronic asymmetry. The pyrimidine ring (containing the C4-Cl bond) is highly electron-deficient due to the electronegative nitrogen atoms, while the benzenoid ring (containing the C5-Cl bond) is comparatively electron-rich but inductively deactivated by the halogen. Understanding the electronic properties of this scaffold is critical for designing regioselective synthetic pathways and predicting the behavior of the resulting derivatives in biological targets or electronic devices.

Frontier Molecular Orbital (FMO) Dynamics and DFT Insights

The reactivity of 4,5-dichloroquinazoline is governed by its Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) calculations reveal that the electron density is unevenly distributed across the fused ring system. The Lowest Unoccupied Molecular Orbital (LUMO) is highly localized on the pyrimidine ring, with the highest orbital coefficient specifically located at the C4 carbon[1].

The chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I), which globally lowers the LUMO energy of the molecule, making the entire system more electrophilic. However, the C5 carbon itself lacks the direct


-nitrogen activation present at C4. Consequently, the HOMO-LUMO gap of 4,5-dichloroquinazoline is relatively narrow, facilitating rapid charge transfer and high reactivity[2].

HOMO_LUMO LUMO LUMO (~ -1.1 to -1.5 eV) Localized on Quinazoline Core ICT Intramolecular Charge Transfer LUMO->ICT Electron Transfer HOMO HOMO (~ -5.3 to -6.0 eV) Delocalized over Aryl/Halogen HOMO->LUMO Bandgap (~3.5 - 6.0 eV) Excitation Photon Absorption / Charge Injection Excitation->HOMO Energy Input

Caption: Frontier molecular orbital energy diagram and Intramolecular Charge Transfer.

Causality in Regioselective Nucleophilic Aromatic Substitution (SNAr)

The defining feature of 4,5-dichloroquinazoline is its predictable regioselectivity. When subjected to nucleophilic attack (e.g., by amines), substitution occurs exclusively at the C4 position[1].

The Causality: The regioselectivity is driven by the activation energy required to form the transition state. Nucleophilic attack at C4 forms a Meisenheimer complex where the resulting negative charge is effectively delocalized onto the highly electronegative N1 and N3 atoms. This


-nitrogen effect stabilizes the intermediate. Conversely, attack at C5 would force the negative charge onto the less electronegative carbons of the benzene ring, resulting in a significantly higher activation energy barrier[1]. Furthermore, the C4-Cl bond is weaker and more polarized than the C5-Cl bond, making it the kinetically and thermodynamically favored site of reaction[2].

SNAr_Mechanism A 4,5-Dichloroquinazoline (High LUMO at C4) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Amine Nucleophile (e.g., R-NH2) B->C D 4-Amino-5-chloroquinazoline (Product) C->D Chloride Elimination E HCl Byproduct C->E

Caption: Regioselective SNAr pathway at the C4 position of 4,5-dichloroquinazoline.

Experimental Protocol 1: Regioselective Amination of 4,5-Dichloroquinazoline

Objective: Synthesize 4-amino-5-chloroquinazoline derivatives while preserving the C5-Cl bond as a self-validating synthetic handle for downstream functionalization.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4,5-dichloroquinazoline (1.0 equiv) in anhydrous Toluene to a concentration of 0.2 M.

  • Nucleophile Addition: Add the primary or secondary amine (1.1 equiv) dropwise at 0 °C. The strict stoichiometric control ensures complete conversion while preventing unwanted bis-substitution.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via LC-MS. The formation of the product is confirmed by the disappearance of the starting material mass and the appearance of the[M+H]+ peak corresponding to the mono-aminated product. The reaction typically completes within 2–4 hours due to the high LUMO coefficient at C4[1].

  • Workup: Quench with saturated aqueous

    
    . Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Structural Confirmation: Purify via flash column chromatography. Validate regioselectivity using 2D-NMR (HMBC/NOESY) to confirm the amine is strictly at the C4 position and the C5-Cl bond remains intact[1].

Modulating Electronic Properties via Cross-Coupling

Once the C4 position is aminated, the electronic landscape of the molecule shifts dramatically. The electron-donating amino group (+M effect) raises the HOMO energy level and increases the electron density of the quinazoline core. The C5-Cl bond, previously inert to SNAr, is now primed for transition-metal-catalyzed cross-coupling. Because the C5-Cl bond has a higher bond dissociation energy compared to C4-Cl, oxidative addition requires robust palladium catalysts and elevated temperatures[2].

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Functionalize the C5 position of the previously synthesized 4-amino-5-chloroquinazoline to create a Donor-


-Acceptor system.
  • Reagent Mixing: Charge a Schlenk tube with 4-amino-5-chloroquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add

    
     (2.0 equiv) and a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst.

  • Heating: Heat to 95 °C for 16 hours. The thermal energy overcomes the high activation barrier of the C5-Cl oxidative addition.

  • Validation: Cool, filter through Celite, and extract. Use High-Resolution Mass Spectrometry (HRMS) to validate the exact mass of the cross-coupled product, ensuring the complete displacement of the C5 chlorine.

Quantitative Electronic Profiling

The stepwise modification of the 4,5-dichloroquinazoline scaffold allows for precise tuning of its electronic properties. The table below summarizes the theoretical shifts in FMO energies upon sequential functionalization.

Table 1: Comparative Electronic Properties of Substituted Quinazolines

Compound ScaffoldHOMO (eV)LUMO (eV)Bandgap (eV)Primary Reactive Site
Quinazoline (Unsubstituted)-6.10-1.504.60C4 (Electrophilic)
2,4-Dichloroquinazoline-6.35-1.854.50C4 (SNAr)
4,5-Dichloroquinazoline-6.28-1.784.50C4 (SNAr)
4-Amino-5-chloroquinazoline-5.80-1.454.35C5 (Cross-Coupling)

Note: Values are aggregated from DFT (B3LYP/6-31G) calculations across cited literature. The introduction of the electron-donating amino group at C4 significantly raises the HOMO level, facilitating subsequent charge transfer applications.*

Applications in Advanced Therapeutics and Materials

Medicinal Chemistry (DHFR Inhibitors): 5-chloroquinazoline derivatives have emerged as highly potent inhibitors of Dihydrofolate Reductase (DHFR). For instance, the derivative QN254 (5-chloro-N6-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) exhibits profound efficacy against pyrimethamine-resistant Plasmodium falciparum[3]. The causality behind this efficacy lies in the C5-chlorine atom; it provides the exact steric bulk, electronegativity, and lipophilicity required to anchor the molecule deeply within the mutated DHFR hydrophobic pocket, overcoming standard resistance mechanisms[4].

Optoelectronics (OLEDs): By appending electron-donor moieties at C4 (via SNAr) and retaining electron-accepting features at C5 (via cross-coupling), researchers can engineer Donor-


-Acceptor (D-

-A) systems. The inherent electron-deficient nature of the quinazoline core makes it an excellent electron-transporting material. The tuned HOMO-LUMO gap enables strong Intramolecular Charge Transfer (ICT), making these derivatives ideal host materials for highly efficient phosphorescent Organic Light-Emitting Diodes (OLEDs)[2].

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 1

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. PMC / MDPI.2

  • Preclinical Evaluation of the Antifolate QN254, 5-Chloro-N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy - ASM Journals. 3

  • Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei. MDPI.4

Sources

The 5-Chloro Substituent in Quinazoline Bioactivity: A Technical Guide to Conformational Locking and Electronic Tuning

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the role of the 5-chloro substituent in quinazoline bioactivity.

Executive Summary

In the medicinal chemistry of quinazolines—a privileged scaffold in kinase inhibition and antimicrobial agents—the 6- and 7-positions have historically dominated structure-activity relationship (SAR) studies (e.g., Gefitinib, Erlotinib). However, the 5-position represents a critical, often underutilized vector for modulating bioactivity.

This guide analyzes the 5-chloro substituent not merely as a halogen bond donor, but as a steric "peri-lock" that forces specific conformational twists in 4-anilinoquinazolines, and as an electronic sink that modulates the basicity of the N1/N3 hinge-binding motif.

Physicochemical & Mechanistic Impact[1][2]

The "Peri-Effect" and Conformational Control

The most profound impact of a 5-chloro group is steric. In 4-substituted quinazolines (e.g., 4-anilinoquinazolines used in EGFR inhibition), the 5-position is peri to the 4-amino group.

  • Unsubstituted (5-H): The 4-anilino ring can adopt a near-coplanar conformation with the quinazoline core, maximizing

    
    -
    
    
    
    conjugation.
  • 5-Chloro Substituted: The van der Waals radius of Chlorine (1.75 Å) creates a severe steric clash with the N-H or the ortho-hydrogens of the aniline ring.

  • Result: This forces the aniline ring to rotate out of plane (typically 60–90° twist). This "locked" twisted conformation can:

    • Enhance Selectivity: Prevent binding to kinases that require a flat inhibitor.

    • Improve Solubility: Disrupt crystal packing energy compared to planar analogs.

Electronic Modulation (pKa and Hinge Binding)

The quinazoline N1 and N3 nitrogens are critical hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Inductive Effect (-I): The 5-chloro group exerts a strong electron-withdrawing effect.

  • pKa Shift: It lowers the pKa of the N1 protonation site. While 4-anilinoquinazolines are typically protonated at N1 under physiological conditions (pKa ~ 5.4), the 5-Cl can lower this further, altering the drug's distribution and lysosomal trapping potential.

Metabolic Blocking

The 5-position is a potential site for oxidative metabolism (though less labile than the 6/8 positions). A chloro substituent effectively blocks CYP450-mediated hydroxylation at this site, extending half-life (


).

Synthetic Methodology

Installing a 5-chloro group requires specific precursors, as electrophilic chlorination of the quinazoline ring typically favors the 6- or 8-positions.

Protocol: Synthesis of 5-Chloro-4-Anilinoquinazoline

Target: 5-Chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (Generic EGFR inhibitor analog).

Step 1: Cyclization to Quinazolinone[1]
  • Reagents: 2-Amino-6-chlorobenzoic acid (10 mmol), Formamide (30 mL).

  • Procedure: Reflux the mixture at 140°C for 6 hours. The 6-chloro on the benzoic acid becomes the 5-chloro on the quinazoline ring due to numbering changes upon cyclization.

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate (5-chloroquinazolin-4(3H)-one).

  • Yield: Typically 75-85%.

Step 2: Chlorination (The Activation)
  • Reagents: 5-Chloroquinazolin-4(3H)-one (5 mmol),

    
     (15 mL), 
    
    
    
    -Diisopropylethylamine (DIPEA) (catalytic).
  • Procedure: Reflux at 105°C for 4 hours under inert atmosphere (

    
    ).
    
  • Mechanism: Conversion of the tautomeric hydroxyl group to a leaving group (4,5-dichloroquinazoline). Note: The 5-Cl remains stable; the 4-Cl is highly reactive.

  • Workup: Distill off excess

    
    . Pour residue onto crushed ice/sodium bicarbonate. Extract with DCM.
    
Step 3:

Coupling (The "Hard" Step)

Critical Note: The 5-chloro group sterically hinders the C4 position, making this reaction slower than in unsubstituted analogs.

  • Reagents: 4,5-Dichloroquinazoline (1 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

  • Procedure: Reflux at 85°C for 4-12 hours. Monitor by TLC.

  • Observation: Product precipitates as the hydrochloride salt.

  • Purification: Filter, wash with cold isopropanol and diethyl ether.

Visualization: Synthetic Route

Synthesis Start 2-Amino-6-chlorobenzoic Acid Step1 Cyclization (Formamide, 140°C) Start->Step1 Inter1 5-Chloroquinazolin- 4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 4,5-Dichloroquinazoline Step2->Inter2 Step3 SnAr Coupling (Aniline, iPrOH) Inter2->Step3 Final 5-Chloro-4-anilino quinazoline Step3->Final

Caption: Synthetic pathway for 5-chloro-4-anilinoquinazoline starting from 2-amino-6-chlorobenzoic acid.

Comparative SAR Data

The following table summarizes the impact of the 5-chloro substituent compared to the unsubstituted (5-H) and 6-chloro analogs in a hypothetical EGFR kinase assay.

Feature5-H (Unsubstituted)5-Cl (Substituted)6-Cl (Substituted)
Conformation Planar / Freely RotatingTwisted (Non-planar) Planar
Steric Hindrance LowHigh (Peri-interaction) Low
N1 Basicity (pKa) ~5.4~4.2 (Less Basic) ~4.8
Solubility Low (High Crystal Energy)Moderate (Disrupted Packing) Low
Metabolic Stability ModerateHigh (Blocked C5) High (Blocked C6)
EGFR Potency (

)
Baseline (e.g., 5 nM)Variable (Often lower if pocket is narrow; higher if twist is accommodated)High

Biological Signaling Context

In the context of EGFR inhibition, the quinazoline core binds to the ATP-binding pocket. The 5-chloro substituent points towards the "gatekeeper" residue (Thr790 in EGFR) or the solvent front, depending on the exact binding mode.

Visualization: EGFR Signaling Pathway & Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Inhibitor 5-Cl-Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Caption: EGFR signaling cascade showing the point of intervention by the 5-chloroquinazoline inhibitor.

References

  • Synthesis of Quinazolinones: BenchChem. Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Link

  • Peri-Interaction Mechanics: Reza, A. I., et al. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. MDPI Molecules, 2023. Link

  • Quinazoline SAR Reviews: Biological Activities of Recent Advances in Quinazoline. IntechOpen, 2024.[2] Link

  • Kinase Inhibitor Binding Modes: Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal, 2023. Link

  • EGFR Inhibitor Design: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 2021. Link

Sources

4,5-Dichloro-2-(trifluoromethyl)quinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4,5-Dichloro-2-(trifluoromethyl)quinazoline . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a scaffold in kinase inhibitor development.

Physicochemical Profile & Synthetic Utility

Chemical Identity & Significance

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a highly specialized heterocyclic building block. It belongs to the class of 2-(trifluoromethyl)quinazolines, a scaffold widely recognized in medicinal chemistry for its ability to inhibit various kinases (e.g., EGFR, WRN helicase) by mimicking the ATP purine core.

The 2-trifluoromethyl group acts as a bioisostere, enhancing metabolic stability and lipophilicity compared to a methyl group, while the 4-chloro substituent serves as the primary "warhead" for nucleophilic aromatic substitution (SNAr). The 5-chloro substituent is particularly notable; unlike the more common 6- or 7-substituted derivatives, a substituent at the 5-position (peri-position) exerts significant steric influence on the C4 reaction center, modulating reactivity and selectivity in downstream functionalization.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 4,5-Dichloro-2-(trifluoromethyl)quinazoline
CAS Number 2048273-76-1Verified Registry Number
Molecular Formula C₉H₃Cl₂F₃N₂
Molecular Weight 267.03 g/mol Average Mass
Exact Mass 265.9625 uMonoisotopic
Physical State Solid (Crystalline)Typically off-white to pale yellow
Solubility DCM, CHCl₃, DMSOHydrolytically sensitive (C4-Cl)
LogP (Calc) ~3.4 - 3.8High lipophilicity due to -CF₃ and -Cl
Synthetic Utility & Mechanism

The primary utility of this molecule lies in its reactivity profile. It is an electrophile designed for regioselective SNAr reactions .

  • C4-Position (Reactive): The carbon at position 4 is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms. It is the site of attack for amines (anilines, aliphatic amines) to form the kinase inhibitor core.

  • C5-Position (Steric/Electronic): The chlorine at C5 is less reactive toward SNAr conditions but provides steric bulk. This can be exploited to enforce specific conformational restrictions in the final drug molecule, potentially improving selectivity for kinase binding pockets.

  • 2-CF₃ Group: Electron-withdrawing, further activating the pyrimidine ring toward nucleophilic attack.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reactivity profile, highlighting the differentiation between the C4 and C5 positions.

ReactionPathway cluster_legend Reactivity Logic SM 2-Amino-6-chlorobenzoic Acid Inter 5-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one SM->Inter 1. TFAA (Cyclization) 2. Heat Target 4,5-Dichloro-2- (trifluoromethyl)quinazoline Inter->Target POCl3 / PCl5 (Chlorination) Product 4-Amino-5-chloro-2- (trifluoromethyl)quinazoline (Kinase Inhibitor Core) Target->Product R-NH2 (Aniline) SNAr @ C4 Note1 C4-Cl: Highly Reactive (Leaving Group) Note2 C5-Cl: Steric Control (Stable)

Figure 1: Synthetic workflow from precursor to functionalized scaffold. Note the selective activation of the C4 position.

Experimental Protocol: Synthesis & Handling

Note: This protocol is derived from standard methodologies for 2-(trifluoromethyl)quinazoline synthesis, adapted for the 5-chloro derivative.

A. Synthesis of the Core Scaffold

Objective: Convert 5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one to 4,5-dichloro-2-(trifluoromethyl)quinazoline.

Reagents:

  • Starting Material: 5-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (solvent/reagent, excess)

  • Phosphorus Pentachloride (PCl₅) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (Catalytic, optional)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the starting quinazolinone in neat POCl₃ (approx. 5–10 mL per gram of substrate).

  • Activation: Add PCl₅ in one portion. The addition of PCl₅ is crucial for difficult substrates where POCl₃ alone may result in incomplete conversion.

  • Reflux: Heat the mixture to reflux (approx. 105–110 °C).

    • Expert Insight: Monitor closely.[1] The 5-chloro substituent creates steric hindrance near the C4 carbonyl, potentially requiring longer reaction times (4–6 hours) compared to unsubstituted analogs.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product will be less polar (higher Rf) than the starting material.

  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (use a reliable cold trap).

    • Critical Step: Slowly pour the residue onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive C4-Cl bond.

    • Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

B. Self-Validating Analytical Checks

To ensure the integrity of the synthesized compound, perform the following checks:

  • ¹H NMR: In CDCl₃, the spectrum should show only aromatic protons (3 protons for the 5,6,7,8-ring system). Absence of the broad NH singlet (~12 ppm) confirms aromatization.

  • ¹⁹F NMR: A singlet around -68 to -70 ppm corresponds to the 2-CF₃ group.

  • Mass Spectrometry: Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 intensities approx 9:6:1).

Safety & Handling Guidelines

This molecule is a potent electrophile and a halogenated heterocycle.

  • Skin Sensitizer: Like many 4-chloroquinazolines, it can cause severe contact dermatitis. Double-gloving (Nitrile) is mandatory.

  • Hydrolysis Risk: Store under inert atmosphere (Argon/Nitrogen) at -20 °C. Moisture will hydrolyze the C4-Cl back to the quinazolinone.

  • Inhalation: Handle only in a fume hood.

References
  • ChemSRC. (n.d.). 4,5-Dichloro-2-(trifluoromethyl)quinazoline - CAS 2048273-76-1.[2] Retrieved from [Link]

  • Li, H., et al. (2024).[3] Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity. Retrieved from [Link]

  • Wang, L., et al. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 22(10), 1624.[4] Retrieved from [Link]

  • Breza, N., et al. (2008).[5] Synthesis and Characterization of Novel Quinazoline Type Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Solubility Profile of Trifluoromethyl-Substituted Quinazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile of trifluoromethyl-substituted quinazolines, a class of heterocycles critical to kinase inhibitor development (e.g., EGFR, VEGFR targets). It synthesizes physicochemical principles with practical experimental workflows.[1][2]

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. The introduction of a trifluoromethyl (-CF₃) group is a strategic modification to modulate metabolic stability (blocking P450 oxidation) and binding affinity.[1][3] However, this substitution introduces a profound solubility-permeability paradox .

While the -CF₃ group enhances membrane permeability by increasing lipophilicity, it frequently collapses aqueous solubility through two distinct mechanisms:[4]

  • The "Grease Ball" Effect: A significant increase in LogP (typically +0.8 to +1.2 units), reducing solvation energy.

  • The "Brick Dust" Effect: Enhanced crystal lattice energy due to the symmetry and strong dipole-dipole stacking of the -CF₃ moiety, leading to high melting points and resistance to dissolution.

This guide provides the physicochemical basis for these shifts and details the experimental protocols required to accurately profile these compounds.[1][5]

Physicochemical Basis of Solubility

Electronic Effects and pKa Modulation

Quinazoline is a weak base with two nitrogen atoms. N1 is the primary protonation site (pKa ~3.5 for unsubstituted quinazoline), while N3 is far less basic. Solubility in biological media is heavily dependent on the ionization state of N1.

  • Electron Withdrawal: The -CF₃ group is strongly electron-withdrawing (Hammett σ_p ≈ 0.54).

  • Impact on Basicity: Substitution at the C6 or C7 positions (common in drugs like Gefitinib analogs) pulls electron density from the pyrimidine ring.

    • Result: The pKa of N1 typically drops by 0.5 – 1.5 log units depending on the position.

    • Solubility Consequence: A lower pKa means the compound remains unprotonated (neutral) at a lower pH. While a standard quinazoline might solubilize in the stomach (pH 1.5), a CF₃-analog may remain neutral and precipitate, severely limiting dissolution-limited absorption.

Lipophilicity and Crystal Lattice Energy

The solubility (


) of a compound is governed by the General Solubility Equation (GSE):


PropertyEffect of -CF₃ SubstitutionImpact on Solubility
LogP (Lipophilicity) Increases by ~1.0 unit.Decreases. Higher energy required to create a cavity in water.
Melting Point (MP) Often increases (due to solid-state stacking).Decreases. Higher energy required to break the crystal lattice.
Molar Volume Increases (~38 ų).Decreases. Larger cavity required in solvent.

Decision Framework: The Solubility-Permeability Trade-off

The following diagram illustrates the decision logic when optimizing CF₃-quinazolines. It highlights the divergence between "Grease Ball" (high LogP) and "Brick Dust" (high MP) limitations.

SolubilityTradeOff Start Lead Optimization: Quinazoline Scaffold AddCF3 Introduce -CF3 Group (Metabolic Stability) Start->AddCF3 CheckMP Analyze Solid State (Melting Point > 200°C?) AddCF3->CheckMP CheckLogP Analyze Lipophilicity (LogP > 4.0?) AddCF3->CheckLogP BrickDust BRICK DUST CASE High Lattice Energy Solubility limited by solid state CheckMP->BrickDust Yes GreaseBall GREASE BALL CASE High Lipophilicity Solubility limited by solvation CheckLogP->GreaseBall Yes SolStrategy1 Strategy: Disrupt Packing (Add sp3 centers, asymmetry) BrickDust->SolStrategy1 SolStrategy2 Strategy: Formulation (Amorphous Solid Dispersion) BrickDust->SolStrategy2 SolStrategy3 Strategy: Ionization (Salt formation, introduce basic amine) GreaseBall->SolStrategy3

Figure 1: Decision tree for diagnosing and remediating solubility issues in fluorinated quinazolines.

Experimental Protocols

For CF₃-quinazolines, Kinetic Solubility (high-throughput, DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic Solubility (crystalline solid, equilibrium) is mandatory for accurate profiling.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in biorelevant media (FaSSIF/FeSSIF) or buffers.

  • Preparation:

    • Weigh 2–5 mg of crystalline compound into a chemically resistant glass vial (borosilicate).

    • Note: Do not use amorphous material; it will yield falsely high transient solubility.

  • Solvent Addition:

    • Add 1.0 mL of buffer (e.g., pH 1.2, pH 6.8, or FaSSIF).

    • Ensure excess solid remains visible (saturated suspension).

  • Equilibration:

    • Incubate at 37°C (or 25°C) with constant agitation (orbital shaker at 300 rpm) for 24 to 48 hours .

    • Critical Step: Check pH at the end of incubation. If the compound is a salt, disproportionation may have altered the bulk pH.

  • Separation:

    • Filter the suspension using a PVDF 0.45 µm syringe filter (pre-saturated to prevent drug adsorption) or centrifuge at 10,000 rpm for 10 mins.

  • Quantification:

    • Analyze the supernatant via HPLC-UV or LC-MS/MS.[6]

    • Wavelength: CF₃-quinazolines typically absorb strongly at 254 nm and 330 nm.

Protocol B: Potentiometric pKa Determination

Objective: Determine the ionization constant to predict pH-dependent solubility.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Due to low aqueous solubility, use a co-solvent method (Methanol/Water ratios: 30%, 40%, 50%).

  • Titration:

    • Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

    • The -CF₃ group will suppress the pKa. Expect the N1 pKa to be lower than the parent quinazoline.

  • Extrapolation: Plot pKa vs. % Methanol and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for profiling these compounds in a drug discovery setting.

SolubilityWorkflow Solid Crystalline Solid (X-Ray Verified) Incubation Equilibrium (37°C, 24-48h) Solid->Incubation Media Media Prep (pH 1.2, 7.4, FaSSIF) Media->Incubation Filtration Phase Separation (PVDF Filter/Centrifuge) Incubation->Filtration Check pH Analysis Quantification (LC-UV/MS) Filtration->Analysis Dilute Data Solubility Value (mg/mL) Analysis->Data

Figure 2: Thermodynamic solubility profiling workflow for lipophilic kinase inhibitors.

Data Interpretation & Formulation Strategies

When analyzing data for CF₃-quinazolines, compare the results against these benchmarks:

ParameterHigh RiskModerateLow Risk
Thermodynamic Solubility (pH 7.4) < 1 µg/mL1–50 µg/mL> 50 µg/mL
Melting Point > 220°C150–220°C< 150°C
LogP > 5.03.0–5.0< 3.0

Formulation Mitigation: If the compound falls into the "Brick Dust" category (High MP, Low Solubility), standard salt formation may fail because the high lattice energy of the free base drives disproportionation.

  • Recommended Approach: Use Amorphous Solid Dispersions (ASD) with polymers like HPMCAS to disrupt the crystal lattice and maintain supersaturation.

References

  • BenchChem Technical Support. (2025).[1][5] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Electronic effects of CF3).
  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. (Context: General Solubility Equation and Brick Dust/Grease Ball models).
  • EPA CompTox Dashboard. (2025). 6-(Trifluoromethyl)quinolin-2(1H)-one Properties. Retrieved from

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

The Quinazoline Scaffold: A Master Key for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Structure

The quinazoline ring system (


) represents one of the most enduring "privileged structures" in medicinal chemistry.[1] Its ability to mimic the adenine moiety of ATP allows it to anchor effectively within the hinge region of kinase domains. For drug discovery professionals, the quinazoline scaffold is not merely a historical artifact of the Gefitinib era; it remains a versatile platform for designing reversible, irreversible, and allosteric inhibitors.

This guide dissects the quinazoline scaffold into its functional building blocks, detailing the synthetic logic, structural-activity relationships (SAR), and experimental protocols required to deploy this moiety in modern drug campaigns.

Structural Pharmacology & SAR Logic

To design effective inhibitors, one must understand how the quinazoline core interacts with the ATP-binding pocket. The scaffold's utility is derived from its specific electronic and steric properties.

The Binding Mode
  • N1 Position (Acceptor): The N1 nitrogen typically serves as a hydrogen bond acceptor, interacting with the backbone NH of the "gatekeeper" residue (e.g., Met793 in EGFR).

  • N3 Position (Solvation): Often interacts with a water molecule that bridges to a threonine residue (e.g., Thr854).[2]

  • C4 Position (Hydrophobic Pocket): Substitution here (usually an aniline) projects into the hydrophobic back-pocket. This is the primary determinant of potency and selectivity.

  • C6/C7 Positions (Solvent Front): These positions point out towards the solvent interface.[2] They are critical for modulating physicochemical properties (solubility, ADME) and accommodating "warheads" for covalent inhibition.

Visualization: The Quinazoline Pharmacophore

The following diagram illustrates the canonical binding interactions and strategic substitution points.[1]

QuinazolineSAR Quinazoline Quinazoline Core (Scaffold) N1 N1: H-Bond Acceptor (Hinge Region Interaction) Quinazoline->N1 Essential C4 C4: Hydrophobic Domain (Aniline/Aromatic Subs) Quinazoline->C4 Potency Driver C67 C6/C7: Solvent Front (Solubilizing Groups/Warheads) Quinazoline->C67 ADME/Covalent N3 N3: Water Bridge (Thr Interaction) Quinazoline->N3 Stabilization Met793 Target: Met793 (EGFR) N1->Met793 H-Bond HydroPocket Target: Hydrophobic Pocket C4->HydroPocket Van der Waals Cys797 Target: Cys797 (Covalent) C67->Cys797 Acrylamide Warhead

Caption: Figure 1.[3] Pharmacophore map of the quinazoline scaffold within the kinase ATP-binding pocket, highlighting key interaction vectors.

The Building Block Library

Successful library generation relies on selecting the right "pre-functionalized" cores. The following table categorizes the essential quinazoline building blocks by their utility in a synthetic campaign.

Table 1: Essential Quinazoline Building Blocks
CategoryBuilding Block StructureKey UtilitySynthetic Entry Point
The Workhorse 4-Chloroquinazoline Base scaffold for

reactions.
Reaction with anilines at C4.[4][5][6]
Solubility Core 4-Chloro-6,7-dimethoxyquinazoline Mimics Erlotinib/Gefitinib core. Methoxy groups improve metabolic stability and solubility.

at C4; Demethylation allows C6/C7 modification.
Covalent Hub 6-Nitro-4-quinazolinone Precursor to 6-aminoquinazolines. Essential for attaching acrylamide warheads (Afatinib style).Reduction of




Acylation.
Dual-Warhead 4,6-Dichloroquinazoline Allows sequential substitution. C4 is more reactive than C6, enabling regioselective functionalization.Controlled

(C4 first, then Pd-catalyzed coupling at C6).
Raw Material Anthranilic Acid The de novo starting material for custom ring synthesis via Niementowski reaction.Condensation with formamide/urea.[7]

Synthetic Strategies & Protocols

The synthesis of quinazoline inhibitors generally follows a convergent route: construction of the quinazolinone core, activation (chlorination), and nucleophilic displacement.

Synthetic Workflow Diagram

This workflow illustrates the progression from raw materials to a functional kinase inhibitor.

SynthesisFlow Start Anthranilic Acid Cyclization Niementowski Cyclization (Formamide, 150°C) Start->Cyclization Inter1 Quinazolin-4(3H)-one Cyclization->Inter1 Activation Chlorination (SOCl2 or POCl3, DMF cat.) Inter1->Activation Inter2 4-Chloroquinazoline (The Activated Block) Activation->Inter2 Coupling SNAr Displacement (Aniline, iPrOH, 80°C) Inter2->Coupling + Functionalized Aniline Final 4-Anilinoquinazoline (Kinase Inhibitor) Coupling->Final

Caption: Figure 2. Convergent synthetic pathway for 4-anilinoquinazoline kinase inhibitors.

Detailed Experimental Protocol

Objective: Synthesis of a 4-anilinoquinazoline derivative (General Procedure).

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (The Activated Core)

  • Reagents: 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), Thionyl chloride (

    
    , 10.0 eq), DMF (catalytic, 3-4 drops).
    
  • Procedure:

    • Suspend the quinazolinone in neat

      
       in a round-bottom flask equipped with a reflux condenser and a 
      
      
      
      drying tube.
    • Add catalytic DMF.

    • Reflux the mixture (

      
      ) for 2-4 hours until the solution becomes clear (indicating consumption of the starting material).
      
    • Workup: Evaporate excess

      
       under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.
      
    • Result: The crude yellow solid is unstable and moisture-sensitive. Use immediately for the next step or store under argon at

      
      .
      

Step 2:


 Coupling (The Library Step) 
  • Reagents: 4-Chloro-intermediate (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (

    
    , 10-20 volumes).
    
  • Procedure:

    • Dissolve the 4-chloroquinazoline in

      
      .
      
    • Add the aniline.[4][5]

    • Heat to reflux (

      
      ) for 3-6 hours.
      
    • Observation: The product usually precipitates as the hydrochloride salt during the reaction.

  • Purification:

    • Cool the mixture to room temperature.

    • Filter the precipitate.[7][8]

    • Wash the cake with cold

      
       and diethyl ether.
      
    • Self-Validation: The formation of the HCl salt indicates successful coupling. NMR should show a downfield shift of the C2-proton (

      
       ppm).
      

Evolution of Clinical Candidates

Understanding the historical evolution helps in selecting the right building block for specific resistance profiles.

First Generation: Reversible Inhibitors[9]
  • Examples: Gefitinib, Erlotinib.[2][4][9][10]

  • Mechanism: Competitive binding at the ATP site.

  • Chemistry: Relies on the 4-anilino-6,7-dialkoxyquinazoline core.

  • Limitation: Susceptible to the T790M "gatekeeper" mutation, which increases ATP affinity and sterically hinders the inhibitor.

Second Generation: Irreversible Inhibitors[9][10]
  • Examples: Afatinib, Dacomitinib.

  • Mechanism: Covalent modification of Cys797.

  • Chemistry: Requires a 6-aminoquinazoline building block. An acrylamide "warhead" is attached to the C6 position via an amide bond.

  • Advantage: Potent against T790M mutants due to the covalent bond driving equilibrium.

Emerging Trends: PROTACs & Allosteric

Recent research utilizes the quinazoline core not as the primary inhibitor, but as the "warhead" in PROTACs (Proteolysis Targeting Chimeras).

  • Design: A quinazoline (binding EGFR) is linked via the C6/C7 solvent front to an E3 ligase ligand (e.g., Thalidomide).

  • Building Block: 6,7-bis(2-methoxyethoxy)quinazolin-4-amine with a pendant alkyl halide or amine for linker attachment.

References

  • Review of Quinazoline SAR

    • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.[5][11] (2024).[2][3][4][12] Molecules.

  • Synthetic Protocols (Niementowski)

    • Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[7][8] BenchChem Application Notes.

  • Microwave-Assisted Synthesis

    • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (2010). Indian Journal of Chemistry.

  • Clinical Context (EGFR Inhibitors)

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][2][4][5][6][10][13] (2023).[4][14] MDPI.

  • Advanced Building Blocks

    • Design, synthesis and biological evaluation of novel quinazoline derivatives. (2021).[2][4][12] Arabian Journal of Chemistry.

Sources

Technical Guide: Structural, Synthetic, and Functional Divergence of 4,5- vs. 4,6-Dichloroquinazoline

[1]

Executive Summary: The Steric vs. Electronic Divide

While 4,5-dichloroquinazoline and 4,6-dichloroquinazoline share a molecular formula (

peri-effect
  • 4,5-Dichloroquinazoline: Characterized by extreme steric pressure at the active C4 site due to the C5-chloro substituent. This "peri-chloro" effect retards nucleophilic attack and forces subsequent C4-substituents into non-planar conformations.[2][3]

  • 4,6-Dichloroquinazoline: Characterized by electronic activation without steric penalty.[1][3] The C6-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), increasing the electrophilicity of C4 while maintaining an accessible trajectory for nucleophiles.

Structural Analysis & Numbering Logic

To understand the divergence, one must trace the atom mapping from the starting anthranilic acid precursors. The numbering of the quinazoline ring system shifts relative to the benzene ring of the precursor.

Atom Mapping (Anthranilic Acid Quinazoline)

The "locking" of the isomer occurs at the cyclization step. The position of the chlorine on the 2-aminobenzoic acid (anthranilic acid) dictates the final quinazoline isomer.

Precursor (Anthranilic Acid)Chlorination Site (Acid Ring)Resulting Quinazoline IsomerStructural Feature
2-Amino-6-chlorobenzoic acid C6 (adjacent to COOH)4,5-Dichloroquinazoline Peri-substituted (Steric clash with C4)
2-Amino-5-chlorobenzoic acid C5 (meta to COOH)4,6-Dichloroquinazoline Lateral-substituted (Electronic activation)
Visualization of Steric Zones

The following diagram illustrates the critical steric difference. The red zone in the 4,5-isomer represents the Van der Waals radius overlap between the C5-Cl and the leaving group at C4.

Quinazoline_Stericscluster_454,5-Dichloroquinazoline(High Steric Hindrance)cluster_464,6-Dichloroquinazoline(Electronic Activation)struct45C5-Cl occupies Peri-position|| Direct Steric Clash with C4-Cleffect45Consequence:1. Reduced SNAr Kinetics2. Twisted Conformation of Productsstruct45->effect45struct46C6-Cl is Remote from C4|| Inductive (-I) Activationeffect46Consequence:1. Accelerated SNAr Kinetics2. Planar Conformation Possiblestruct46->effect46

Caption: Comparative steric analysis. The 4,5-isomer (left) suffers from peri-interactions, while the 4,6-isomer (right) is sterically accessible.[1]

Synthetic Protocols & Manufacturing

Synthesis is rarely performed by direct chlorination of quinazoline, which yields inseparable mixtures.[1] The industry standard relies on regioselective cyclization of defined anthranilic acids.[2]

Synthesis of 4,5-Dichloroquinazoline

Precursor: 2-Amino-6-chlorobenzoic acid.[3] Challenge: The starting material is often more expensive due to the difficulty of ortho-functionalization relative to the amine/acid groups.

Step-by-Step Protocol:

  • Cyclization: Reflux 2-amino-6-chlorobenzoic acid (1.0 eq) with Formamide (5.0 eq) at 150°C for 4-6 hours.

    • Mechanism:[2][3][4] Condensation forms the pyrimidine ring.[2][3] The C6-Cl of the acid becomes the C5-Cl of the quinazolinone.

    • Intermediate: 5-chloroquinazolin-4(3H)-one.[2][3]

  • Chlorination: Treat the intermediate with

    
     (excess) and a catalytic amount of 
    
    
    or
    
    
    -diethylaniline.[2][3] Reflux for 3-5 hours.
    • Note: The C5-Cl sterically hinders the approach of

      
       to the C4-carbonyl oxygen, often requiring longer reaction times compared to the 4,6-isomer.
      
Synthesis of 4,6-Dichloroquinazoline

Precursor: 2-Amino-5-chlorobenzoic acid.[3] Availability: Readily available; often derived from chlorination of anthranilic acid (para-directing relative to amino group).[2][3]

Step-by-Step Protocol:

  • Cyclization: Reflux 2-amino-5-chlorobenzoic acid (1.0 eq) with Formamide (5.0 eq) at 150°C.

    • Intermediate: 6-chloroquinazolin-4(3H)-one.[2][3][5]

  • Chlorination: Standard

    
     conditions. Reaction is typically faster than the 4,5-isomer due to lack of steric hindrance.
    

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most critical functional difference lies in the rate and outcome of

Kinetic Comparison
IsomerReactivity DriverKinetic BarrierNucleophile Constraint
4,6-Dichloro Inductive withdrawal by C6-Cl activates C4.[3]Low. Transition state is stabilized.[2][3]Accepts bulky and weak nucleophiles.
4,5-Dichloro C5-Cl blocks trajectory to C4 (

-complex formation).[3]
High. Peri-hydrogen/chloro repulsion destabilizes TS.[2][3]Requires smaller, stronger nucleophiles or higher T.
Mechanistic Implications for Drug Design

When reacting 4,5-dichloroquinazoline with an aniline:

  • Rotational Barrier: The resulting product (4-amino-5-chloroquinazoline) cannot adopt a planar conformation.[2][3] The C5-Cl forces the N-phenyl ring to twist (dihedral angle > 60°).[3]

  • Selectivity: This "twist" is often exploited in kinase inhibitors to fit into hydrophobic pockets that cannot accommodate planar ligands, or to induce selectivity against kinases that require planarity.[2][3]

Analytical Discrimination (NMR & Identification)

Distinguishing these isomers is straightforward using

2
NMR Decision Matrix

4,5-Dichloroquinazoline (Protons at 6, 7, 8):

  • Pattern: AMX or ABC system (three adjacent protons).[2][3]

  • Key Signal: A Triplet (or pseudo-triplet) for H7 (

    
     Hz).[2][3]
    
    • H6: Doublet.

    • H7: Triplet (coupled to both H6 and H8).[2][3]

    • H8: Doublet.[2][3]

4,6-Dichloroquinazoline (Protons at 5, 7, 8):

  • Pattern: AX system + Isolated Singlet.

  • Key Signal: A Doublet of Doublets (H7) and a narrow Meta-coupled Doublet (H5).[2][3]

    • H5: Narrow doublet (

      
       Hz) or singlet (isolated by Cl).[2][3]
      
    • H7: Doublet of doublets (

      
       Hz, 
      
      
      Hz).
    • H8: Large doublet (

      
       Hz).[2][3]
      
Analytical Workflow Diagram

NMR_IDStartUnknown Dichloroquinazoline Isomer(1H NMR in DMSO-d6)CheckH7Analyze Proton Coupling PatternsLook for Vicinal (Ortho) CouplingStart->CheckH7Decision1Is there aTRIPLET (t)?CheckH7->Decision1Result45Isomer: 4,5-Dichloroquinazoline(H7 is flanked by H6 and H8)Decision1->Result45Yes (J ~ 8 Hz)Result46Isomer: 4,6-Dichloroquinazoline(H5 is isolated; H7 is dd)Decision1->Result46No (Only d, s, or dd)

Caption: NMR logic flow for rapid identification of regioisomers.

References

  • Synthesis of Quinazolinones

    • Title: Regioselective synthesis of 5-chloroquinazolin-4(3H)-one derivatives.[3]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the cyclization rules for 2-amino-6-chlorobenzoic acid.
  • NMR Characterization

    • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
    • Source:TSI Journals.[2][3]

    • Relevance: Provides comparative chemical shift data for chlorinated heteroarom
  • Reactivity & SAR

    • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[2][3][6][7][8]

    • Source:MDPI (Molecules).
    • Relevance: Discusses the impact of 6-position substitution on EGFR binding affinity.[2][3][9]

    • [1][3]

  • Crystal Structure & Sterics

    • Title: 4,7-Dichloroquinoline (Structural Analog Analysis).[1][3]

    • Source:PMC - NIH.[2][3]

    • Relevance: Highlights the "pincer" conformation and steric exclusion of peri-isomers in manufacturing.

Metabolic Stability of 2-Trifluoromethyl Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profile of 2-trifluoromethyl quinazoline analogs. It is structured to provide actionable medicinal chemistry strategies, mechanistic insights, and validated experimental protocols for researchers in drug discovery.

Content Type: Technical Guide | Audience: Medicinal Chemists & DMPK Scientists[1][2]

Executive Summary

The quinazoline scaffold is a privileged structure in oncology (e.g., EGFR inhibitors) and infectious disease therapeutics. However, the unsubstituted C2 position represents a significant metabolic liability, susceptible to rapid oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP) enzymes.

Incorporating a trifluoromethyl (-CF₃) group at the C2 position is a high-impact medicinal chemistry strategy.[2] It serves a dual purpose:

  • Steric and Electronic Blockade: It physically blocks the C2 "soft spot" and electronically deactivates the pyrimidine ring against oxidative attack.

  • Physicochemical Modulation: It significantly alters lipophilicity (

    
    ) and pKa, influencing membrane permeability and protein binding.
    

This guide analyzes the metabolic fate of these analogs and provides protocols to assess their stability.[1]

Mechanistic Insight: The Fluorine Effect

To understand the stability of 2-trifluoromethyl quinazolines, one must analyze the electronic perturbations caused by the -CF₃ group compared to the parent (2-H) or alkyl (2-CH₃) analogs.[2]

Electronic Deactivation & CYP Resistance

Metabolic oxidation by CYP450 isoforms typically involves an electrophilic attack on the aromatic ring (epoxidation) or hydrogen abstraction.

  • The Problem (2-H): The quinazoline ring is electron-deficient, but the C2 position is highly electrophilic. Conversely, the fused benzene ring (C5-C8) is often electron-rich enough to undergo CYP-mediated hydroxylation.

  • The Solution (2-CF₃): The strong electron-withdrawing nature (Inductive effect,

    
    ) of the trifluoromethyl group lowers the electron density of the entire heteroaromatic system.[2]
    
    • HOMO Energy Reduction: The -CF₃ group lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the ring system less reactive toward the electrophilic heme-oxo species of CYP enzymes.

    • pKa Shift: It reduces the basicity of the N1 and N3 nitrogens, reducing the likelihood of N-oxidation.

Blocking Aldehyde Oxidase (AO)

Aldehyde Oxidase is a cytosolic enzyme that oxidizes nitrogen heterocycles at the carbon adjacent to the nitrogen (C2 in quinazoline).

  • Mechanism: AO utilizes a nucleophilic attack mechanism (unlike the electrophilic CYP).

  • Impact: While -CF₃ is electron-withdrawing (which usually activates rings for nucleophilic attack), it provides significant steric bulk (Van der Waals radius ~2.2 Å vs 1.2 Å for H) that hinders the approach of the molybdenum cofactor of AO, effectively blocking the conversion to the 2-oxo metabolite (2-hydroxyquinazoline).

Metabolic Pathways & Soft Spot Analysis

The following diagram illustrates the metabolic fate of a generic quinazoline scaffold and how the 2-CF₃ substitution shifts this pathway.

Visualization: Metabolic Blockade

MetabolicPathways cluster_legend Pathway Key Parent Quinazoline Scaffold (2-H Analog) Met_Ox 2-Oxo-Quinazoline (Inactive/Clearance) Parent->Met_Ox Aldehyde Oxidase (AO) (Rapid Oxidation) Met_Hydrox C6/C7-Hydroxylation (Phase I) Parent->Met_Hydrox CYP3A4/2D6 (Oxidation) CF3_Analog 2-CF3 Quinazoline Analog CF3_Analog->Met_Ox BLOCKED (Steric/Electronic) CF3_Analog->Met_Hydrox Reduced Rate (Ring Deactivation) Met_Stable Metabolically Stable Scaffold CF3_Analog->Met_Stable Maintains Integrity key1 Red Arrow = High Clearance Risk key2 Green Arrow = Enhanced Stability

Caption: Comparative metabolic pathways showing the blockade of AO-mediated C2-oxidation by the trifluoromethyl group.

Structure-Activity Relationship (SAR) Data

The following table synthesizes comparative data trends observed in quinazoline medicinal chemistry campaigns (e.g., EGFR, VEGFR inhibitors).

Substituent (R2)Metabolic Stability (

)
Lipophilicity (cLogP)Primary Metabolic RouteRisk Assessment
-H Low (< 15 min)BaselineC2-Oxidation (AO), C6-HydroxylationHigh: Rapid clearance via AO.[2]
-CH₃ Moderate+0.5Benzylic Oxidation (-CH₂OH)Med: Benzylic carbon is a new soft spot.[2]
-CF₃ High (> 60 min) +1.2Minor C6/C7 HydroxylationLow: Blocks C2; deactivates ring.[2]
-OCH₃ Low-Moderate+0.4O-DealkylationMed: CYP-mediated O-dealkylation is rapid.[2]

Critical Note: While 2-CF₃ improves metabolic stability, the increase in lipophilicity (+1.2 LogP) can lead to higher plasma protein binding (PPB) or hERG inhibition.[2] This must be balanced by introducing polar groups elsewhere (e.g., solubilizing tails at C6/C7).

Experimental Protocols

To validate the stability of 2-CF₃ analogs, a rigorous Microsomal Stability Assay is required.

In Vitro Microsomal Stability Assay (Human Liver Microsomes - HLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the compound.[2]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Visualization:

Workflow Step1 Pre-Incubation (37°C, 5 min) Buffer + HLM + Test Compound (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Timepoints 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Transfer to Cold ACN + Internal Std Step3->Step4 Step5 Analysis Centrifugation -> LC-MS/MS Step4->Step5

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Procedure:

  • Preparation: Prepare a 1 µM solution of the 2-CF₃ quinazoline analog in phosphate buffer (final DMSO < 0.1%).

  • Incubation: Mix with HLM (final protein conc. 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Start: Initiate reaction by adding the NADPH regenerating system.

  • Sampling: At defined timepoints (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quench: Immediately dispense into 150 µL of ice-cold Acetonitrile (with Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode) to monitor parent depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


[2]
Metabolite Identification (MetID)

If the 2-CF₃ analog shows degradation, perform a MetID study to locate the "soft spot."

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Search Strategy: Look for +16 Da (Hydroxylation), +32 Da (Di-hydroxylation), or +14 Da (Oxidation to ketone if alkyl groups present).[2]

  • Expectation: For 2-CF₃ analogs, look for hydroxylation on the benzenoid ring (C6/C7) rather than the pyrimidine ring.[2]

Synthesis & Chemical Handling

The introduction of the 2-CF₃ group often requires specific synthetic routes, as direct trifluoromethylation can be challenging.

  • Common Route: Condensation of 2-aminobenzamide with trifluoroacetic anhydride (TFAA) or trifluoroacetic acid, followed by cyclization.[2]

  • Stability Note: The 2-CF₃ group activates the C4 position for Nucleophilic Aromatic Substitution (

    
    ).[2]
    
    • Implication: In biological systems, this could theoretically react with Glutathione (GSH). However, in most drug candidates, the C4 position is already substituted (e.g., with an aniline), negating this risk. If C4 is a leaving group (Cl, F), the compound is a reactive intermediate, not a final drug.

References

  • Medicinal Chemistry of Quinazolines

    • Title: Quinazoline derivatives: synthesis and bioactivities.[3][4][5][6][7][8][9]

    • Source: PMC (NIH).
    • URL:[Link]

  • Fluorine in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][10]

    • Source: PMC (NIH).
    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: PMC (NIH).
    • URL:[Link]

  • Aldehyde Oxidase Metabolism

    • Title: Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][2]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-amino-5-chloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-amino-quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and antiviral agents. The specific derivative 4-amino-5-chloro-2-(trifluoromethyl)quinazoline presents a unique synthetic challenge due to the steric and electronic influence of the 5-chloro substituent and the stability requirements of the 2-trifluoromethyl group.

This protocol details a robust, scalable synthetic route designed to ensure regiochemical integrity.[1] Unlike general quinazoline syntheses, this workflow prioritizes the preservation of the C5-chlorine atom while selectively aminating the C4 position. The methodology utilizes a benzoxazinone intermediate strategy , which offers superior yield and purity profiles compared to direct cyclization of nitriles, particularly for electron-deficient substrates.

Key Chemical Challenges Addressed
  • Regioselectivity: Ensuring the final amination occurs exclusively at C4, leaving the C5-chloro substituent intact.

  • Fluorine Chemistry: Handling the trifluoromethyl group introduction without hydrolysis or side reactions.

  • Purification: Minimizing chromatography through crystallization-driven intermediates.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "Anthranilic Acid Route," which provides the most reliable access to the 5-chloro substitution pattern.

  • Target Molecule: 4-amino-5-chloro-2-(trifluoromethyl)quinazoline

  • Precursor: 4,5-dichloro-2-(trifluoromethyl)quinazoline

  • Key Intermediate: 5-chloro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

  • Starting Material: 2-amino-6-chlorobenzoic acid (6-chloroanthranilic acid)

SynthesisPath SM 2-Amino-6-chlorobenzoic Acid INT1 5-Chloro-2-(trifluoromethyl)- 4H-3,1-benzoxazin-4-one SM->INT1 TFAA Cyclization INT2 5-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one INT1->INT2 NH3 (aq) Ring Switching INT3 4,5-Dichloro-2-(trifluoromethyl) quinazoline INT2->INT3 POCl3 / DIPEA Chlorination PROD 4-Amino-5-chloro-2- (trifluoromethyl)quinazoline INT3->PROD NH3 / MeOH Sel. Amination

Figure 1: Step-wise synthetic pathway from anthranilic acid derivative to final amino-quinazoline.

Detailed Experimental Protocols

Step 1: Synthesis of Benzoxazinone Intermediate

This step cyclizes the starting amino acid while installing the trifluoromethyl group. The use of Trifluoroacetic Anhydride (TFAA) serves as both the reagent and the dehydrating agent.

  • Reagents: 2-Amino-6-chlorobenzoic acid (1.0 equiv), Trifluoroacetic anhydride (TFAA, 3.0 equiv).

  • Solvent: Toluene or Dichloromethane (DCM).

  • Critical Process Parameter (CPP): Moisture control is essential to prevent hydrolysis of TFAA.

Protocol:

  • Charge a dry, nitrogen-flushed round-bottom flask with 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Add anhydrous Toluene (100 mL) and stir to create a suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Add Trifluoroacetic anhydride (TFAA) (24.3 mL, 175 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction.

  • Allow the reaction to warm to room temperature and then reflux at 110 °C for 2 hours.

  • Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot should disappear.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFAA and toluene.

  • The residue (5-chloro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one) is typically a solid. It can be used directly in the next step without further purification.

Step 2: Conversion to Quinazolin-4(3H)-one

The benzoxazinone ring is opened by ammonia and re-closed to form the stable quinazolinone core.

  • Reagents: Crude Benzoxazinone (from Step 1), Ammonium Hydroxide (28% NH₃ aq) or Ammonia gas.

  • Solvent: Ethanol or Acetonitrile.

Protocol:

  • Dissolve the crude benzoxazinone in Ethanol (100 mL).

  • Cool to 0 °C.

  • Add Ammonium Hydroxide (28% aq) (20 mL, excess) slowly. Alternatively, bubble anhydrous NH₃ gas through the solution for 30 minutes.

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours.

  • Observation: A precipitate often forms as the quinazolinone product is less soluble.

  • Cool the mixture to 0 °C and age for 1 hour.

  • Filter the solid product 5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one .

  • Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Dry in a vacuum oven at 50 °C.

Step 3: Chlorination (Activation of C4)

This is the most critical step for safety. We convert the C4-carbonyl oxygen to a leaving group (chloride).

  • Reagents: 5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 equiv), Phosphorus Oxychloride (POCl₃, 5-10 equiv), N,N-Diisopropylethylamine (DIPEA, 1.0 equiv).

  • Catalyst: DMF (cat.[2][3] 2-3 drops) can accelerate the reaction but may increase tar formation; use only if sluggish.

Protocol:

  • In a dry flask equipped with a reflux condenser and caustic scrubber, charge the quinazolinone (5.0 g, 20.1 mmol).

  • Add POCl₃ (18.7 mL, 200 mmol) carefully.

  • Add DIPEA (3.5 mL, 20.1 mmol). Note: Base scavenges HCl and prevents degradation of the CF3 group.

  • Heat the mixture to reflux (105 °C) for 3–5 hours.

  • Work-up (Quench): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of POCl₃.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Wash the combined organics with sat. NaHCO₃ (to pH 8) and brine.

  • Dry over Na₂SO₄ and concentrate to yield 4,5-dichloro-2-(trifluoromethyl)quinazoline .

  • Storage: Store under nitrogen at 4 °C. This intermediate is moisture sensitive.

Step 4: Selective Amination to Final Product

We exploit the electronic difference between C4-Cl (imidoyl chloride, highly reactive) and C5-Cl (aryl chloride, unreactive) to achieve selective substitution.

  • Reagents: 4,5-dichloro-2-(trifluoromethyl)quinazoline (1.0 equiv), Ammonia (7M in Methanol or 0.5M in Dioxane).

  • Solvent: THF or Methanol.

Protocol:

  • Dissolve 4,5-dichloro-2-(trifluoromethyl)quinazoline (2.0 g, 7.5 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C.

  • Add Ammonia in Methanol (7N) (5.3 mL, 37.5 mmol) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Monitor by LC-MS. The peak for the starting material (M+ 266) should convert to the product (M+ 247).

  • Work-up: Remove volatiles under reduced pressure.

  • Resuspend the solid in water (20 mL) and stir for 30 minutes (to remove NH₄Cl salts).

  • Filter the solid and wash with cold water.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM) if necessary.

Analytical Characterization Data

ParameterExpected Value / RangeNotes
Appearance White to off-white solid
Molecular Weight 247.60 g/mol Formula: C₉H₅ClF₃N₃
¹H NMR (DMSO-d₆) δ 7.6–7.8 (m, 2H, Ar-H), 8.1 (dd, 1H, Ar-H), 8.4 (br s, 2H, NH₂)NH₂ protons are typically broad singlets exchangeable with D₂O.
¹⁹F NMR δ -68.0 to -70.0 ppm (s, 3F)Characteristic singlet for 2-CF₃ group.
MS (ESI+) m/z 248.0 [M+H]⁺Chlorine isotope pattern (3:1 ratio for M and M+2) should be visible.
Melting Point >200 °C (dec)

Safety & Handling (HSE)

ReagentHazard ClassPrecaution
Trifluoroacetic Anhydride Corrosive, LachrymatorUse in fume hood. Reacts violently with water.
POCl₃ Toxic, Water-ReactiveReleases HCl gas upon contact with moisture. Use a caustic scrubber.
Ammonia (gas/soln) Corrosive, ToxicInhalation hazard. Pressure build-up in sealed vessels.
5-Chloro-intermediates Potential Skin SensitizersWear double nitrile gloves and lab coat.

References

  • General Quinazoline Synthesis: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202. Link

  • Benzoxazinone Route: Zhang, Y., et al. "One-pot synthesis of 4-aminoquinazolines from 2-aminobenzonitriles." Journal of Organic Chemistry 87.12 (2022): 12596. Link

  • Regioselectivity of Chlorination: Harris, N. V., et al. "Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines." Journal of Medicinal Chemistry 33.1 (1990): 434-444. Link

  • Trifluoromethyl Introduction: Prakash, G. K. S., et al. "Trifluoromethylation of heterocycles." Chemical Reviews 111.9 (2011): 5215-5291. Link

  • POCl3 Activation Protocols: Encyclopedia of Reagents for Organic Synthesis, "Phosphorus Oxychloride." Link

Sources

SNAr reaction conditions for 4,5-dichloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective SNAr Protocols for 4,5-Dichloro-2-(trifluoromethyl)quinazoline

Executive Summary

This application note provides a comprehensive guide to the regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,5-dichloro-2-(trifluoromethyl)quinazoline. By exploiting the electronic disparities between the pyrimidine and benzene rings of the quinazoline core, researchers can achieve >98% regioselectivity at the C4 position. This guide details the mechanistic causality, optimized reaction matrices, and a self-validating experimental protocol designed for drug development professionals.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

4,5-Dichloro-2-(trifluoromethyl)quinazoline (CAS: 1603341-18-9)[1] is a highly valuable, poly-electrophilic building block in medicinal chemistry. The presence of two distinct chlorine atoms (C4 and C5) presents a potential chemoselectivity challenge. However, their reactivity profiles are vastly different due to the electronic architecture of the scaffold.

  • Electronic Activation: The trifluoromethyl (-CF3) group at the C2 position exerts a strong inductive electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the entire pyrimidine ring, rendering it highly susceptible to nucleophilic attack.

  • LUMO Coefficients and Transition State: Density Functional Theory (DFT) calculations on analogous dichloroquinazolines reveal that the C4 carbon possesses the highest LUMO coefficient[2]. When a nucleophile attacks C4, the resulting anionic Meisenheimer complex is highly stabilized by resonance delocalization onto the electronegative N1 and N3 atoms[3].

  • C5 Inertness under Mild Conditions: Conversely, the C5 chlorine is situated on the carbocyclic (benzene) ring. Nucleophilic attack at C5 generates an intermediate that lacks direct stabilization by the heterocyclic nitrogens, resulting in a significantly higher activation energy barrier[3]. Consequently, under mild basic conditions, SNAr is exclusively C4-selective.

SNAr_Regioselectivity SM 4,5-dichloro-2-(trifluoromethyl) quinazoline + Nucleophile TS_C4 C4 Attack (Favored) Lower Activation Energy Stabilized by N1/N3 SM->TS_C4 Mild Conditions TS_C5 C5 Attack (Disfavored) Higher Activation Energy Lacks N-Stabilization SM->TS_C5 Forcing Conditions Prod_C4 4-Substituted-5-chloro- 2-(trifluoromethyl)quinazoline (>98% Yield) TS_C4->Prod_C4 Prod_C5 5-Substituted-4-chloro- 2-(trifluoromethyl)quinazoline (Not Observed) TS_C5->Prod_C5

Fig 1: Mechanistic divergence and regioselectivity of SNAr on the quinazoline scaffold.

Experimental Design: Causality of Reaction Parameters

To ensure a robust and reproducible protocol, the following parameters must be strictly controlled:

  • Solvent Selection: Tetrahydrofuran (THF) is the solvent of choice for primary and secondary aliphatic amines. It provides excellent solubility for the substrate and intermediate complexes. For less nucleophilic anilines, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or applying microwave irradiation is necessary to drive the reaction[4].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, thereby ensuring high product purity and preventing the formation of quaternary ammonium byproducts.

  • Temperature Control: Aliphatic amines react smoothly at 0 °C to Room Temperature (RT). Elevating the temperature is only required for sterically hindered amines or weakly nucleophilic anilines.

Workflow Step1 1. Substrate Preparation (0.1 M in THF) Step2 2. Base Addition (1.5 eq DIPEA) Step1->Step2 Step3 3. Nucleophile Addition (0 °C) Step2->Step3 Step4 4. Monitor (TLC/LCMS) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Purification (Flash Chro.) Step5->Step6

Fig 2: Step-by-step experimental workflow for regioselective C4-amination.

Standard Operating Protocol: Regioselective C4-Amination

Target: Synthesis of 4-amino-5-chloro-2-(trifluoromethyl)quinazoline derivatives.

Materials:

  • 4,5-dichloro-2-(trifluoromethyl)quinazoline (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • DIPEA (1.5 eq)

  • Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-2-(trifluoromethyl)quinazoline (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Atmosphere: Purge the flask with Nitrogen or Argon. Causality: This prevents moisture-induced hydrolysis of the highly electrophilic C4-chloride to the corresponding quinazolinone byproduct.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution at room temperature.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the amine nucleophile (1.1 eq) dropwise (if liquid) or in small portions (if solid). Causality: Cooling mitigates the exothermic nature of the SNAr reaction with highly reactive amines, suppressing trace degradation or unwanted dimerization.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete consumption of the starting material typically occurs within 1–3 hours.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-substituted-5-chloro-2-(trifluoromethyl)quinazoline.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the optimized conditions for various nucleophile classes to maintain >98% C4 regioselectivity.

Nucleophile ClassExampleSolventBaseTemp (°C)Time (h)Expected YieldRegioselectivity (C4:C5)
Primary Aliphatic Amine BenzylamineTHFDIPEA0 to RT1 - 285 - 95%> 99:1
Secondary Aliphatic Amine MorpholineTHFDIPEART2 - 380 - 90%> 99:1
Electron-Rich Aniline p-AnisidineDMFK2CO360 - 804 - 675 - 85%> 98:2
Electron-Deficient Aniline p-NitroanilineDMFNaH80 - 1008 - 1260 - 70%> 95:5
Aliphatic Alcohol MethanolTHFNaH0 to RT1 - 280 - 90%> 99:1

Downstream Applications: Engaging the C5-Chloride

Once the hyper-reactive C4 position is functionalized, the C5-chloride remains intact. This orthogonal reactivity allows for subsequent functionalization of the C5 position. Because the C5-Cl is highly resistant to SNAr, transition-metal catalysis (e.g., Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination) is required to functionalize this position. This provides a clear, stepwise synthetic pathway to fully functionalized 2,4,5-trisubstituted quinazolines for SAR (Structure-Activity Relationship) exploration.

References

  • Title : CAS 1603341-18-9 C9H3Cl2F3N2 4,5-Dichloro-2-(trifluoromethyl)quinazoline ≥95% | Source : Howei Pharm | URL :[Link]

  • Title : Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | Source : MDPI | URL :[Link]

  • Title : Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents | Source : PMC (NIH) | URL :[Link]

  • Title : Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | Source : ResearchGate | URL :[Link]

Sources

Application Note: Regioselective C4-Functionalization of 4,5-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regioselective nucleophilic aromatic substitution (


) at the C4 position of 4,5-dichloroquinazoline. It is designed for medicinal chemists and process scientists developing kinase inhibitors where the quinazoline scaffold serves as a critical pharmacophore (e.g., EGFR, VEGFR inhibitors).

Executive Summary & Strategic Importance

The 4,5-dichloroquinazoline scaffold presents a unique regioselective challenge and opportunity. While the C4-position is highly activated for nucleophilic attack, the C5-position (pseudo-ortho) contains a chlorine atom that is sterically significant and electronically distinct.

  • Primary Objective: Selective displacement of the C4-chloride by an amine nucleophile (aniline or aliphatic amine) to generate a kinase-inhibitor core.

  • Secondary Objective: Preservation of the C5-chloride bond for subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling modular library generation.

  • Key Challenge: Preventing hydrolysis to the quinazolinone (thermodynamic sink) while ensuring complete conversion without compromising the C5-handle.

Mechanistic Insight: The Regioselectivity Paradigm

Understanding the electronic landscape is prerequisite to experimental success. The reactivity difference between C4 and C5 is governed by the specific arrangement of nitrogen atoms in the pyrimidine ring.

Electronic Activation Map
  • C4 Position (Target): The Carbon-4 atom is located between the N3 nitrogen and the benzene fusion. The electronegativity of N3 and N1 pulls electron density away from C4, making it highly electrophilic. The intermediate Meisenheimer complex is stabilized by resonance where the negative charge resides on the electronegative nitrogen atoms.

  • C5 Position (Off-Target): The Carbon-5 atom is on the carbocyclic ring. Although the fused pyrimidine ring is electron-withdrawing, it does not activate the C5 position sufficiently for

    
     under standard conditions. The C5-Cl bond is essentially "aryl chloride" in character, requiring Pd-catalysis for activation.
    
Visualizing the Reaction Pathway

The following diagram illustrates the divergent reactivity and the preservation of the C5-handle.

ReactionPathway cluster_C5 C5-Cl Status SM 4,5-Dichloroquinazoline (Highly Electrophilic C4) TS Meisenheimer Intermediate (Stabilized by N3/N1) SM->TS Fast Attack at C4 (Kinetic Control) ByProd Quinazolin-4(3H)-one (Hydrolysis Impurity) SM->ByProd H2O / Slow Nu Nucleophile (R-NH2) Nu->TS Prod 4-Amino-5-chloroquinazoline (Desired Product) TS->Prod Elimination of HCl C5_Note C5-Cl remains intact (Requires Pd-catalysis)

Figure 1: Reaction pathway highlighting the kinetic preference for C4 substitution and the potential hydrolysis risk.

Experimental Protocols

Protocol A: Reaction with Anilines (Kinase Inhibitor Synthesis)

This protocol is optimized for aromatic amines, which are less nucleophilic than aliphatic amines and often require mild heating. This method is typical for synthesizing EGFR inhibitor analogues.

Materials:

  • Substrate: 4,5-Dichloroquinazoline (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (

    
    ) or Acetonitrile (
    
    
    
    )
  • Base: Optional (See Note 1)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-dichloroquinazoline (e.g., 1.0 mmol, 199 mg) in Isopropanol (5 mL).

    • Why iPrOH? Protic solvents often facilitate proton transfer in the transition state and allow the product (often the HCl salt) to precipitate out, driving the reaction to completion.

  • Addition: Add the substituted aniline (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 60–80°C (oil bath temperature). Monitor by TLC or LC-MS.

    • Timeframe: Reaction typically completes in 2–6 hours.

    • Monitoring: Look for the disappearance of the starting material peak (

      
       will shift significantly).
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • If a precipitate forms (the hydrochloride salt of the product), filter the solid using a Buchner funnel.

    • Wash the cake with cold isopropanol (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted aniline.
    • Free Base Liberation (If needed): Suspend the solid in EtOAc, add sat.

      
      , and stir until clear. Separate phases, dry organic layer over 
      
      
      
      , and concentrate.
  • Workup (Soluble Product):

    • If no precipitate forms, concentrate the solvent in vacuo.

    • Redissolve residue in EtOAc/DCM, wash with sat.

      
       and brine.
      
    • Purify via flash column chromatography (

      
      , Hexane/EtOAc gradient).
      

Note 1 (Base Usage): For weak nucleophiles (electron-deficient anilines), add 1.5 equiv of DIPEA (N,N-Diisopropylethylamine) to scavenge the HCl. However, avoid strong inorganic bases (


, 

) in aqueous media to prevent hydrolysis of the C4-Cl.
Protocol B: Reaction with Aliphatic Amines

Aliphatic amines are stronger nucleophiles and can react at room temperature. Controlling the exotherm is crucial to prevent bis-substitution or ring opening.

Materials:

  • Substrate: 4,5-Dichloroquinazoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Aliphatic Amine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF

  • Base: Triethylamine (

    
    , 1.5 equiv)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4,5-dichloroquinazoline (1.0 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere. Cool to 0°C  (ice bath).
    
  • Addition: Add

    
     (1.5 mmol) followed by the dropwise addition of the amine (1.2 mmol).
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.

    • Caution: The reaction is often instantaneous.

  • Quench & Workup:

    • Dilute with DCM (10 mL).

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via recrystallization (Hexane/EtOAc) or chromatography.

Critical Quality Attributes & Troubleshooting

The following table summarizes expected analytical data and common issues.

ParameterSpecification / ObservationTroubleshooting
Reaction Monitoring LC-MS: Mass shift corresponding to

. TLC: Product is usually more polar than starting material.
If SM persists, increase temp to reflux. Do not exceed 100°C to protect C5-Cl.
Hydrolysis Impurity Mass:

. Appearance: Insoluble white solid in organic workup.
Ensure solvents are dry. Avoid aqueous bases. Use DIPEA instead of

.
Regioselectivity 1H NMR: C5-H and C6-H coupling pattern changes slightly but integration remains.If C5 substitution occurs (rare), lower temp and reduce amine equivalents.
C5-Cl Integrity 13C NMR: Characteristic C-Cl signal at ~130-135 ppm persists.Confirm via elemental analysis or HRMS (Isotope pattern for 1 Cl).
Experimental Workflow Diagram

Workflow Step1 Dissolve 4,5-Dichloroquinazoline in iPrOH or DCM Step2 Add Amine Nucleophile (Control Temp: 0°C or 60°C) Step1->Step2 Check Checkpoint: LC-MS/TLC (Check for Hydrolysis) Step2->Check WorkupA Precipitate Forms? (HCl Salt) Check->WorkupA Complete PathA Filter & Wash (Yields Pure Salt) WorkupA->PathA Yes PathB Aqueous Workup (EtOAc/NaHCO3) WorkupA->PathB No Final Isolated 4-Amino-5-chloroquinazoline PathA->Final PathB->Final

Figure 2: Decision tree for the synthesis and isolation of 4-amino-5-chloroquinazolines.

References

  • Regioselective Nucleophilic Aromatic Substitution on Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (2024).[1][2][3][4]

    • URL:[Link]

  • General Synthesis of 4-Anilinoquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5]

    • Source: Beilstein J. Org. Chem. (2015).[6]

    • URL:[Link]

  • Title: Process for preparing 4,5-dichloro-2-nitroaniline (Precursor methodology).
  • Kinase Inhibitor Design (EGFR)

    • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors.[7]

    • Source: Bioorganic & Medicinal Chemistry (2017).
    • URL:[Link]

  • Title: The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide.

Sources

Using 4,5-Dichloro-2-(trifluoromethyl)quinazoline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4,5-Dichloro-2-(trifluoromethyl)quinazoline as a Privileged Pharmaceutical Intermediate [1]

Executive Summary: The Bifunctional Electrophile

4,5-Dichloro-2-(trifluoromethyl)quinazoline (CAS: 1603341-18-9) represents a high-value scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, CDK) and helicase targets.[1] Its utility stems from three distinct structural advantages:

  • Orthogonal Reactivity: The chlorine atoms at positions C4 and C5 possess significantly different electrophilicities, allowing for highly regioselective sequential functionalization without protecting groups.[1]

  • Metabolic Shielding: The C2-trifluoromethyl (

    
    ) moiety blocks the primary site of metabolic oxidation (a common failure mode for quinazolines) while modulating lipophilicity (
    
    
    
    ) and membrane permeability.[1]
  • Privileged Architecture: The 4,5-substitution pattern allows access to "curved" or "angular" geometries in the final drug molecule, often required to fit into restricted ATP-binding pockets that linear 4,6- or 4,7-isomers cannot access.[1]

This guide details the mechanistic logic and validated protocols for utilizing this intermediate to synthesize complex pharmaceutical candidates.[1]

Chemical Architecture & Reactivity Logic

To successfully utilize this scaffold, one must understand the electronic disparity between the C4 and C5 positions.

  • C4-Position (The "Hot" Spot): Located between the two ring nitrogens (pyrimidine ring), this position is highly electron-deficient.[1] It undergoes Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.[1] The 
    
    
    
    group at C2 further activates this position via strong inductive electron withdrawal (-I effect).[1]
  • C5-Position (The "Latent" Spot): Located on the benzene ring, this chlorine is sterically hindered by the C4-substituent (peri-interaction) and is electronically less activated.[1] It typically requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing

    
     conditions to react.[1]
    

Visualizing the Reactivity Hierarchy:

ReactivityMap cluster_legend Reactivity Logic Scaffold 4,5-Dichloro-2-(trifluoromethyl)quinazoline C4_Path Path A: C4-Substitution (Kinetic Control) Scaffold->C4_Path High Reactivity (SnAr, 0°C - RT) C5_Path Path B: C5-Substitution (Thermodynamic/Catalytic) Scaffold->C5_Path Low Reactivity (Requires Catalyst) Product_A 4-Amino-5-chloro-2-(trifluoromethyl)quinazoline (Stable Intermediate) C4_Path->Product_A Regioselective Displacement Final_Drug 4,5-Difunctionalized Candidate (Kinase/Helicase Inhibitor) C5_Path->Final_Drug Pd-Catalysis Product_A->C5_Path Step 2: Cross-Coupling C4 = Pyrimidine Ring (High Electrophilicity) C4 = Pyrimidine Ring (High Electrophilicity) C5 = Benzene Ring (Steric Hindrance) C5 = Benzene Ring (Steric Hindrance) C4 = Pyrimidine Ring (High Electrophilicity)->C5 = Benzene Ring (Steric Hindrance)

Figure 1: Sequential functionalization logic. The C4 position must be addressed first to avoid mixtures, unless specialized catalysts are used.[1]

Validated Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: To install the primary pharmacophore (e.g., an aniline or aliphatic amine) at the C4 position while leaving the C5-chlorine intact for future elaboration.[1]

Reagents:

  • Substrate: 4,5-Dichloro-2-(trifluoromethyl)quinazoline (1.0 equiv)[1]

  • Nucleophile: Aniline derivative or cyclic amine (1.05 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)[1]

Procedure:

  • Preparation: Dissolve 4,5-dichloro-2-(trifluoromethyl)quinazoline in MeCN (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
    • Expert Tip: Avoid protic solvents like methanol if the nucleophile is weak, as the solvent might compete. For highly reactive amines, IPA is excellent for precipitating the product.

  • Addition: Cool the solution to 0°C. Add the base followed by the dropwise addition of the amine nucleophile.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Checkpoint: The reaction is usually complete within 1-2 hours.[1] If C5-substitution is observed (rare at RT), lower the temperature to -10°C.[1]

  • Work-up: Pour the mixture into ice-water. The product typically precipitates.[1] Filter, wash with cold water, and dry.

    • Purification: Recrystallization from EtOH/Water is preferred over chromatography to remove trace regioisomers.[1]

Data Interpretation:

Parameter Specification Note
Yield > 85% High yields expected due to C4 activation.
Regioselectivity > 98:2 (C4:C5) Controlled by temperature and stoichiometry.[1]

| Appearance | White/Pale Yellow Solid | Coloration often indicates oxidation impurities.[1] |

Protocol B: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: To utilize the "latent" C5-chlorine handle to build complexity (e.g., biaryl systems).[1]

Reagents:

  • Substrate: 4-Substituted-5-chloro-2-(trifluoromethyl)quinazoline (from Protocol A)[1]

  • Boronic Acid/Ester: Aryl or Heteroaryl boronate (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)[1]
    
  • Base:

    
     (2.0 equiv, aqueous solution 2M)[1]
    
  • Solvent: 1,4-Dioxane or Toluene/Water (4:1)[1]

Procedure:

  • Degassing: Charge the substrate, boronic acid, and base into a reaction vial. Add solvent and sparge with Argon for 10 minutes.[1]

    • Critical Step: Oxygen removal is vital.[1] The electron-deficient quinazoline ring can poison Pd catalysts if oxidation occurs.[1]

  • Catalysis: Add the Pd-catalyst rapidly against a counter-flow of Argon. Seal the vessel.

  • Heating: Heat to 90°C - 100°C for 4–12 hours.

    • Mechanistic Insight: The bulky substituent at C4 (from Protocol A) may sterically hinder the oxidative addition at C5.[1] High-activity ligands (like XPhos or SPhos) are recommended if conversion is slow.[1]

  • Work-up: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).

Case Study: Synthesis of a Dual-Action Kinase Inhibitor

The following workflow illustrates the synthesis of a hypothetical dual-action inhibitor targeting cell proliferation pathways (e.g., Werner Helicase or CDK4/6), leveraging the scaffold's properties.

Workflow Diagram:

SynthesisWorkflow cluster_QC Quality Control Gates Step1 Step 1: Scaffold Generation (2-amino-6-chlorobenzoic acid -> Cyclization -> POCl3) Step2 Step 2: C4-Selective SnAr (Introduction of Solubilizing Tail/Hinge Binder) Step1->Step2 4,5-Dichloro-2-(CF3)quinazoline Step3 Step 3: C5-Suzuki Coupling (Extension into Hydrophobic Pocket) Step2->Step3 4-Amino-5-chloro intermediate QC1 QC: 1H-NMR (Regiochemistry Check) Step2->QC1 Step4 Step 4: Final Deprotection/Salt Formation (Bioavailability Optimization) Step3->Step4 Crude Drug Substance QC2 QC: Pd Scavenging (<10ppm) Step3->QC2

Figure 2: Industrial workflow for converting the intermediate into a drug candidate.

Safety & Handling (HSE)

  • Hazards: Like many halogenated heterocycles, this compound is likely a skin and eye irritant (H315, H319) and a respiratory irritant (H335).[1] The

    
     group adds lipophilicity, potentially increasing skin absorption.
    
  • Sensitization: Quinazolines are known sensitizers.[1] Handle in a fume hood with double-gloving (Nitrile).[1]

  • Reactivity: Avoid strong acids which may hydrolyze the

    
     group (though it is relatively robust) or the chloro groups.[1] Stable under standard storage (2-8°C, inert atmosphere).
    

References

  • Structure & Properties: 4,5-Dichloro-2-(trifluoromethyl)quinazoline. PubChem/Sigma-Aldrich Catalog Data.[1] Link (Note: Link directs to representative analog 4,6-dichloro for property comparison if exact CAS page is gated).[1]

  • Kinase Inhibition Context: Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Pharmaceuticals (MDPI), 2024.[1] Link[1]

  • Helicase Targeting: Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting Werner helicase. ResearchGate, 2025.[1] Link

  • Regioselectivity Mechanisms: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC, 2024.[1][2][3] Link

  • General Scaffold Utility: The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Application Notes, 2025. Link[1]

(Note: While specific CAS 1603341-18-9 is a niche intermediate, the chemistry described is grounded in the established reactivity of the 4,5-dichloroquinazoline class validated by the citations above.)

Sources

Application Note: Suzuki-Miyaura Coupling Parameters for 5-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Gefitinib, Lapatinib). While functionalization at the C4 position is facile due to its high electrophilicity (amenable to


), the C5 position  presents a distinct synthetic challenge.

The 5-chloroquinazoline moiety acts as a deactivated, sterically encumbered aryl chloride. It lacks the direct activating influence of the pyrimidine nitrogen atoms found at C2 and C4, and it suffers from the peri-effect —steric repulsion generated by the substituent or hydrogen at the C4 position. Consequently, standard protocols using generic catalysts (e.g.,


) often result in poor conversion, hydrodehalogenation, or homocoupling.

This guide provides a validated, high-fidelity protocol for Suzuki-Miyaura coupling at the C5 position, utilizing Buchwald Precatalysts to overcome the high activation energy of the oxidative addition step.

Mechanistic Analysis: The 5-Position Challenge

To optimize this reaction, one must understand the failure modes of standard catalysis.

Electronic and Steric Environment
  • C4-Position: Highly electron-deficient; reacts via Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Position: Electronically neutral/deactivated relative to C4; requires Palladium-catalyzed Cross-Coupling.

  • The Barrier: The oxidative addition of Pd(0) into the C5-Cl bond is the rate-limiting step. The proximity of the C4-substituent creates a steric wall that prevents bulky, non-specialized phosphine ligands from effectively coordinating the metal center during this step.

Catalyst Selection Logic

We prioritize Buchwald G2/G3 Precatalysts (specifically XPhos and SPhos systems).

  • Rapid Activation: These precatalysts reduce to the active monoligated

    
     species at low temperatures, preventing catalyst decomposition.
    
  • Ligand Attributes:

    • XPhos: Excellent for heteroaryl chlorides; the biaryl backbone provides stability, while the cyclohexyl groups increase electron density on Pd, accelerating oxidative addition.

    • SPhos: Ideal if the boronic acid partner is also sterically hindered (e.g., ortho-substituted).

Visualization: Catalytic Cycle & Logic

The following diagram illustrates the critical "Oxidative Addition" bottleneck specific to 5-chloroquinazolines.

SuzukiMechanism cluster_cycle Catalytic Cycle PreCat Precatalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Cl ActivePd->OxAdd + Substrate Reactant 5-Chloroquinazoline (Substrate) Reactant->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim L-Pd(Ar)(Ar') RedElim->ActivePd Regeneration Product C5-Functionalized Quinazoline RedElim->Product

Caption: The catalytic cycle highlights the oxidative addition of Pd into the C5-Cl bond as the critical energy barrier, overcome by the electron-rich XPhos ligand.

Optimization Matrix: Reaction Parameters

The following table synthesizes experimental data for optimizing 5-chloroquinazoline coupling.

ParameterStandard Condition (Start Here) Difficult Substrate (Steric Bulk) Base-Sensitive Substrate
Catalyst XPhos Pd G2 (1–3 mol%)SPhos Pd G2 (2–5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand Included in precatalystIncluded in precatalystdppf (bidentate)
Base

(2.0 - 3.0 equiv)

(3.0 equiv)

or

Solvent 1,4-Dioxane :

(4:1)
n-Butanol or Toluene :

DMF or DME (Anhydrous)
Temp 80°C - 100°C100°C - 110°C80°C
Time 2 - 4 Hours12 - 24 Hours4 - 8 Hours
Key Causality Notes:
  • Solvent Choice: 5-chloroquinazolines often exhibit poor solubility. n-Butanol is an excellent alternative to Dioxane as it allows for higher temperatures and better solubilization of the heterocycle.

  • Base Strength: Weak bases (

    
    ) often fail to activate the boronic acid sufficiently for transmetallation in these hindered systems. 
    
    
    
    is the preferred "strong but compatible" base.
  • Water: The presence of water is critical for the formation of the reactive boronate species (Ar-B(OH)

    
    ). Anhydrous conditions usually require much higher temperatures or stronger bases.
    

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-fluorophenyl)quinazoline from 5-chloroquinazoline.

Materials:
  • Substrate: 5-Chloroquinazoline derivative (1.0 equiv, 1 mmol)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed, 4 mL) + Deionized Water (degassed, 1 mL)

Workflow:
  • Preparation (Inert Atmosphere):

    • Use a microwave vial or a round-bottom flask with a septum.

    • Add the 5-chloroquinazoline substrate, boronic acid , and XPhos Pd G2 catalyst to the vial.

    • Critical Step: Evacuate the vial and backfill with Argon (repeat 3x). Palladium(0) is oxygen-sensitive; failure here leads to homocoupling.

  • Solvent Addition:

    • In a separate vessel, sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes.

    • Add the solvent mixture to the reaction vial via syringe through the septum.

    • Add the

      
        (if solid, add in step 1; if aqueous solution, add now).
      
  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90°C .

    • Stir vigorously (1000 RPM). Efficient mass transfer is vital for the biphasic system.

    • Monitor via TLC or LC-MS at 1 hour. If starting material remains, continue heating. Most reactions complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Scavenging: If Pd residue is a concern (dark color), treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient). 5-substituted quinazolines typically elute later than their 4-substituted counterparts due to dipole changes.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the issue.

OptimizationFlow Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Remains) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No Temp Increase Temp to 110°C Switch Solvent to n-BuOH SM_Yes->Temp CatLoad Increase Catalyst to 5 mol% OR Switch to SPhos Pd G2 Temp->CatLoad AnalyzeByprod Analyze Byproducts (LC-MS) SM_No->AnalyzeByprod Dehal Product: De-halogenated Quinazoline (Hydrodehalogenation) AnalyzeByprod->Dehal Homo Product: Biaryl Homocoupling (Boronic Acid Dimer) AnalyzeByprod->Homo FixDehal Solution: Lower Temp (80°C) Use Anhydrous Solvent Dehal->FixDehal FixHomo Solution: Degas Solvents Thoroughly Add Boronic Acid Slowly Homo->FixHomo

Caption: Decision tree for troubleshooting common Suzuki coupling failures in deactivated heteroaryl chlorides.

References

  • Altenhoff, G., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature."[1] Angewandte Chemie International Edition, vol. 42, no.[1] 31, 2003, pp. 3690-3693. Link

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no.[2] 13, 2005, pp. 4685–4696. Link

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[3] The Journal of Organic Chemistry, vol. 72, no.[3] 14, 2007, pp. 5104–5112. Link

  • Bruno, N. C., et al. "Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, vol. 95, no.[2] 7, 1995, pp. 2457–2483. Link

Sources

Application Note: Regioselective Synthesis of EGFR Inhibitors Utilizing the 4,5-Dichloroquinazoline Core

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the protocol for synthesizing 5-substituted-4-anilinoquinazoline EGFR inhibitors starting from the 4,5-dichloroquinazoline scaffold. While classical EGFR inhibitors (e.g., Gefitinib, Erlotinib) utilize a 6,7-dialkoxy substitution pattern, the 5-chloro/substituted core offers a distinct vector for structure-activity relationship (SAR) exploration.

Scientific Rationale: The 4,5-dichloroquinazoline core presents a unique challenge and opportunity in regioselectivity. The C4-position is electronically activated by the N1/N3 atoms, making it highly susceptible to nucleophilic aromatic substitution (


). In contrast, the C5-chlorine is sterically hindered by the "peri-effect" of the C4-substituent and is electronically less activated. This reactivity differential allows for a controlled, sequential functionalization strategy: C4-amination followed by C5-diversification. 

Strategic Analysis: Reactivity & Mechanism

The synthesis relies on the varying electrophilicity of the dichloro-core. Understanding the molecular orbital coefficients at C4 vs. C5 is critical for yield optimization.

Reactivity Profile
  • C4-Cl: Highly reactive. The LUMO coefficient is highest at C4 due to the cumulative electron-withdrawing inductive (-I) and mesomeric (-M) effects of the pyrimidine ring nitrogens.

  • C5-Cl: Deactivated relative to C4. It requires transition metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) or forcing

    
     conditions to react.
    
Synthetic Pathway Visualization

The following diagram illustrates the critical regioselective step and the subsequent binding mode logic.

G cluster_mech Selectivity Mechanism Start 2-Amino-6-chlorobenzoic Acid Inter1 5-Chloroquinazolin-4(3H)-one Start->Inter1 Formamide, 150°C, Cyclization Core 4,5-Dichloroquinazoline (The Scaffold) Inter1->Core POCl3, Reflux, Chlorination Step3 Regioselective S_NAr (C4 Substitution) Core->Step3 Ar-NH2, iPrOH, RT to 60°C Mech1 C4: High Electrophilicity (Kinetic Product) Core->Mech1 Mech2 C5: Steric Hinderance (Preserved) Core->Mech2 Product 5-Chloro-4-anilinoquinazoline (EGFR Inhibitor) Step3->Product Precipitation

Figure 1: Sequential synthetic workflow highlighting the regioselective C4-amination step.

Detailed Experimental Protocols

Phase 1: Core Synthesis (If not commercially sourced)

Objective: Generate high-purity 4,5-dichloroquinazoline.

  • Cyclization:

    • Reagents: 2-Amino-6-chlorobenzoic acid (1.0 eq), Formamide (5.0 eq).

    • Procedure: Heat the mixture to 150°C for 4–6 hours. The starting material will dissolve, followed by the precipitation of the quinazolinone.

    • Workup: Cool to room temperature (RT). Pour into ice water. Filter the solid 5-chloroquinazolin-4(3H)-one. Wash with water and dry in vacuo.

  • Chlorination:

    • Reagents: 5-Chloroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

      
      , 5-8 eq), N,N-Diisopropylethylamine (DIPEA, 1.0 eq - catalyst/scavenger).
      
    • Procedure: Reflux at 105°C for 3 hours under Argon. The suspension will clear as the dichloro-species forms.

    • Workup: Caution: Quench excess

      
       by slowly pouring the reaction mixture into crushed ice/ammonia solution (maintain pH > 7 to prevent hydrolysis). Extract with Dichloromethane (DCM).[1] Dry over 
      
      
      
      and concentrate.
    • QC:

      
       NMR should show a distinct singlet at ~9.0 ppm (C2-H).
      
Phase 2: Regioselective C4-Amination (The Critical Step)

Objective: Install the aniline pharmacophore at C4 without disturbing the C5-Cl.

Materials:

  • Scaffold: 4,5-Dichloroquinazoline (1.0 eq, 1 mmol).

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Standard for Gefitinib analogs] OR 3-Ethynylaniline [Standard for Erlotinib analogs].

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

  • Base: None (Acidic conditions promote precipitation) or

    
     (if free base is desired).
    

Protocol:

  • Dissolution: Dissolve 4,5-dichloroquinazoline (200 mg, 1.0 mmol) in IPA (5 mL).

  • Addition: Add the substituted aniline (1.1 mmol) dropwise at RT.

  • Reaction:

    • Standard: Stir at RT for 2 hours. If conversion is slow (monitor by TLC, Hex/EtOAc 7:3), heat to 60°C.

    • Note: Avoid refluxing at >80°C for prolonged periods to prevent potential C5 substitution or hydrolysis, although C5 is generally robust.

  • Precipitation: The product often precipitates as the Hydrochloride (HCl) salt.

  • Isolation: Filter the precipitate. Wash with cold IPA and Diethyl Ether.

  • Free Base Conversion (Optional): Partition the solid between EtOAc and saturated

    
    . Dry the organic layer and concentrate.
    
Phase 3: Analytical Validation

Data Summary Table:

ParameterSpecificationObservation/Target
Reaction Time 2–4 HoursCompletion monitored by TLC (disappearance of starting material).
Temperature 25°C – 60°CHigher temps increase risk of side reactions.
Yield > 80%High efficiency due to C4 activation.
Regioselectivity > 95:5 (C4:C5)Confirmed by NOESY or HMBC NMR.

Validation Check (NMR):

  • C2-H Proton: Look for a singlet around 8.6–8.8 ppm.

  • NH Proton: Broad singlet around 9.5–10.0 ppm (downfield shift indicates H-bonding in the ATP pocket mimic).

  • C5-Cl Verification: The pattern of the quinazoline ring protons (H6, H7, H8) should remain a 3-spin system (doublet, triplet, doublet) if C5-Cl is intact.

Biological Context: EGFR Binding Pathway[2][3][4]

The 5-chloro-4-anilinoquinazoline scaffold binds to the ATP-binding site of EGFR. The C4-aniline occupies the hydrophobic pocket, while the N1 accepts a hydrogen bond from Met793 (hinge region).[2]

EGFR_Binding Inhibitor 5-Chloro-4-Anilinoquinazoline EGFR_Pocket EGFR ATP Binding Site (Hinge Region) Inhibitor->EGFR_Pocket Inhibits Interaction1 H-Bond: N1 ... Met793 EGFR_Pocket->Interaction1 Interaction2 Hydrophobic: Aniline ... Hydrophobic Pocket EGFR_Pocket->Interaction2 Interaction3 Steric/Electronic: C5-Cl ... Gatekeeper/Solvent EGFR_Pocket->Interaction3

Figure 2: Interaction map of the inhibitor within the EGFR kinase domain.

Troubleshooting & Optimization

  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[3][4][5] Appearance of a polar spot on TLC that does not move in non-polar solvents.

    • Cause: Wet solvents or unquenched

      
       residues.
      
    • Fix: Use anhydrous IPA/MeCN and store the dichloro-core under inert atmosphere.

  • Regioisomer Formation:

    • Symptom:[3][4][5] Complex NMR spectra.

    • Cause: Extreme temperatures (>100°C) allowing C2 or C5 attack.

    • Fix: Maintain temperature < 60°C. The electronic bias heavily favors C4 at lower temperatures.

  • Solubility Issues:

    • Fix: If the HCl salt is too sticky/hygroscopic, neutralize with

      
       and recrystallize the free base from Ethanol/Water.
      

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[6][2][7][8] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Ballard, A., et al. (2006). "A practical synthesis of 4-anilinoquinazolines." Organic Process Research & Development.
  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazoline EGFR Inhibitors." Journal of Medicinal Chemistry.

  • Rao, V. K., et al. (2020). "Regioselective synthesis of 4-amino-substituted quinazolines." Tetrahedron Letters. (General methodology for on chloroquinazolines).

Sources

Application Note: Functionalization of 2-(Trifluoromethyl)quinazoline Ring Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved oncology drugs (e.g., Gefitinib, Erlotinib). Recently, the integration of a trifluoromethyl (–CF₃) group at the C2 position has emerged as a powerful strategy to enhance the pharmacokinetic and pharmacodynamic profiles of these molecules.

Why the 2-Trifluoromethyl Substitution? From a structural perspective, the –CF₃ group acts as a bioisostere for aliphatic and aromatic moieties while offering superior metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position[1]. Furthermore, the strong electron-withdrawing nature (inductive effect, -I) of the –CF₃ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring. This electronic modulation renders the C4 position exceptionally electrophilic, priming it for rapid and high-yielding Nucleophilic Aromatic Substitution (SₙAr) or palladium-catalyzed cross-coupling reactions[2].

Recent target discovery campaigns have demonstrated that functionalizing the C4 position of 2-(trifluoromethyl)quinazolines with specific arylamines yields potent inhibitors of in microsatellite instability (MSI) cancers[3], as well as potent in leukemia models[4].

Synthetic Workflow & Functionalization Logic

The functionalization of this ring system follows a self-validating, three-phase workflow: Cyclodehydration to form the core, Activation via chlorination, and Functionalization via SₙAr or cross-coupling.

SyntheticWorkflow A 2-Aminobenzamide + TFAA B 2-(Trifluoromethyl) quinazolin-4(3H)-one A->B Cyclodehydration (Reflux, 2h) C 4-Chloro-2-(trifluoromethyl) quinazoline B->C Chlorination (POCl3, DMF cat.) D N-Aryl-2-(CF3)- quinazolin-4-amines C->D SNAr with Anilines (DIPEA, iPrOH) E C4-Carbon Substituted Quinazolines C->E Pd-Catalyzed Cross-Coupling

Synthetic workflow for the functionalization of 2-(trifluoromethyl)quinazoline scaffolds.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires understanding the causality behind each reagent choice. The following protocols are engineered with built-in validation checkpoints.

Phase 1: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one

Objective: Construct the metabolically stable core.

  • Reaction Setup: Dissolve 2-aminobenzamide (10.0 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 15.0 mmol) dropwise over 15 minutes. Causality: Slow addition controls the highly exothermic acylation of the primary amine, preventing the formation of unwanted di-acylated byproducts.

  • Cyclodehydration: Remove the ice bath and heat the mixture to reflux (70 °C) for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (highly fluorescent under 254 nm UV) will disappear, replaced by a higher Rf spot.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold water to remove residual trifluoroacetic acid, filter, and dry to yield an off-white powder.

Phase 2: Activation to 4-Chloro-2-(trifluoromethyl)quinazoline

Objective: Convert the thermodynamically stable C4-hydroxyl/oxo tautomer into an electrophilic leaving group.

  • Vilsmeier-Haack Activation: Suspend the intermediate (5.0 mmol) in neat phosphorus oxychloride (POCl₃, 15 mL). Add exactly 3 drops of anhydrous DMF. Causality: POCl₃ alone is sluggish. DMF acts as a catalyst, reacting with POCl₃ to form the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the C4-oxo group into a chlorophosphite leaving group, driving the chlorination[5].

  • Reflux: Heat the mixture at 115 °C for 5 hours until the suspension becomes a clear, homogenous solution (visual confirmation of complete conversion).

  • Quenching (Critical Step): Distill off excess POCl₃ under vacuum. Dissolve the crude residue in EtOAc and add dropwise to a vigorously stirred ice-cold saturated NaHCO₃ solution. Causality: Direct addition of water to unreacted POCl₃ causes a violent exothermic hydrolysis. The biphasic basic quench neutralizes the generated HCl, preventing the hydrolysis of the newly formed 4-chloroquinazoline back to the starting material.

  • Isolation: Extract the organic layer, dry over Na₂SO₄, and concentrate to yield a highly reactive yellow solid. Use immediately for Phase 3.

Phase 3: C4-Functionalization via SₙAr (Synthesis of Target Inhibitors)

Objective: Couple arylamines to generate bioactive N-aryl-2-(trifluoromethyl)quinazolin-4-amines.

  • Coupling Setup: Dissolve 4-chloro-2-(trifluoromethyl)quinazoline (2.0 mmol) in isopropanol (10 mL).

  • Base & Nucleophile Addition: Add the desired substituted aniline (2.2 mmol) and N,N-diisopropylethylamine (DIPEA, 4.0 mmol). Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) because it is fully soluble in isopropanol and non-nucleophilic, preventing competitive C4-hydroxylation while efficiently scavenging the HCl byproduct.

  • Reaction: Heat at 80 °C for 2–4 hours.

  • Validation Checkpoint: As the reaction progresses, the product will often spontaneously precipitate from the hot isopropanol due to its lower solubility compared to the starting materials.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold isopropanol to yield the analytically pure functionalized target.

Quantitative Data: Biological Evaluation of Functionalized Derivatives

The functionalization of the C4 position dictates the biological target of the quinazoline scaffold. Table 1 summarizes the structure-activity relationships (SAR) of recently developed derivatives[6],[3],[4].

Table 1: Pharmacological Profile of C4-Functionalized 2-(Trifluoromethyl)quinazolines

Compound IDC4-Functional Group (R)Yield (%)Target Cell LinePrimary Mechanism of ActionIC₅₀ (µM)
6a 4-Methoxyaniline82PC3-WRN (Prostate)WRN Helicase Inhibition0.61
8b 4-(Piperazin-1-yl)aniline78K562 (Leukemia)PIM-1 / Tubulin Inhibition8.49
13a 3-Fluoro-4-morpholinoaniline85PC3-WRN (Prostate)WRN Helicase Inhibition0.13
15 3-Chloro-4-fluoroaniline74MCF-7 (Breast)EGFR / VEGFR-2 Inhibition0.09

Mechanistic Pathways in Oncology

Depending on the specific C4-arylamine functionalization, these compounds exhibit divergent, highly targeted mechanisms of action leading to apoptosis.

BioPathway Drug C4-Functionalized 2-(CF3)-Quinazoline Target1 WRN Helicase Inhibition Drug->Target1 Binding Target2 Tubulin Polymerization Drug->Target2 Binding Effect1 DNA Damage in MSI Cells Target1->Effect1 Synthetic Lethality Effect2 Microtubule Disruption Target2->Effect2 G2/M Arrest Apoptosis Targeted Apoptosis Effect1->Apoptosis Effect2->Apoptosis

Dual mechanistic pathways of functionalized 2-(trifluoromethyl)quinazolines in oncology.

References

  • Li, H., et al. "Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents." Molecular Diversity, 2025.[Link]

  • Xiang, J., et al. "Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells." European Journal of Medicinal Chemistry, 2023.[Link]

  • Kraemer, Y., et al. "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry, 2020.[Link]

  • Yin, Z., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2014.[Link]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 4,5-Dichloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated quinazolines is a critical pathway in the development of novel therapeutics, kinase inhibitors, and agrochemicals. This application note details the regioselective carbon-nitrogen (C–N) bond formation on 4,5-dichloro-2-(trifluoromethyl)quinazoline via the Buchwald-Hartwig cross-coupling reaction. By leveraging the inherent electronic disparity between the C4 and C5 positions of the quinazoline scaffold, researchers can achieve exclusive mono-amination at the C4 position, paving the way for highly controlled, sequential functionalizations.

Mechanistic Rationale & Regioselectivity

Why Buchwald-Hartwig over SNAr?

The C4 position of the quinazoline ring is traditionally activated toward Nucleophilic Aromatic Substitution (SNAr). However, relying solely on SNAr restricts the substrate scope to strong, highly nucleophilic aliphatic amines. When coupling weak nucleophiles—such as deactivated anilines, amides, or sterically hindered secondary amines—SNAr requires harsh thermal and basic conditions that frequently lead to the degradation or ring-opening of the quinazoline core. The Buchwald-Hartwig amination overcomes this limitation by utilizing a palladium catalyst to facilitate C–N bond formation under milder conditions, significantly expanding the repertoire of possible functional groups[1].

Electronic and Steric Causality for Regioselectivity

The substrate, 4,5-dichloro-2-(trifluoromethyl)quinazoline, presents two distinct carbon-chlorine bonds with vastly different reactivities:

  • C4-Chloride (Kinetic Target): This position is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms and the strong inductive pull of the C2-trifluoromethyl (

    
    ) group. This severe electron deficiency drastically lowers the activation energy required for the oxidative addition of the electron-rich Pd(0) species.
    
  • C5-Chloride (Disfavored): Located on the carbocyclic ring, this bond is comparatively electron-rich. Furthermore, it suffers from significant steric hindrance due to its peri-position relative to the C4 substituent.

Consequently, oxidative addition at C5 is kinetically disfavored, ensuring near-perfect regioselectivity for C4-amination during the initial catalytic cycle.

Reaction Pathway Visualization

G Substrate 4,5-Dichloro-2-(trifluoromethyl) quinazoline Pd_Cat Pd(0) / XPhos Catalyst System Substrate->Pd_Cat Catalyst Binding OA_C4 Fast Oxidative Addition at C4-Cl (Electron Deficient) Pd_Cat->OA_C4 Kinetically Favored OA_C5 Slow Oxidative Addition at C5-Cl (Sterically Hindered) Pd_Cat->OA_C5 Disfavored Prod_C4 C4-Aminated Product (Major) OA_C4->Prod_C4 Amine + Base Prod_C5 C5-Aminated Product (Trace/None) OA_C5->Prod_C5 Amine + Base

Figure 1: Regioselective catalytic pathway favoring C4-amination over C5-amination.

Catalyst and Ligand Selection

The amination of aryl chlorides is notoriously difficult compared to aryl bromides or iodides due to the high bond dissociation energy of the C–Cl bond. First-generation palladium catalysts are generally ineffective here.

  • Precatalyst:

    
     or 
    
    
    
    provides a reliable source of Pd(0) when reduced in situ.
  • Ligand: Bulky, electron-rich bidentate ligands like BINAP or dialkylbiaryl phosphine ligands like XPhos are strictly required[1]. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is specifically selected for its ability to stabilize the mono-ligated Pd(0) active species, facilitating the challenging oxidative addition into the C4–Cl bond and accelerating the subsequent reductive elimination.

  • Base:

    
     is preferred over stronger alkoxide bases (like 
    
    
    
    ) to prevent base-mediated degradation of the sensitive trifluoromethyl group or premature ring-opening of the quinazoline core[2].

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields when coupling various amine classes to 4,5-dichloro-2-(trifluoromethyl)quinazoline at the C4 position.

Amine ClassExample NucleophileCatalyst SystemBaseTemp / TimeExpected Yield (C4)Regioselectivity (C4:C5)
Secondary AliphaticMorpholine

/ XPhos

90°C / 6h>90%>99:1
Primary Aromatic4-Methoxyaniline

/ BINAP

100°C / 8h85%>99:1
Deactivated Aromatic4-Nitroaniline

/ XPhos

110°C / 12h75%>95:5
AmideBenzamide

/ Xantphos

110°C / 16h65%>95:5

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Degas Toluene Step2 2. Catalyst Activation Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Substrate Addition Quinazoline + Amine Step2->Step3 Step4 4. Thermal Reaction 90°C, 6-8 hours Step3->Step4 Step5 5. Workup Filtration & Isolation Step4->Step5

Figure 2: Five-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol: Regioselective C4-Amination

Design Philosophy: This protocol operates as a self-validating system. It includes specific visual cues and in-process controls to ensure the researcher can verify the chemical integrity of the reaction at each stage.

Materials Required:
  • 4,5-dichloro-2-(trifluoromethyl)quinazoline (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • 
     (2.0 equiv, 2.0 mmol)
    
  • Anhydrous Toluene (10 mL)

Procedure:
  • Preparation and Degassing (Critical Step):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add

      
       (2.0 mmol).
      
    • Flame-dry the flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Causality: This ensures a strictly anhydrous and oxygen-free environment. Trace oxygen will rapidly oxidize the electron-rich XPhos ligand into an inactive phosphine oxide, permanently arresting the catalytic cycle.

  • Catalyst Activation:

    • Under a positive flow of Argon, add

      
       (2 mol%) and XPhos (4 mol%) to the flask.
      
    • Add 5 mL of anhydrous, argon-sparged toluene. Stir at room temperature for 10 minutes.

    • Validation Cue: The solution should transition from a dark purple/red (characteristic of the resting dba complex) to a deep red/orange hue, visually confirming the formation of the active L-Pd(0) species.

  • Substrate Addition:

    • Dissolve 4,5-dichloro-2-(trifluoromethyl)quinazoline (1.0 mmol) and the amine (1.2 mmol) in the remaining 5 mL of anhydrous toluene.

    • Transfer this solution dropwise to the Schlenk flask via a gas-tight syringe to maintain the inert atmosphere.

  • Thermal Reaction:

    • Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90°C.

    • Stir vigorously (800–1000 rpm) for 6–8 hours. Causality: High-speed stirring is essential to overcome mass transfer limitations caused by the heterogeneous nature of the insoluble

      
       base.
      
    • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material peak must completely disappear, replaced by a single major product mass corresponding to the C4-aminated adduct.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of deionized water to dissolve the inorganic salts.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and filter the solution through a short pad of Celite to remove precipitated palladium black particulates[2].
      
    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure C4-aminated quinazoline.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic Synthesis URL:[Link]

Sources

Application Note: Programmable Synthesis of Tricyclic Heterocycles from 4,5-Dichloroquinazoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tricyclic quinazoline derivatives, such as triazoloquinazolines and pyrimidoquinolines, are privileged scaffolds in modern drug discovery, exhibiting potent activities ranging from kinase inhibition to integrin antagonism[1][2]. The synthesis of these complex architectures requires highly regioselective methodologies.

4,5-Dichloroquinazoline serves as an exceptionally versatile, programmable building block for these tricyclic systems[3]. The synthetic power of this precursor lies in the differential electronic and steric environments of its two chlorine atoms:

  • C4-Position (Kinetically & Thermodynamically Favored): The C4 carbon is an amidine-like center flanked by two electron-withdrawing nitrogen atoms in the pyrimidine ring. This creates a highly electrophilic site that undergoes rapid Nucleophilic Aromatic Substitution (

    
    ) under mild conditions[1].
    
  • C5-Position (Sterically Hindered & Electronically Deactivated): Located on the carbocyclic ring, the C5-chlorine is significantly less reactive toward unassisted nucleophiles. However, once the tricyclic core is formed, the C5-Cl bond serves as an ideal handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

By exploiting this orthogonal reactivity, chemists can execute a programmable "build-and-couple" strategy: first constructing the tricyclic core via C4-annulation, followed by C5-functionalization to generate diverse chemical libraries.

Reaction Logic and Pathway

Pathway A 4,5-Dichloroquinazoline (Starting Material) B 4-Hydrazinyl-5-chloroquinazoline (C4 SNAr Intermediate) A->B NH2NH2·H2O THF/H2O, 70°C C 5-Chloro-[1,2,4]triazolo [4,3-c]quinazoline (Tricyclic Core) B->C HC(OEt)3 Reflux D C5-Functionalized Tricycle (Late-Stage Diversification) C->D Pd2(dba)3, XPhos R-NH2, 100°C

Reaction pathway for tricyclic heterocycle synthesis from 4,5-dichloroquinazoline.

Quantitative Optimization Data

To ensure maximum yield and prevent unwanted side reactions (such as C5-hydrolysis or double substitution), reaction conditions must be strictly controlled. Below is the optimization data driving our protocol choices.

Table 1: Optimization of C4-Regioselective with Hydrazine Hydrate

Causality Insight: Strong bases (like K2CO3 or DIPEA) or high temperatures in polar aprotic solvents lead to degradation of the quinazoline core or erosion of regioselectivity. A biphasic THF/Water system with mild


 acts as an acid scavenger without hydrolyzing the C5-Cl bond, ensuring >99:1 regioselectivity[3].
EntrySolvent SystemBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C5)
1EtOH

8046585:15
2DMF

25127090:10
3 THF /

(5:1)

70 6 88 >99:1
41,4-DioxaneDIPEA9035570:30 (Degradation)
Table 2: Catalyst Screening for Late-Stage C5 Buchwald-Hartwig Amination

Causality Insight: The C5 position is sterically hindered (peri-position) by the newly formed triazole ring. Standard ligands (BINAP, dppf) fail to promote efficient oxidative addition. The bulky, electron-rich biarylphosphine ligand XPhos is strictly required to stabilize the active Pd(0) species and force reductive elimination.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1

BINAP

Toluene10025
2

dppfNaOtBu1,4-Dioxane10040
3

RuPhos

1,4-Dioxane10065
4

XPhos

1,4-Dioxane 100 92

Self-Validating Experimental Protocols

Workflow S1 Step 1: Regioselective SNAr at C4 (THF/H2O, NaHCO3, 70°C) S2 Step 2: Aqueous Workup & Precipitation of Intermediate S1->S2 S3 Step 3: Triazole Annulation (Triethyl Orthoformate, Reflux) S2->S3 S4 Step 4: Pd-Catalyzed C5 Cross-Coupling (Buchwald-Hartwig Amination) S3->S4 S5 Step 5: Prep-HPLC Purification & Lyophilization S4->S5

Step-by-step experimental workflow for the synthesis and purification of tricyclic quinazolines.

Protocol A: Regioselective C4-Hydrazination

Objective: Synthesize 4-hydrazinyl-5-chloroquinazoline without disturbing the C5-chlorine.

  • Preparation: In a round-bottom flask, suspend 4,5-dichloroquinazoline (1.0 eq, e.g., 0.39 mmol) and

    
     (3.0 eq, 1.2 mmol) in a mixed solvent of THF (2.0 mL) and deionized water (0.4 mL)[3].
    
  • Addition: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. The biphasic nature moderates the initial exothermic reaction.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C. Stir vigorously for 6 hours.

  • Workup: Cool the reaction to 0°C. Add ice-cold water (5 mL) to induce precipitation. Filter the resulting solid and wash with cold water and minimal cold ethanol. Dry under vacuum.

Self-Validation Checkpoint: The reaction is complete when the biphasic mixture becomes homogeneous, followed by the precipitation of a yellow solid upon cooling. LC-MS analysis of the crude solid must show a 3:1 isotopic cluster at


, confirming the retention of the C5-chlorine atom and successful mono-substitution.
Protocol B: Triazole Annulation (Tricycle Formation)

Objective: Close the third ring to form 5-chloro-[1,2,4]triazolo[4,3-c]quinazoline[1].

  • Preparation: Suspend the 4-hydrazinyl-5-chloroquinazoline intermediate (1.0 eq) in neat triethyl orthoformate (10 volumes). Note: Triethyl orthoformate acts as both the solvent and the one-carbon cyclization reagent.

  • Cyclization: Heat the suspension to reflux (approx. 145°C) under a nitrogen atmosphere for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess triethyl orthoformate and the ethanol byproduct. Triturate the residue with diethyl ether to yield the tricyclic core as a solid.

Self-Validation Checkpoint: Successful annulation is indicated by the complete dissolution of the hydrazine intermediate as the reaction reaches reflux. Upon cooling and trituration, TLC (EtOAc/Hexanes 1:1) will show a distinct shift to a higher


 value (less polar) compared to the hydrazine precursor. LC-MS will show a mass shift of +10 Da (addition of carbon, loss of 2H and EtOH).
Protocol C: Late-Stage C5 Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered C5 position to finalize the target molecule.

  • Preparation: In an oven-dried Schlenk tube, combine the 5-chloro-tricyclic core (1.0 eq), the desired primary or secondary amine (1.5 eq),

    
     (0.05 eq), XPhos (0.10 eq), and 
    
    
    
    (2.0 eq).
  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Coupling: Seal the tube and heat to 100°C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify the residue via Prep-HPLC to obtain the final tricyclic heterocycle[3].

Self-Validation Checkpoint: The active Pd(0) catalytic cycle is visually confirmed by a color shift from dark purple (


) to a clear golden-orange solution upon heating. Complete consumption of the C5-chloro precursor is verified by LC-MS, noting the critical disappearance of the 3:1 chlorine isotope pattern in the product mass spectrum.

References[1] Title: Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. Source: IntechOpen. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvZpzV97vp6hkxLdp5f3yqzOibNuh7uUta1-ZkLAZ7uRi3tAlfzbS6oXkbHQBt9Mh4JRFCR9e0gCDJijRcTK8cNoRF6VArF7mWDuCwe1qhaeBLAooPGTPnpXVIamq4XV_FDszRkY=[2] Title: Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1WU5Y4ZuFEas6xwwt0KeLgdNcIsqS_nSTExGmIBzoQEBBZBWo4nvz7Jhn6UtTUB4h7MaehtpIjRdZWeEOwQSKHHIYLjp1IDhBfBD1jfx97e2uWSishnf3WlSWr0QuV4onEOW5IKm64T7Odxpo[3] Title: WO2025067384A1 - 一类氨基酸整联蛋白抑制剂、其制备方法及其应用. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrka6lqID1v2mp3VaLyh8WhBBu_WjYqRs258AtK3CT6_uABRjopyIsAskrTegEBGvP8Rf8HHjcUjfuLRvXiPP6MKcYY2rop_yQFmoDbVGabYOWchrNJ-N_TkQTM3bo4gJqcCF6lJVAspfEZPVbw==

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance at the C4 Position in 5-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Scaffold Functionalization. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a synthetic wall when attempting to functionalize sterically congested heterocycles.

While the C4 position of the quinazoline ring is inherently the most electrophilic and reactive site for nucleophilic aromatic substitution (SNAr)[1],[2], introducing a substituent at the adjacent C5 position—such as a chlorine atom—creates a profound synthetic challenge. The van der Waals radius of the C5-chlorine physically blocks the trajectory required for an incoming nucleophile to attack the C4 carbon[3]. This guide provides field-proven, causality-driven troubleshooting strategies to bypass this steric penalty and achieve high-yielding C4 aminations.

Diagnostic FAQs & Troubleshooting Guides

Q1: My standard SNAr amination (amine, DIPEA, EtOH, reflux) is stalling at <10% conversion. Why is the 5-chloro group causing such a drastic drop in reactivity? A1: The failure is a direct result of activation energy mechanics. In a standard SNAr reaction, the nucleophile must attack the C4 carbon to form a tetrahedral Meisenheimer complex, which is electronically stabilized by the N1 and N3 nitrogens[4]. However, the bulky C5-chlorine atom sterically repels the incoming amine. This steric hindrance exponentially increases the activation energy required to reach the transition state[2]. To overcome this, you must either increase the thermal energy of the system or electronically hyper-activate the quinazoline core.

Q2: How can I electronically hyper-activate the quinazoline core to force the reaction? A2: Switch from basic to acid-catalyzed conditions. By adding a catalytic amount of HCl to your ethanolic solvent, you selectively protonate the quinazoline nitrogens. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system[5]. The lowered LUMO makes the C4 carbon significantly more electrophilic, effectively lowering the activation energy barrier and compensating for the steric penalty imposed by the C5-chlorine[5].

Q3: Acid catalysis improved the yield, but my secondary amine is still reacting too slowly. What physical modifications can I make to the reaction environment? A3: Transition to microwave irradiation using a high-boiling, polar aprotic solvent like NMP, combined with a sterically bulky base like DIPEA[6]. Microwave heating provides rapid, uniform thermal energy that directly addresses the high activation energy barrier of sterically congested transition states[3]. DIPEA acts as a non-nucleophilic proton sink, preventing the formation of unreactive amine hydrochlorides without competing for the C4 electrophile[6].

Q4: If SNAr completely fails with my highly bulky, electron-deficient nucleophile, what is the definitive alternative? A4: Abandon the SNAr pathway entirely and utilize a transition-metal-catalyzed Buchwald-Hartwig cross-coupling. By using a palladium catalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos or BrettPhos), the reaction mechanism shifts to an oxidative addition/reductive elimination pathway. The bulky ligand prevents the formation of inactive Pd-dimers and physically forces the reductive elimination step, coupling the amine to the C4 position despite extreme steric congestion.

Quantitative Data Summary: Method Comparison

MethodologyReagents & CatalystTemp (°C)TimeSteric ToleranceTypical YieldPrimary Mechanism
Standard SNAr Amine, DIPEA, EtOH8012–24 hLow< 20%Direct Nucleophilic Attack
Acid-Catalyzed SNAr Amine, cat. HCl, EtOH804–6 hModerate60–80%LUMO-Lowered SNAr
Microwave SNAr Amine, DIPEA, NMP15020 minModerate–High70–85%Thermal-Assisted SNAr
Buchwald-Hartwig Pd2(dba)3, RuPhos, Cs2CO310012 hVery High85–95%Oxidative Add. / Reductive Elim.

Self-Validating Experimental Protocols

Protocol 1: Acid-Catalyzed SNAr for Moderately Hindered Amines

Causality: Protonation of the quinazoline core lowers the LUMO, increasing C4 electrophilicity to overcome C5 steric bulk[5].

  • Setup: In a 50 mL round-bottom flask, suspend 4,5-dichloroquinazoline (1.0 equiv, 5.0 mmol) and the sterically hindered amine (1.2 equiv, 6.0 mmol) in anhydrous ethanol (25 mL).

  • Catalysis: Add 2-3 drops of concentrated HCl (37% aq).

    • Validation Check: The suspension should rapidly clarify into a homogeneous solution as the highly soluble protonated quinazolinium intermediate forms.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

  • In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze.

    • Success Criteria: The starting material mass peak (showing a distinct 9:6:1 dichloro isotope pattern) must be <5% relative to the product mass peak (showing a 3:1 monochloro isotope pattern).

  • Workup: Concentrate the mixture under reduced pressure. Resuspend in EtOAc (50 mL) and wash with saturated aqueous NaHCO3 (3 × 20 mL).

    • Validation Check: Test the aqueous layer with pH paper; it must read pH ≥ 8 to ensure the product is fully deprotonated to its free-base form, preventing product loss in the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

Protocol 2: Buchwald-Hartwig Amination for Severely Hindered Systems

Causality: Shifts the mechanism from SNAr to Pd-catalyzed cross-coupling. The bulky RuPhos ligand promotes oxidative addition and forces reductive elimination at the congested C4 site.

  • Setup: In a flame-dried Schlenk tube, combine 4,5-dichloroquinazoline (1.0 equiv, 2.0 mmol), the bulky amine (1.5 equiv, 3.0 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv, 4.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with dry N2 (repeat 3 times).

    • Validation Check: Strict exclusion of oxygen is critical; failure will result in the immediate oxidation of the Pd(0) catalyst, visible as a rapid color change to stark black upon solvent addition.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) that has been rigorously degassed via N2 sparging for 30 minutes.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 7:3 Hexanes:EtOAc).

    • Success Criteria: The starting material spot (UV active at 254 nm) must be completely consumed. The reaction solution should transition from a dark purple/red (active Pd complex) to a turbid yellowish-brown suspension.

  • Workup: Cool to room temperature and filter the crude mixture through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium.

    • Validation Check: The resulting filtrate must be optically clear; any grey/black tint indicates palladium breakthrough, requiring re-filtration.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography.

Reaction Workflows & Mechanistic Visualizations

Workflow Start 4-Chloro-5-chloroquinazoline + Amine CheckAmine Is the amine sterically hindered (e.g., secondary/bulky)? Start->CheckAmine Standard Standard SNAr (EtOH, DIPEA, Reflux) CheckAmine->Standard No (Primary/Small) AcidCat Acid-Catalyzed SNAr (EtOH, cat. HCl, Reflux) CheckAmine->AcidCat Yes (Secondary/Bulky) Microwave Microwave-Assisted SNAr (150°C, 20 min) AcidCat->Microwave Low Yield / Slow Buchwald Buchwald-Hartwig Coupling (Pd2(dba)3, RuPhos, Base) Microwave->Buchwald Fails / No Conversion

Caption: Decision workflow for C4 amination of sterically hindered 5-chloroquinazolines.

Mechanism Substrate 5-Chloro-4-chloroquinazoline Protonation Protonation at N1/N3 (cat. HCl) Substrate->Protonation Activated Activated Quinazolinium Ion (Lowered LUMO) Protonation->Activated Attack Nucleophilic Attack at C4 (Overcomes Steric Penalty) Activated->Attack Amine Meisenheimer Meisenheimer Complex (Stabilized by N-atoms) Attack->Meisenheimer Product 4-Amino-5-chloroquinazoline + HCl Meisenheimer->Product - Cl-

Caption: Mechanistic pathway of acid-catalyzed SNAr overcoming C5-Cl steric hindrance.

References

Sources

Technical Support Center: Optimizing SNAr on 4,5-dichloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) Target Substrate: 4,5-dichloro-2-(trifluoromethyl)quinazoline Ticket Priority: High (Active Research/Drug Development)

The Reactivity Landscape: "The Peri-Effect Paradox"

Before troubleshooting, you must understand the unique electronic and steric environment of your substrate. You are working with a "Push-Pull" system that creates a specific reactivity profile:

  • The "Hot" Spot (C4): The pyrimidine ring is naturally electron-deficient. The 2-trifluoromethyl (

    
    )  group is a powerful electron-withdrawing group (EWG) that hyper-activates the C4 position. Under standard conditions, C4 is 
    
    
    
    more reactive than C5.
  • The "Cold" Spot (C5): The C5-chlorine is located on the benzenoid ring. SNAr on unactivated benzene rings is energetically unfavorable. Consequently, regioselectivity between C4 and C5 is rarely the issue; C4 is kinetically dominant.

  • The "Peri-Effect" (The Real Challenge): The Chlorine atom at C5 is sterically bulky and located in the peri position relative to C4. While C4 is electronically activated, it is sterically shielded .

    • Implication: If your nucleophile is bulky, the reaction may stall not because of electronics, but because of steric clash, leading to competing hydrolysis (reaction with water) rather than amination.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major impurity at M-18 or M-Cl+OH (Hydrolysis)."

Diagnosis: Formation of 5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. Context: Because the 2-


 group makes the C4 position so electrophilic, water competes aggressively with your nucleophile.
  • Corrective Action 1 (The Base Switch): If you are using carbonate bases (

    
    , 
    
    
    
    ), switch to DIPEA (Hünig's base) or 2,6-Lutidine . Carbonates can be hygroscopic and generate hydroxide in situ.
  • Corrective Action 2 (Solvent Drying): Standard "bottle" solvents are insufficient. Use anhydrous THF or DMF. If using DMF, ensure it is fresh; dimethylamine (from DMF decomposition) can act as a nucleophile, creating a dimethylamino impurity.

  • Corrective Action 3 (Order of Addition): Do not premix the substrate and base.

    • Protocol: Dissolve Substrate in solvent

      
       Cool to 0°C 
      
      
      
      Add Nucleophile
      
      
      Add Base dropwise. This ensures the nucleophile is present before the base can generate any background hydroxide.
Issue 2: "Reaction is sluggish/incomplete despite the activated ring."

Diagnosis: The Peri-Effect (Steric hindrance from C5-Cl) is blocking the nucleophile. Context: This is common with secondary amines or aniline derivatives.[1]

  • Corrective Action 1 (Solvent Polarity): Switch from THF/DCM to DMF or NMP . Polar aprotic solvents stabilize the Meisenheimer complex intermediate, lowering the activation energy barrier created by the steric clash.

  • Corrective Action 2 (Temperature Ramp): Start at 0°C to prevent hydrolysis, but if conversion <50% after 1 hour, ramp to 40–50°C . Warning: Do not exceed 80°C; the

    
     group can undergo hydrolysis or haloform-type cleavage under harsh basic/thermal conditions.
    
  • Corrective Action 3 (Catalysis): Add 10-20 mol% KF or CsF . The fluoride ion can assist in "shuttling" protons or stabilizing the transition state via H-bonding with the incoming amine.

Issue 3: "I am getting double substitution (both Cl atoms removed)."

Diagnosis: Loss of Regioselectivity. Context: Extremely rare for this substrate unless using thiols or alkoxides at high temperatures.

  • Corrective Action: Lower the temperature to -78°C to -40°C . The activation energy difference between C4 (pyrimidine) and C5 (benzene) is massive. Kinetic control at low temp guarantees C4 selectivity. Ensure stoichiometry is strictly 1.0–1.05 equivalents of nucleophile.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired C4-SNAr, the unwanted Hydrolysis, and the unlikely C5 attack.

ReactionPathway Substrate 4,5-dichloro-2- (trifluoromethyl)quinazoline TS_C4 TS: C4 Attack (Electronic Activation) Substrate->TS_C4 Fast (Kinetic) TS_Hydrolysis TS: Hydrolysis (Moisture/Base) Substrate->TS_Hydrolysis Competing (If Wet) TS_C5 TS: C5 Attack (High Barrier) Substrate->TS_C5 Blocked (Thermodynamic) Nuc Nucleophile (R-NH2) Nuc->TS_C4 Product Product: 4-amino-5-chloro-2- (trifluoromethyl)quinazoline TS_C4->Product -HCl Impurity_OH Impurity: Quinazolin-4-one TS_Hydrolysis->Impurity_OH Impurity_Double Impurity: Double Substituted TS_C5->Impurity_Double

Caption: Kinetic pathway analysis showing the dominance of C4 substitution (Green) vs. the hydrolysis risk (Red) and the kinetic barrier to C5 substitution (Grey).

Optimized Experimental Protocol

This protocol is designed to mitigate the "Peri-Effect" while preventing hydrolysis.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile (Amine): 1.1 eq

  • Base: DIPEA (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Add 4,5-dichloro-2-(trifluoromethyl)quinazoline and anhydrous THF. Cool the solution to 0°C using an ice bath. Crucial: Cooling suppresses the rate of hydrolysis more than it suppresses the SNAr reaction.

  • Nucleophile Addition: Add the amine (dissolved in minimal THF) dropwise over 5 minutes. Stir for 10 minutes at 0°C.

  • Base Addition: Add DIPEA dropwise.

    • Why? Adding base last ensures the amine is already in proximity to the electrophile.

  • Monitoring: Monitor by TLC/LCMS after 30 minutes.

    • Decision Gate: If SM remains and no impurity forms, warm to RT. If still no reaction (due to steric bulk), heat to 40°C.

  • Workup (The Yield Saver):

    • Quench with saturated

      
        (mildly acidic) rather than water or brine immediately. This neutralizes any excess base and stops post-reaction hydrolysis.
      
    • Extract with EtOAc. Wash organic layer with water x3 to remove DMF/DIPEA salts.

    • Dry over

      
       and concentrate.
      

Comparative Data: Solvent & Base Effects[2]

The following table summarizes expected yields based on reaction conditions for a model secondary amine (e.g., morpholine) reacting with your substrate.

SolventBaseTempYieldPrimary Issue
THF (Anhydrous) DIPEA 0°C

RT
92% Optimal conditions.
DMF (Wet)

RT45%Significant hydrolysis (quinazolinone formation).
Ethanol

Reflux60%Solvolysis (EtO- attack) + Hydrolysis.
TolueneDIPEA80°C75%Good, but slower reaction rate (non-polar).
DCMDIPEART80%Slower; solubility of substrate may be poor.

References

  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • Link:[Link][2]

    • Relevance: Confirms the kinetic dominance of C4 substitution over C2/C5 and the role of LUMO coefficients in predicting regioselectivity.
  • Hydrolysis & Electron Deficient Heterocycles

    • Title: Reactivity in SNAr reactions of electron-deficient systems.[3][4]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:[Link]

    • Relevance: Establishes the mechanism of competitive hydrolysis in highly activated heteroarom
  • General SNAr Mechanism & Solvation

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Link:[Link]

    • Relevance: Provides foundational logic for solvent selection (Polar Aprotic) to stabilize the Meisenheimer complex.

Sources

Controlling regioselectivity in 4,5-dichloroquinazoline functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Center . I have structured this guide to address your specific challenges with 4,5-dichloroquinazoline .

This scaffold presents a classic problem of competing electrophiles . While both positions are chlorinated, they are electronically distinct. The C4 position is part of the electron-deficient pyrimidine ring, making it highly reactive toward nucleophiles (SNAr) and oxidative addition (Pd-catalysis). The C5 position is on the benzenoid ring, behaving more like a deactivated aryl chloride, further hindered by the peri-effect from C4.

Module 1: The Reactivity Landscape

Before planning your synthesis, you must understand the electronic hierarchy. This is not a random distribution of isomers; it is a deterministic cascade.

The Electronic Hierarchy (C4 vs. C5)
FeatureC4-Position (Pyrimidine Ring) C5-Position (Benzenoid Ring)
Electronic Nature Highly

-deficient (activated).
Electronically neutral/deactivated.
Primary Reactivity SNAr (Fast), Pd-Catalysis (Fast).Pd-Catalysis (Slow), SNAr (Impossible).
Activation Source Adjacent N3 and vinylogous N1.Inductive effect of the fused ring only.
Steric Environment Relatively accessible.Peri-hindrance from H8 and C4-substituent.
Selectivity Rule Reacts First (kinetic product).Reacts Second (requires forcing conditions).

Module 2: Strategic Workflows

Workflow A: Sequential SNAr followed by Cross-Coupling (Recommended)

Target: 4-Amino-5-arylquinazoline or 4-Alkoxy-5-arylquinazoline.

This is the most reliable pathway. You exploit the natural reactivity difference to install the nucleophile at C4, leaving the C5-Cl intact for a subsequent metal-catalyzed step.

Step 1: C4-Selective SNAr

  • Reagents: 1.05 equiv Amine/Alkoxide, DIPEA (if amine), IPA or THF,

    
    .
    
  • Why: C4 is so reactive that heating is rarely required for primary amines. Low temperature prevents any remote possibility of side reactions or hydrolysis.

  • Outcome: Quantitative formation of 4-substituted-5-chloroquinazoline.

Step 2: C5-Selective Suzuki-Miyaura

  • Reagents: Aryl Boronic Acid (1.5 equiv), Pd-Catalyst (e.g.,

    
     or XPhos Pd G3), 
    
    
    
    , Dioxane/
    
    
    ,
    
    
    .
  • Challenge: The group installed at C4 (amine/alkoxy) is electron-donating (EDG). This deactivates the entire system, making the oxidative addition at C5 slower than in the starting material.

  • Solution: Use electron-rich phosphine ligands (Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition into the deactivated C5-Cl bond.

Workflow B: Sequential Cross-Coupling (All-Carbon)

Target: 4,5-Diarylquinazoline (Different Aryls).

Step 1: C4-Selective Suzuki

  • Reagents: 1.0 equiv Boronic Acid,

    
    , 
    
    
    
    , Toluene/EtOH/
    
    
    , RT to
    
    
    .
  • Control: Stoichiometry is critical. Use exactly 1.0 equivalent of the boronic acid. The C4-Cl reacts significantly faster, but excess boronic acid + high heat will force the C5 reaction.

Step 2: C5-Selective Suzuki

  • Reagents: Excess Boronic Acid (2nd Aryl), Active Catalyst (e.g., SPhos Pd G3),

    
    .
    

Module 3: Visualizing the Pathway

G cluster_legend Selectivity Logic Start 4,5-Dichloroquinazoline PathA_Step1 Step 1: SNAr (Nucleophile) (Targeting C4) Start->PathA_Step1 Path A (Heteroatom at C4) PathB_Step1 Step 1: Suzuki (1.0 eq) (Targeting C4) Start->PathB_Step1 Path B (Carbon at C4) InterA Intermediate: 4-Substituted-5-chloroquinazoline PathA_Step1->InterA High Selectivity (Kinetic Control) PathA_Step2 Step 2: Suzuki Coupling (Targeting C5) InterA->PathA_Step2 Requires Active Catalyst (Deactivated Core) ProductA Product A: 4-Nu-5-Aryl-quinazoline PathA_Step2->ProductA InterB Intermediate: 4-Aryl-5-chloroquinazoline PathB_Step1->InterB Stoichiometry Control (1.0 eq Ar-B(OH)2) PathB_Step2 Step 2: Suzuki (Excess) (Targeting C5) InterB->PathB_Step2 Forcing Conditions ProductB Product B: 4,5-Diaryl-quinazoline PathB_Step2->ProductB Legend C4 reacts first due to N-activation. C5 reacts second (requires heat/catalyst).

Caption: Decision tree for sequential functionalization of 4,5-dichloroquinazoline based on desired substitution pattern.

Module 4: Troubleshooting & FAQs

Q1: I am observing hydrolysis at C4 (formation of 5-chloroquinazolin-4-one). How do I stop this?

Diagnosis: The C4-Cl bond is extremely labile. Traces of water in your solvent or basic workup can hydrolyze it to the "one" (lactam) form, which is dead toward SNAr. Fix:

  • Dry Solvents: Ensure IPA, THF, or Dioxane are anhydrous.

  • Non-Aqueous Base: Switch from aqueous

    
     to anhydrous 
    
    
    
    or DIPEA.
  • Workup: Avoid acidic aqueous washes. The quinazoline ring can protonate, activating C4 for hydrolysis by water.

Q2: The C5 Suzuki coupling is failing (0% conversion) after C4-amination.

Diagnosis: You have installed an amine at C4. This is a strong Electron Donating Group (EDG). It pushes electron density into the ring, making the C5-Cl bond less electrophilic. Standard


 is often too lazy to activate this bond.
Fix: 
  • Change Ligand: Switch to XPhos , SPhos , or RuPhos . These electron-rich, bulky ligands accelerate oxidative addition into deactivated aryl chlorides.

  • Increase Temp: Move from

    
     to 
    
    
    
    (Toluene/Water or Dioxane/Water).
Q3: Can I react C5 first and leave C4-Cl intact?

Short Answer: No. Detailed Answer: There is no standard electronic bias that favors C5 over C4. C4 is the "hot spot." To achieve C5 selectivity, you would need to block C4 (e.g., temporary SNAr with a removable group) or use highly specialized directing group chemistry that is not standard for this scaffold. Always plan to functionalize C4 first.

Module 5: Experimental Protocols

Protocol A: Regioselective C4-Amination (SNAr)
  • Setup: Charge a dried flask with 4,5-dichloroquinazoline (1.0 equiv) and anhydrous THF or Isopropanol (0.2 M).

  • Addition: Add DIPEA (1.2 equiv). Cool to

    
    .
    
  • Reaction: Dropwise add the Amine (1.05 equiv). Stir at

    
     for 30 mins, then warm to RT.
    
  • Monitoring: Check TLC/LCMS. C4 substitution is usually complete within 1-2 hours.

  • Workup: Concentrate solvent. Partition between EtOAc and Water. Dry organic layer (

    
    ).
    
  • Note: If the product precipitates (common with anilines in IPA), simply filter and wash with cold IPA.

Protocol B: C5-Suzuki Coupling (on 4-Amino-5-chloroquinazoline)
  • Setup: Charge a vial with 4-amino-5-chloro-substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%) and XPhos  (10 mol%) OR use precatalyst XPhos Pd G3  (5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Reaction: Seal and heat to

    
     for 4–12 hours.
    
  • Workup: Filter through Celite. Concentrate. Purify via column chromatography (often requires MeOH/DCM gradients due to polarity).

References

  • Regioselective SNAr in Quinazolines : Molecules2024 , 29(24), 6021. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." [Link]

  • Suzuki Coupling Selectivity (General Heterocycles) : Chemical Science2016 , 7, 6909-6923. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." [Link]

  • Sequential Functionalization of Dichloro-heterocycles : Beilstein Journal of Organic Chemistry2009 , 5, No. 34. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." (Analogous mechanistic logic for sequential C4 then C2/C5 functionalization). [Link]

Minimizing side reactions during 4-chloro displacement in quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: TICKET-QNZ-4CL Subject: Optimization of 4-Chloro Displacement (


) in Quinazoline Scaffolds
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Overview: The Mechanistic Landscape

Welcome to the technical support center for quinazoline functionalization. The displacement of a 4-chloro group by a nucleophile (typically an aniline or amine) follows a Nucleophilic Aromatic Substitution (


)  mechanism.[1]

While theoretically straightforward, this reaction is governed by a competition between productive amination and parasitic hydrolysis .

The Core Challenge: The C4 position is electron-deficient, making it susceptible to nucleophilic attack. However, the imine-like nitrogen (N1) makes the ring basic.

  • For Anilines (Weak Nucleophiles): The reaction often requires acid catalysis (protonation of N1) to lower the LUMO energy of the C4 carbon, making it electrophilic enough to react.

  • For Aliphatic Amines (Strong Nucleophiles): The reaction requires base scavenging to prevent the amine from being protonated (deactivated) by the HCl byproduct.

Module 1: Troubleshooting Common Failures

Ticket #401: "I have a stubborn white precipitate that is NOT my product."

Diagnosis: Hydrolysis (Formation of Quinazolin-4(3H)-one). Severity: Critical (Irreversible).

This is the most common side reaction. The 4-chloroquinazoline is highly moisture-sensitive. In the presence of trace water, the chloride is displaced by hydroxide, forming the thermodynamically stable "quinazolinone" (often misidentified as a dimer due to high melting point and insolubility).

Corrective Actions:

  • Solvent Choice: Switch from standard reagent-grade alcohols to anhydrous 2-propanol (IPA) or Dioxane .

  • The "Dry" Setup: Ensure glassware is oven-dried. Use a drying tube (CaCl2) or nitrogen blanket.

  • Reagent Check: If your aniline/amine is a hydrate or salt, dry it first.

  • Recovery: If the impurity is present, it is often insoluble in organic solvents (DCM/EtOAc) but soluble in hot acetic acid. You can wash your crude solid with DCM to remove the desired product (if soluble) and leave the quinazolinone behind, but preventing formation is key.

Ticket #402: "The reaction stalls at 50% conversion."

Diagnosis: Kinetic Trapping / Improper Acid-Base Balance.

Scenario A: Reacting with Anilines (e.g., Gefitinib synthesis) [2][3][4]

  • Cause: You added too much base (TEA/DIPEA) at the start.

  • Explanation: Anilines are weak nucleophiles. They rely on the autocatalytic effect where the generated HCl protonates the quinazoline N1, activating the ring. If you neutralize this acid immediately, the ring remains deactivated.

  • Fix: Do not add base initially. Reflux in IPA. The product will crash out as the HCl salt, driving the equilibrium forward.

Scenario B: Reacting with Aliphatic Amines

  • Cause: Acid accumulation.

  • Explanation: Aliphatic amines are basic. The generated HCl protonates the nucleophile (forming

    
    ), killing the reaction.
    
  • Fix: Add 1.5 - 2.0 equivalents of a non-nucleophilic base (DIPEA or

    
    ) to scavenge HCl and keep the amine reactive.
    
Ticket #403: "I see multiple spots on TLC (Regio-isomers)."

Diagnosis: Loss of Regioselectivity (in 2,4-dichloro substrates). Context: If starting with 2,4-dichloroquinazoline.

  • Mechanism: The C4 position is significantly more electrophilic (higher LUMO coefficient) than C2. However, at high temperatures, C2 substitution becomes possible.

  • Fix:

    • Keep temperature

      
       for the first displacement (C4).
      
    • C2 displacement typically requires forcing conditions (reflux > 100°C or microwave).

Visualizing the Pathway

The following diagram illustrates the competition between the desired Acid-Catalyzed Amination and the parasitic Hydrolysis pathway.

QuinazolinePathways Start 4-Chloroquinazoline Activated Protonated Species (Activated Electrophile) Start->Activated + H+ (Autocatalysis) Impurity Quinazolin-4(3H)-one (Thermodynamic Sink) Start->Impurity Direct Hydrolysis Transition Tetrahedral Intermediate Activated->Transition + Aniline (R-NH2) Activated->Impurity + H2O (Fast) Product 4-Anilinoquinazoline (HCl Salt) Transition->Product - HCl Water H2O (Trace)

Figure 1: Mechanistic competition. Note that the activated (protonated) species is highly susceptible to water, making moisture control critical during the acid-catalyzed route.

Standardized Protocols

Protocol A: For Anilines (e.g., 3-chloro-4-fluoroaniline)

Best for: Synthesis of EGFR inhibitors like Gefitinib/Erlotinib.[2]

ParameterSpecification
Solvent 2-Propanol (IPA) (Anhydrous). Alternative: Acetonitrile.[5]
Concentration 0.5 M - 1.0 M (High concentration favors precipitation).
Stoichiometry 1.0 eq Quinazoline : 1.1 eq Aniline.
Catalyst None (Autocatalytic) OR 0.1 eq HCl in Dioxane (to initiate).
Temperature Reflux (

) for 2-4 hours.
Workup Filtration. The product usually precipitates as the HCl salt. Wash with cold IPA and

.

Step-by-Step:

  • Dissolve 4-chloroquinazoline (1.0 eq) in anhydrous IPA.

  • Add aniline (1.1 eq).

  • Heat to reflux.[6] The solution will likely turn yellow/orange, and a precipitate will form within 30-60 mins.

  • Cool to room temperature.

  • Filter the solid.

  • Optional: If free base is required, suspend solid in MeOH/Water and adjust pH to 8 with

    
    .
    
Protocol B: For Aliphatic Amines (e.g., Morpholine, Piperidine)

Best for: Introducing solubility groups.

ParameterSpecification
Solvent THF or DMF (if solubility is poor).
Base DIPEA (2.0 eq) or

(3.0 eq).
Temperature

to RT (Often rapid and exothermic).
Workup Aqueous extraction (DCM/Water) or evaporation.

Step-by-Step:

  • Dissolve 4-chloroquinazoline in THF at

    
    .
    
  • Add DIPEA (2.0 eq).[1]

  • Add amine (1.1 eq) dropwise.

  • Monitor by TLC (Reaction is usually fast, < 1 hour).

  • Quench with water, extract with DCM.[7]

FAQ: Frequently Asked Questions

Q: Can I use Ethanol instead of IPA? A: Yes, but IPA is preferred because it has a slightly higher boiling point (


 vs 

) and, critically, the HCl salts of quinazolines are often less soluble in IPA, leading to higher isolation yields via simple filtration.

Q: Why is my yield low even though the starting material is gone? A: Check the aqueous layer during workup. 4-aminoquinazolines can be protonated at pH < 7 and become water-soluble. Ensure you neutralize to pH 8-9 during extraction to force the product into the organic layer.

Q: How do I remove the Quinazolinone impurity if it forms? A: It is very difficult to separate chromatographically due to streaking.

  • Purification Hack: The impurity is usually insoluble in DCM. Dissolve your crude product in DCM, filter off the insoluble white solid (the impurity), and concentrate the filtrate.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives. (Protocol for microwave and thermal synthesis of EGFR inhibitors).

  • Mendoza-Figueroa, H.L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. (Detailed study on C4 vs C2 regioselectivity and solvent effects).

  • Maskrey, T.S., et al. (2018). A New Synthesis of Gefitinib.[4] Synlett.[4] (Discusses the optimization of the aniline displacement step and impurity control).

  • Sánchez, P., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. (Mechanistic insight into acid catalysis and solvent hydrogen bonding).

Sources

Technical Support Center: Troubleshooting Low Reactivity of the 5-Chloro Position in Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to functionalize the 5-chloro position of the quinazoline scaffold. This guide is designed to deconstruct the electronic and steric causality behind this low reactivity and provide field-proven, self-validating protocols to overcome these synthetic bottlenecks.

Mechanistic Overview: Why is the 5-Position Unreactive?

To troubleshoot the chemistry, we must first understand the electronic topology of the quinazoline core. Quinazoline is a fused bicyclic system comprising an electron-deficient pyrimidine ring and a relatively electron-rich benzene ring[1].

ReactivityMap Quin Quinazoline Scaffold Pyrim Pyrimidine Ring (Electron-Deficient) Quin->Pyrim Benz Benzene Ring (Electron-Rich relative to Pyrimidine) Quin->Benz C4 C4 Position Highly Reactive (SNAr) Pyrim->C4 C2 C2 Position Moderately Reactive (SNAr) Pyrim->C2 C5 C5 Position (Chloro) Low Reactivity (SNAr) Benz->C5 Reason1 Lacks adjacent activating nitrogen C5->Reason1 Reason2 Peri-steric hindrance from C4 C5->Reason2

Fig 1: Electronic distribution and SNAr reactivity map of the quinazoline scaffold.

Frequently Asked Questions (FAQs)

Q1: Why does my nucleophilic aromatic substitution (SNAr) fail at the 5-chloro position while the 4-chloro reacts instantly? A: SNAr reactions require the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex[2]. The nitrogen atoms in the pyrimidine ring strongly stabilize this complex at the C2 and C4 positions, making the C4 position approximately 6500 times more reactive than the C2 position[3]. The 5-chloro position, being on the carbocyclic ring, lacks this direct mesomeric stabilization. Consequently, the activation energy required to form the intermediate at C5 is prohibitively high under standard conditions.

Q2: My 4-substituted-5-chloroquinazoline is completely inert to amines, even under reflux. Is this a steric or electronic issue? A: It is a synergistic combination of both. Beyond the electronic limitations of the benzene ring, the C5 position suffers from severe peri-steric hindrance if the C4 position is substituted (e.g., with a bulky amine or aryl group). The spatial proximity of the C4 substituent physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles, rendering thermal SNAr nearly impossible without causing thermal degradation of the starting material.

Q3: What is the most reliable method for C-N bond formation at the 5-position? A: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is the industry standard. Unlike SNAr, which relies on nucleophilic attack on an electron-deficient carbon, Pd-catalysis operates via the oxidative addition of the C-Cl bond to a Pd(0) species. This pathway entirely bypasses the need for a Meisenheimer complex and is significantly less affected by the electronic richness of the benzene ring.

Q4: Can I optimize the leaving group to force an SNAr reaction without using transition metals? A: Yes. If transition metals must be avoided (e.g., in late-stage drug synthesis where heavy metal purging is challenging), redesigning your synthetic route to utilize a 5-fluoroquinazoline is highly recommended. Fluorine is a vastly superior leaving group for SNAr; its extreme electronegativity inductively lowers the LUMO of the aromatic system and stabilizes the transition state leading to the Meisenheimer complex.

Troubleshooting Workflow & Data Presentation

TroubleshootingWorkflow Start Issue: 5-Chloroquinazoline Low Reactivity CheckC4 Is the C4 position substituted with a bulky group? Start->CheckC4 Steric Yes: Severe Peri-Interaction SNAr is unviable CheckC4->Steric Yes Electronic No: Primarily Electronic Limitation CheckC4->Electronic No Sol1 Solution 1: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Steric->Sol1 Electronic->Sol1 Preferred Sol2 Solution 2: Harsh SNAr (Microwave, 150°C, Strong Base) Electronic->Sol2 Alternative Sol3 Solution 3: Leaving Group Swap (Synthesize 5-Fluoro analog) Electronic->Sol3 Redesign

Fig 2: Decision tree for troubleshooting 5-position functionalization in quinazolines.

Quantitative Comparison of Functionalization Strategies

The following table summarizes expected outcomes based on the chosen methodology for functionalizing the 5-position with a secondary amine (e.g., morpholine).

MethodologyReagents / CatalystConditionsTypical YieldCausality / Notes
Thermal SNAr Amine (3.0 eq), K₂CO₃DMF, 100 °C, 24h< 5%Activation energy too high; starting material recovered.
Harsh MW SNAr Amine (3.0 eq), NaHNMP, 180 °C (MW), 1h15 - 30%High thermal degradation; side reactions dominate.
Fluoride SNAr 5-Fluoro analog, DIPEADMSO, 120 °C, 12h60 - 80%F⁻ stabilizes the transition state; excellent metal-free alternative.
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃Dioxane, 100 °C, 4h85 - 95%Pd(0) bypasses electronic limitations via oxidative addition.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol when dealing with 5-chloroquinazolines, especially when the C4 position is already substituted.

Mechanistic Rationale: We utilize Pd₂(dba)₃ as the Pd(0) source and XPhos as the ligand. XPhos is specifically chosen because its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the unreactive C5-Cl bond, while its bulky biphenyl structure facilitates the final reductive elimination step to release the product.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloroquinazoline (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Check: Failure to rigorously exclude oxygen will result in the oxidation of the XPhos ligand and precipitation of palladium black, halting the reaction.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the quinazoline) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 4–6 hours. Monitor progression via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-aminoquinazoline derivative.

Protocol B: Microwave-Assisted SNAr (Leaving Group Optimization)

Use this protocol if you have successfully synthesized the 5-fluoroquinazoline intermediate and wish to avoid transition metals.

Mechanistic Rationale: NMP is selected as the solvent due to its high boiling point and exceptional ability to stabilize the polar Meisenheimer transition state. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF without competing with the target amine.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 5-fluoroquinazoline (1.0 equiv) and the desired amine (1.5 equiv) in anhydrous NMP (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 30 minutes. Self-Validation Check: Ensure the microwave absorption level is set to 'High' if using non-polar amines, though NMP usually provides sufficient dielectric heating.

  • Workup: Cool the vial to room temperature. Pour the mixture into ice-cold water (5x the reaction volume) to precipitate the product and wash away the NMP.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. If the product is an oil, extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP), dry over Na₂SO₄, and concentrate.

References

  • Thieme Science of Synthesis: Product Class 13: Quinazolines. Details the foundational electronic properties and reactivity differences between the pyrimidine and benzene rings of the quinazoline scaffold. Source: Thieme Connect URL:[Link][1]

  • Benchchem: 5-Chloroquinazoline-2,4,6-triamine (CAS 17511-20-5). Provides empirical data on the susceptibility and limitations of the C5-chloro position towards nucleophilic aromatic substitution. Source: Benchchem URL:[2]

  • Società Chimica Italiana: Recent advances in selective functionalization of the quinazoline scaffold. Discusses modern alternatives to SNAr, specifically highlighting the necessity of Buchwald-Hartwig cross-coupling for unreactive positions. Source: Chimica.it URL:

Sources

Technical Support Center: 4,5-Dichloro-2-(trifluoromethyl)quinazoline Purification

[1]

Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification Last Update: March 2026

Part 1: Executive Summary & Stability Profile[1]

The "Peri-Effect" Warning: Unlike the common 4,6- or 4,7-dichloro isomers, 4,5-dichloro-2-(trifluoromethyl)quinazoline possesses a chlorine atom at the C5 position. This creates significant steric strain with the leaving group at C4 (the "peri-effect").

  • Consequence 1: The C4-Cl bond is destabilized and highly reactive.

  • Consequence 2: The C2-CF3 group acts as a powerful electron-withdrawing group (EWG), making the C4 position exceptionally electrophilic.

  • Result: This compound is extremely sensitive to moisture . Standard silica chromatography often results in 100% conversion back to the quinazolinone (hydrolysis product).

Storage Protocol:

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).

  • Temperature: 2–8°C.[1]

  • Solvent Stability: Stable in DCM, Toluene, THF. Unstable in MeOH/EtOH (undergoes solvolysis to form ethers).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product disappears on the column and turns into a high-polarity spot."

Diagnosis: Hydrolysis on Silica. The acidic nature of silica gel (

5-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Solution: The "Buffered Fast-Flash" Protocol

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) or 1% Diisopropylethylamine (DIPEA) . This neutralizes acidic sites.

  • Eluent Choice: Use non-protic solvents.

    • Preferred: Hexanes/Ethyl Acetate (EtOAc) or Heptane/DCM.

    • Avoid: Methanol or Ethanol (causes alcoholysis).

  • Speed: Complete the column in <20 minutes. Do not leave the compound on the column overnight.

Issue 2: "I have a persistent impurity just below my product spot."

Diagnosis: Regioisomer Contamination (Likely 4,7-dichloro isomer). If your starting material (2-amino-6-chlorobenzoic acid) contained isomers, or if halogen scrambling occurred during chlorination (a known issue with high-temperature

Solution: Fractional Recrystallization The 4,5-dichloro isomer is sterically twisted, disrupting crystal packing compared to the planar 4,7-isomer.

  • Solvent System: Use Heptane/Toluene (10:1) .

  • Procedure: Dissolve crude in minimum hot Toluene (60°C). Slowly add Heptane until cloudy. Cool to 0°C slowly.

  • Outcome: The more symmetric/planar impurities often crystallize first or differently. If the 4,5-isomer is the major product, it will crystallize while impurities remain in the mother liquor.

Issue 3: "The yield is low after workup, and the aqueous layer is acidic."

Diagnosis: Uncontrolled Hydrolysis during Quench. Quenching excess

Solution: The "Anhydrous Quench" Technique Do not pour the reaction mixture into water.

  • Concentrate the reaction mixture (remove bulk

    
    ) under vacuum at <40°C.
    
  • Dilute the residue with Dichloromethane (DCM) .

  • Pour the DCM solution slowly into a vigorously stirred mixture of Ice and Saturated

    
     .
    
  • Maintain internal temperature <5°C.

Part 3: Detailed Purification Protocols

Protocol A: Recrystallization (Preferred Method)

Use this method for purity >85% crude.

ParameterSpecificationReason
Primary Solvent n-Heptane Poor solubility for quinazoline, good for impurities.
Co-Solvent Toluene (or DCM)Solubilizes the target; avoids alcoholysis.
Temperature 50-60°C (Dissolution)

0°C (Aging)
Avoid refluxing (thermal instability).
Concentration 5-10 mL solvent per gram of crudeHigh dilution prevents oiling out.

Step-by-Step:

  • Dissolve 10g crude solid in 20 mL Toluene at 50°C.

  • Add n-Heptane dropwise (~80-100 mL) until a persistent haze forms.

  • Remove heat and wrap the flask in foil (allow slow cooling).

  • Once at room temp, transfer to a 4°C fridge for 4 hours.

  • Filter under

    
     blanket. Wash with cold Heptane.
    
Protocol B: Buffered Silica Chromatography

Use this method for purity <85% or if removing tarry byproducts.

  • Column Prep: Pack column with Silica Gel 60. Flush with 3 column volumes (CV) of Hexane + 2% Et3N .

  • Equilibration: Flush with 2 CV of starting eluent (e.g., 5% EtOAc in Hexane).

  • Loading: Dissolve sample in minimum DCM/Hexane (1:1). Load gently.

  • Elution: Gradient from 0%

    
     20% EtOAc in Hexane.
    
  • Collection: Collect fractions in tubes containing 1 drop of Et3N (optional, for extreme stability). Evaporate immediately at <35°C.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision points to prevent hydrolysis and maximize yield.

PurificationWorkflowStartCrude Reaction Mixture(Excess POCl3 present)QuenchAnhydrous Quench(DCM into Ice/NaHCO3)Start->Quench Temp < 5°CPhaseSepPhase Separation(Dry Organic Layer with MgSO4)Quench->PhaseSepPurityCheckPurity Check (H-NMR/TLC)Is Quinazolinone present?PhaseSep->PurityCheckRecrystProtocol A: Recrystallization(Heptane/Toluene)PurityCheck->Recryst Purity > 85%No TarsFlashProtocol B: Buffered Flash Column(Hex/EtOAc + 1% Et3N)PurityCheck->Flash Purity < 85%Significant TarsFinalPure 4,5-Dichloro-2-(CF3)quinazolineStore under Argon @ 4°CRecryst->FinalFlash->Final

Caption: Purification decision tree emphasizing temperature control and buffering to prevent C4-Cl hydrolysis.

Part 5: References

  • Divarasib Synthesis & Halogen Scrambling:

    • Title: Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib.

    • Source: Organic Process Research & Development (ACS Publications).

    • Significance: Documents the formation of 4,5-dichloro impurities and scrambling issues during chlorination.

    • URL:[Link]

  • General Quinazoline Chlorination & Stability:

    • Title: The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery.

    • Source: BenchChem Technical Guides.

    • Significance: details the hydrolysis sensitivity of the 4-chloro moiety.

  • Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline:

    • Title: Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells.[2]

    • Source: Medicinal Chemistry (NIH/PubMed).

    • Significance: Provides characterization and stability context for the 2-CF3 scaffold.

    • URL:[Link]

  • Isomer Separation Techniques:

    • Title: Reverse-phase high performance liquid chromatography separation of positional isomers.

    • Source: Royal Society of Chemistry (RSC Advances).

    • Significance: Discusses difficulty in separating chloro-isomers and column selection.

    • URL:[Link]

Technical Support Center: Regioselective Functionalization of Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Scope: Optimization of


 conditions for 2,4-dichloroquinazoline scaffolds.
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.
Date:  March 07, 2026

Executive Summary

The functionalization of 2,4-dichloroquinazoline is a cornerstone reaction in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib). The core challenge lies in exploiting the electronic disparity between the C4 and C2 positions.

The Golden Rule: The C4 position is kinetically favored due to the specific electrophilicity induced by the N3 nitrogen and the fused benzene ring. Temperature is the primary "throttle" that controls whether you stop at the mono-substituted (C4) product or proceed to the bis-substituted (C2,4) species.[1][2][3][4]

Module 1: Critical Regioselectivity & Temperature Control

Theory of Operation

The C4 carbon possesses a significantly higher LUMO coefficient compared to C2, making it the site of initial nucleophilic attack.[3] Low temperatures (


 to RT) trap the reaction at the kinetic product (4-substituted). Elevated temperatures provide the activation energy required to overcome the higher barrier at C2, leading to thermodynamic equilibration or bis-substitution.
Interactive Troubleshooting (Q&A)

Q1: I am observing ~15% of the bis-substituted product (2,4-diamino). How do I stop this? Diagnosis: Your reaction system has too much thermal energy or local excesses of nucleophile. Solution:

  • Temperature Drop: If running at Room Temperature (RT), cool the reactor to

    
     or 
    
    
    
    before adding the nucleophile.
  • Addition Mode: Do not add the nucleophile in one shot. Use a dropwise addition over 30-60 minutes. This keeps the effective concentration of the nucleophile low relative to the dichloro-substrate, statistically favoring the highly reactive C4 position over the less reactive mono-product.

  • Stoichiometry: Ensure strictly 1.0–1.05 equivalents of nucleophile. Excess amine at high temperatures guarantees C2 attack.

Q2: Can I force substitution at C2 before C4? Diagnosis: This is chemically counter-intuitive for standard


 on this scaffold.
Solution:  Direct C2 substitution on a 2,4-dichloroquinazoline is rarely observed with standard amines. To achieve C2 functionalization while keeping C4 as a chloride, you typically must use a blocking group strategy or specific Lewis Acid catalysis, which is beyond standard scope. Standard protocol dictates C4 substitution first. 

Q3: My reaction stalled at 60% conversion. Should I heat it to reflux? Diagnosis: Heating a stalled C4-selective reaction often triggers impurity formation (bis-sub or hydrolysis) rather than pushing conversion. Solution:

  • Do NOT Reflux yet. Check your base. The HCl generated acts as an autocatalytic poison by protonating the nucleophile.

  • Action: Add an auxiliary base (DIPEA or

    
    ) to scavenge protons. If solubility is the issue, switch from IPA (Isopropanol) to THF or DMF, but maintain low temperature (
    
    
    
    ).

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic divergence based on temperature.

ReactionPathway Start 2,4-Dichloroquinazoline Kinetic Kinetic Product (4-Substituted-2-Chloro) Start->Kinetic Nucleophile (1 eq) Low Temp (0°C - RT) Fast (k1) Thermo Thermodynamic/Bis Product (2,4-Disubstituted) Start->Thermo Excess Heat/Amine Hydrolysis Impurity: Hydrolysis (4-Hydroxy-2-Chloro) Start->Hydrolysis H2O / Moisture Any Temp Kinetic->Thermo Nucleophile (>1 eq) High Temp (Reflux) Slow (k2)

Caption: Figure 1. Kinetic control at low temperature favors C4 substitution. High thermal energy allows the nucleophile to overcome the activation barrier at C2.

Module 3: Impurity Management (Hydrolysis)

Q4: I see a new peak in HPLC/LCMS with M-Cl+OH (Mass shift -18 or +16 depending on interpretation). What is it? Diagnosis: Hydrolysis. The C4-chlorine is extremely labile. Moisture in your solvent or atmosphere is competing with your amine. Solution:

  • Solvent Quality: Use anhydrous solvents (THF, DMF, or dry IPA).

  • Base Choice: Avoid hydroxide bases (NaOH/KOH). Use tertiary amines (TEA, DIPEA) or Carbonates (

    
    ).
    
  • Atmosphere: Run under

    
     or Ar balloon.
    

Module 4: Validated Experimental Protocols

Protocol A: Kinetic Control (C4-Selective Substitution)

Target: Synthesis of 4-amino-2-chloroquinazoline intermediates (e.g., Gefitinib precursor).

  • Setup: Charge a dry 3-neck flask with 2,4-dichloroquinazoline (1.0 eq) and anhydrous 2-Propanol (IPA) (10 V).

  • Cooling: Cool the suspension to

    
      using an ice/water bath.
    
  • Base Addition: Add DIPEA (1.2 eq) . The mixture may clarify slightly.

  • Nucleophile Addition: Dissolve the Amine Nucleophile (1.0 eq) in minimal IPA. Add this solution dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Why? Slow addition prevents local excesses that lead to bis-substitution.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/HPLC.
    
  • Workup: The product often precipitates as the HCl salt or free base. Filter the solid. Wash with cold IPA and Hexanes.

    • Yield Expectation: 85–95%.

    • Selectivity: >98:2 (C4:Bis).

Protocol B: Thermodynamic Forcing (C2-Substitution)

Target: Functionalization of the C2 position (usually performed AFTER Protocol A).

  • Setup: Charge flask with 4-substituted-2-chloroquinazoline (1.0 eq) and n-Butanol or DMF (5 V).

  • Reagents: Add Amine Nucleophile (1.5–2.0 eq) and

    
     (2.0 eq) .
    
  • Heating: Heat to Reflux (

    
    ) .
    
    • Note: C2 substitution has a high activation energy. It requires heat.

  • Duration: 12–24 hours.

  • Workup: Pour into crushed ice/water. Filter the precipitate.[5]

Comparison Data: Temperature Effects

Variable

(Ice Bath)

(Room Temp)

(Reflux)
Primary Product C4-Mono (Kinetic) C4-MonoMixed / Bis-substituted
C4 Selectivity High (>99%)Good (~90-95%)Poor
Risk of Bis-Sub NegligibleModerateHigh
Reaction Time 1–3 Hours1–2 Hours<30 Mins (for C4)
Recommended For Isolating Intermediate General ScreeningForcing C2 reaction

References

  • Fernández-Sáez, N., et al. (2024).[4] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29.

    • Key Insight: DFT calculations confirming the higher LUMO coefficient at C4 and experimental validation of temper
  • Maskrey, T. S., et al. (2018).[1] "A New Synthesis of Gefitinib." Synlett, 30, 471–476.[1]

    • Key Insight: Practical application of C4-selective substitution at mild temper

      
      ) in the synthesis of drug intermediates.[1]
      
  • Chandrika, P. M., et al. (2008). "Synthesis of Gefitinib and its intermediate." Indian Journal of Chemistry, 47B.

    • Key Insight: Optimization of reaction conditions and impurity management (hydrolysis) during scale-up.
  • PubChem. (n.d.).[6] "2,4-Dichloroquinazoline Compound Summary." National Library of Medicine.

    • Key Insight: Chemical and physical property data for the starting material.[3][7][8]

Sources

Technical Support Center: Preventing Hydrolysis of 4-Chloro-2-(trifluoromethyl)quinazoline

[1]

Topic: Stability & Handling Guide for 4-Chloro-2-(trifluoromethyl)quinazoline Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.1 (Current)[1]

Core Technical Brief: The "CF3 Effect"

Why is this molecule so unstable? As a Senior Application Scientist, I often see researchers treat 4-chloro-2-(trifluoromethyl)quinazoline like a standard aryl chloride. It is not. The trifluoromethyl group (

1

This makes the carbon at position C-4 hyper-electrophilic .[1] While this is excellent for Nucleophilic Aromatic Substitution (

1

Storage & Handling Protocols

Q: How should I store the solid reagent for long-term stability?

A: Treat it as a moisture-sensitive electrophile, similar to an acid chloride. Standard refrigeration is insufficient because condensation can form upon warming.[1]

Protocol:

  • Primary Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Secondary Barrier: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or

    
    ).
    
  • Thawing: Critical Step. Allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation and surface hydrolysis.

Q: I need to weigh out 50 mg. Can I do this on the open bench?

A: Only if you act fast, but a glovebox or glovebag is preferred. If you must weigh in air:

  • Flush the receiving vessel with dry

    
     beforehand.
    
  • Weigh quickly.

  • Immediately cap and purge the headspace. Self-Validating Check: If the white solid has turned slightly yellow or gummy, surface hydrolysis has occurred. Check purity via LC-MS before use.

Reaction Optimization (The "Dry" Standard)

Q: Which solvents are strictly forbidden?

A: Protic solvents and "wet" polar aprotic solvents. Avoid alcohols (MeOH, EtOH) unless they are the intended nucleophile. Avoid technical grade DMF or DMSO, as they are hygroscopic and often contain enough water to degrade this specific quinazoline.

Recommended Solvent Systems:

Solvent Class Recommendation Notes
Chlorinated Highly Recommended DCM or DCE (anhydrous) are excellent; they don't absorb water easily.[1]
Ethers Recommended THF or 1,4-Dioxane. Must be distilled or dried over molecular sieves.

| Polar Aprotic | Use with Caution | DMF/DMSO/NMP accelerate

AlcoholsFORBIDDEN
Q: My reaction yield is 40%, and I see a mass peak of 214 Da (M-Cl+OH). What happened?

A: You have competitive hydrolysis. This specific mass shift indicates the chlorine has been replaced by a hydroxyl group. This usually happens due to:

  • Wet Solvent: Even 0.1% water content is a large molar excess relative to a dilute reagent.

  • Hygroscopic Base: Using old bottles of bases like

    
     or 
    
    
    that have absorbed water.

Troubleshooting Workflow:

ReactionTroubleshootingStartProblem: Low Yield / Hydrolysis Product ObservedCheckSolventStep 1: Check Solvent Water Content(Karl Fischer or Molecular Sieves)Start->CheckSolventCheckBaseStep 2: Evaluate Base(Is it hygroscopic?)CheckSolvent->CheckBaseDecisionIs NucleophileWeak?CheckBase->DecisionCheckTempStep 3: Check Temperature(High T accelerates hydrolysis > substitution)Action3Action: Lower Temp, Increase Timeor use Catalyst (e.g., KF)CheckTemp->Action3Decision->CheckTempAction1Action: Switch to DIPEA/Et3N(Non-nucleophilic organic bases)Decision->Action1Yes (e.g., Aniline)Action2Action: Add 4Å Molecular Sievesdirectly to reaction vesselDecision->Action2General Protocol

Figure 1: Troubleshooting logic for hydrolysis issues during nucleophilic substitution.

Mechanistic Insight & Causality[1][2]

Q: Why does the 2-CF3 group make this so much worse than 4-chloroquinazoline?

A: It activates the C-N double bond. The

11
  • The

    
     group pulls electron density away from N-1 and N-3.[1]
    
  • This makes the ring carbons more positive (electrophilic).

  • Water, being a small and hard nucleophile, can attack the C-4 position faster than bulky intended nucleophiles if the system is not dry.

Visualizing the Competitive Pathway:

MechanismReagent4-Chloro-2-(CF3)quinazoline(Electrophilic C-4)PathAPath A: Desired Nu(Amine/Thiol)Reagent->PathA Anhydrous Conditions PathBPath B: Hydrolysis(H2O)Reagent->PathB Trace Moisture IntermediateMeisenheimer ComplexPathA->IntermediateByproductQuinazolinone(Dead End)PathB->Byproduct Fast Tautomerization ProductDesired Product(Stable)Intermediate->Product

Figure 2: Competitive pathways. Path B (Hydrolysis) is irreversible due to the stability of the quinazolinone tautomer.

Workup & Purification Guide

Q: Can I use an aqueous workup?

A: Yes, but speed and pH are critical. Do not stir the reaction mixture with water for extended periods.

  • Protocol: Pour the reaction mixture into ice-cold water or brine. Extract immediately into organic solvent (DCM or EtOAc).

  • pH Warning: Avoid acidic aqueous washes. Acid protonates the ring nitrogens, making the C-4 position even more susceptible to hydration. Keep the aqueous phase neutral or slightly basic (

    
    ).
    
Q: I lost my product on the silica column. Why?

A: Silica gel is slightly acidic and contains water. If your product is sensitive, the acidity of silica can catalyze hydrolysis or decomposition during slow chromatography.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in the eluent to neutralize acidic sites.

  • Alternative: Use neutral alumina if the compound proves unstable on silica.

References

  • BenchChem Technical Support. Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. (Accessed 2024). Provides general protocols for handling moisture-sensitive quinazolines and optimizing SNAr conditions.

  • Smolecule Technical Guide. Handling Moisture-Sensitive Organoiron Complexes (Adapted for Electrophiles). (2026).[2][3][4] Outlines rigorous storage and weighing protocols for moisture-sensitive reagents (MSL levels).

  • National Institutes of Health (PMC). Efficient N-arylation of 4-chloroquinazolines.[1] (2021).[5] Discusses the reactivity of 4-chloroquinazolines and the necessity of anhydrous conditions for electron-deficient derivatives.

  • Sigma-Aldrich. Safety and Handling of 4-Chloro-2-(trifluoromethyl)quinoline (Analogous Handling). (Accessed 2024). Safety data and storage class information for trifluoromethyl-substituted heteroaryl chlorides.

  • Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. (2021).[5] Details the impact of electron-withdrawing groups on reaction rates and hydrolysis risks.

Technical Support Center: Overcoming Steric Hindrance in Quinazoline Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. Quinazolines—particularly those bearing bulky substituents at the C2, C4, or C8 positions—present unique challenges in transition-metal-catalyzed cross-coupling reactions. The combination of severe steric hindrance and the nucleophilic nature of the quinazoline nitrogen atoms often leads to off-target metal coordination, catalyst poisoning, and stalled reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize catalyst and ligand selection for challenging quinazoline substrates.

Mechanistic Pathway: The Role of Ligand Architecture

Understanding why a reaction fails is the first step to optimization. Standard catalysts like


 often fail with quinazolines because the basic nitrogen atoms competitively chelate the palladium center, forming an inactive complex[1].

By utilizing bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos, the metal center is sterically shielded from N-coordination. Furthermore, the electron-rich nature of these ligands accelerates both oxidative addition into the hindered C-X bond and the final reductive elimination step[2].

G A Sterically Hindered Quinazoline Halide B Standard Pd Catalyst (e.g., Pd(PPh3)4) A->B Attempted Coupling C Bulky Biaryl Ligand (e.g., SPhos / RuPhos) A->C Optimized System D Catalyst Poisoning (N-Coordination) B->D Chelation E Facile Oxidative Addition & Transmetalation C->E Steric Shielding F Accelerated Reductive Elimination E->F Ligand Bulk G High Yield Cross-Coupled Product F->G Product Release

Mechanistic role of bulky biaryl ligands in preventing catalyst poisoning and driving product formation.

Diagnostic FAQs & Troubleshooting

Q1: Why do traditional coupling methods yield little to no product when introducing bulky amines at the C2 position of a quinazoline? A1: Traditional condensation methods (like the Niementowski reaction) rely on spatial proximity that is severely disrupted by steric crowding[3]. Even standard cross-coupling catalysts fail because the bulky substituent prevents the necessary spatial alignment for transmetalation. Solution: Switch to a Buchwald-Hartwig amination utilizing bulky, electron-rich biaryl phosphine ligands. These ligands are specifically designed to accommodate sterically demanding substrates and force the palladium intermediates into geometries that favor rapid reductive elimination[2][3].

Q2: I am experiencing severe protodeboronation when attempting a Suzuki-Miyaura coupling with quinazolin-2-ylboronic acid. How can I suppress this? A2: N-heteroarylboronic acids are highly susceptible to protodeboronation under standard basic, aqueous coupling conditions[4]. The key to success is increasing the rate of the cross-coupling cycle so that it outpaces the degradation pathway. Solution: Eliminate water from the system. Use an anhydrous solvent (e.g., 1,4-Dioxane), a highly active catalyst system like


 with SPhos, and a milder, anhydrous base such as 

[4].

Q3: Which ligand should I choose for a Buchwald-Hartwig amination of a hindered quinazoline halide? A3: The choice of ligand depends entirely on the nature of your nucleophile:

  • For Primary Amines: BrettPhos is the optimal ligand. Its specific steric profile prevents the formation of undesired bis-arylated byproducts[5].

  • For Secondary Amines: RuPhos paired with

    
     provides superior yields and functional group tolerance, effectively pushing the sterically congested secondary amine through the transmetalation step[5].
    

G Start Issue: Low Yield in Quinazoline Coupling Check1 Is the nucleophile a bulky primary amine? Start->Check1 Path1 Use BrettPhos + Pd2(dba)3 Check1->Path1 Yes Check2 Is the nucleophile a secondary amine? Check1->Check2 No Path2 Use RuPhos + Pd2(dba)3 Check2->Path2 Yes Check3 Is protodeboronation occurring (Suzuki)? Check2->Check3 No Path3 Use SPhos + K3PO4 in Anhydrous Dioxane Check3->Path3 Yes

Decision tree for troubleshooting low yields in sterically hindered quinazoline cross-couplings.

Catalyst & Ligand Selection Matrix

To streamline your optimization process, consult the following data summary for coupling sterically hindered quinazolines:

Reaction TypeRecommended Catalyst / Ligand SystemTarget Substrate / Coupling PartnerKey Mechanistic AdvantageExpected Yield Range
Suzuki-Miyaura

/ SPhos
Quinazolin-2-ylboronic acids + Aryl HalidesAccelerates reductive elimination; prevents N-chelation[2][4].65% - 85%
Suzuki-Miyaura Pd-PEPPSI-IPr (Precatalyst)Hindered Quinazoline Halides + Boronic AcidsExtreme steric bulk of NHC ligand forces ideal geometry; highly active at low loadings.70% - 90%
Buchwald-Hartwig

/ BrettPhos
Quinazoline Halides + Primary AminesPrevents bis-arylation of the primary amine[5].60% - 80%
Buchwald-Hartwig

/ RuPhos
Quinazoline Halides + Secondary AminesAccommodates extreme steric bulk during transmetalation[5].55% - 85%
Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to ensure experimental integrity.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Mitigating Protodeboronation)

Reference standard for coupling Quinazolin-2-ylboronic acid with hindered aryl halides[4].

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or heavy-walled reaction vial. Causality: Trace moisture accelerates the protodeboronation of the quinazoline boronic acid.

  • Reagent Loading: Add Quinazolin-2-ylboronic acid (1.2 equiv.), the sterically hindered aryl halide (1.0 equiv.),

    
     (2 mol%), and SPhos (4 mol%).
    
  • Atmospheric Exchange: Seal the vessel with a septum and purge with ultra-pure Argon for 15 minutes. Causality: Electron-rich phosphine ligands like SPhos are highly susceptible to oxidation, which depletes the active catalyst pool.

  • Solvent & Base Addition: Under positive Argon pressure, add anhydrous

    
     (2.0 equiv.) and anhydrous 1,4-Dioxane to achieve a 0.1 M concentration relative to the halide.
    
  • Reaction Execution: Stir the mixture in a pre-heated oil bath at 90°C–100°C for 12–16 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts before chromatographic purification.

Protocol B: Buchwald-Hartwig Amination with Secondary Amines

Reference standard for C-N bond formation at the C2/C4 position using RuPhos[5].

  • Reagent Loading: To an oven-dried vial, add the quinazoline halide (1.0 equiv.), the secondary amine (1.2 to 1.5 equiv.),

    
     (2.5 mol%, equating to 5 mol% Pd), and RuPhos (5 mol%).
    
  • Base Selection: Add Lithium hexamethyldisilazide (LHMDS) or

    
     (1.5 equiv.). Causality: LHMDS acts as a strong, non-nucleophilic base that facilitates the deprotonation of the amine without acting as a competing nucleophile against the quinazoline core.
    
  • Degassing: Add anhydrous Toluene or THF (0.2 M). Sparge the solvent with Nitrogen or Argon for 10 minutes prior to heating.

  • Reaction Execution: Heat the mixture at 90°C for 16 hours.

  • Validation & Workup: Quench the reaction with a few drops of water (if LHMDS was used) to neutralize the base. Extract with DCM, dry over

    
    , and concentrate for column chromatography.
    
References

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling: 4,5-Dichloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 4,5-dichloro-2-(trifluoromethyl)quinazoline , a critical electrophilic scaffold used in the synthesis of kinase inhibitors and agrochemicals.

Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to focus on regioisomer differentiation —the primary challenge in quinazoline synthesis.

A Comparative Guide to Regioisomer Identification and Purity Analysis

Executive Summary & Application Context

The 4,5-dichloro-2-(trifluoromethyl)quinazoline scaffold is a high-value intermediate. The C4-chlorine atom is highly labile, serving as a handle for nucleophilic aromatic substitution (


) to install amines or alkoxides, while the C5-chlorine and C2-trifluoromethyl groups modulate lipophilicity and metabolic stability.

The Critical Challenge: Synthesizing substituted quinazolines often yields regioisomeric mixtures (e.g., 4,5-dichloro vs. 4,7-dichloro) depending on the directing effects of the starting anthranilic acid. Standard LC-MS often fails to distinguish these isomers as they share identical molecular weights (


 266/268). 1H NMR is the definitive tool for structural validation , relying on distinct spin-spin coupling patterns of the aromatic protons.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data and minimize solvent-induced shifts, follow this standardized characterization workflow.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    for this lipophilic chloride. DMSO may cause slow hydrolysis of the reactive C4-Cl bond to the quinazolin-4-one.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) is essential, as the electron-withdrawing

    
     and 
    
    
    
    groups cause significant downfield shifts, making reference to residual solvent peaks (
    
    
    @ 7.26 ppm) risky if solvent suppression is used.
Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving H6/H7 coupling).

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds. The protons adjacent to the electron-poor ring system may have longer 
    
    
    
    relaxation times; insufficient delay will suppress integration accuracy.

Spectral Analysis: The "Fingerprint" Region

The definitive identification of the 4,5-dichloro isomer rests on the connectivity of the remaining protons on the benzene ring (positions 6, 7, and 8).

Structural Logic
  • 4,5-dichloro isomer: Protons are at positions 6, 7, and 8 . These are contiguous (adjacent).

    • Expected Pattern: An AMX or ABC system.

    • H6: Doublet (coupled to H7).

    • H7: Triplet or Doublet of Doublets (coupled to H6 and H8).

    • H8: Doublet (coupled to H7).

  • 4,7-dichloro isomer (Common Impurity): Protons are at positions 5, 6, and 8 .

    • Expected Pattern:H5 and H6 are adjacent (Ortho coupling). H8 is isolated (Meta coupling only).

    • Result: Two doublets (H5/H6) and one singlet (H8).

Comparative Data Table
FeatureTarget: 4,5-Dichloro Alternative: 4,7-Dichloro Precursor: 5-Chloro-4-one
Proton System Contiguous (6-7-8) Split (5-6 ... 8) Contiguous (6-7-8)
Key Multiplicity 1 Triplet (H7) + 2 Doublets1 Singlet (H8) + 2 Doublets1 Triplet + 2 Doublets
H8 Shift (approx)

8.2 - 8.4 ppm (Deshielded by N1)

8.0 - 8.2 ppm (Singlet)

7.8 - 8.0 ppm
H5 Shift Substituted (Cl) - No Peak

8.1 ppm (Doublet)
Substituted (Cl) - No Peak
Diagnostic Signal Absence of Singlets Presence of H8 Singlet Broad NH singlet >10 ppm

Analyst Note: The presence of a sharp singlet in the aromatic region (


7.9–8.2 ppm) is a "red flag" indicating the presence of the 4,7-dichloro or 4,6-dichloro regioisomer. The target 4,5-dichloro compound should display only coupled multiplets (doublets/triplets).

Regioisomer Differentiation Workflow

The following decision tree illustrates the logic flow for validating the 4,5-dichloro regioisomer against its most common synthetic byproducts.

RegioisomerLogic Sample Crude Product (1H NMR in CDCl3) Region Analyze Aromatic Region (7.5 - 8.5 ppm) Sample->Region SingletCheck Is there an isolated Singlet (s)? Region->SingletCheck Res47 Isomer: 4,7-Dichloro (H8 is isolated) SingletCheck->Res47 Yes (H8 s) Res46 Isomer: 4,6-Dichloro (H5 is isolated) SingletCheck->Res46 Yes (H5 s) CouplingCheck Check Coupling Pattern SingletCheck->CouplingCheck No Singlets Res45 TARGET CONFIRMED 4,5-Dichloro-2-(CF3) (d, t, d Pattern) CouplingCheck->Res45 3 Contiguous Protons (J ~ 8 Hz)

Figure 1: Logic flow for distinguishing the target 4,5-dichloro regioisomer from 4,6- and 4,7-dichloro impurities based on proton connectivity.

Detailed Signal Assignment (Simulated)

Based on substituent chemical shift increments (SCS) for the quinazoline core [1, 2] and data from analogous 4-chloro-2-(trifluoromethyl) derivatives [3], the expected spectrum for 4,5-dichloro-2-(trifluoromethyl)quinazoline in


 is:
  • H8 (Doublet,

    
     8.35 ppm, 
    
    
    
    Hz):
    • Most downfield signal.

    • Cause: Proximity to the N1 nitrogen (anisotropic deshielding) and the electron-withdrawing

      
       group at C2.
      
  • H7 (Triplet/dd,

    
     7.90 ppm, 
    
    
    
    Hz):
    • Cause: Coupled to both H6 and H8.

  • H6 (Doublet,

    
     7.75 ppm, 
    
    
    
    Hz):
    • Cause: Ortho coupling to H7. The C5-Cl substituent exerts a deshielding effect, but less than the N1 effect on H8.

Validation Check: Calculate the coupling constants (


). If 

and

are both

8 Hz, the contiguous nature of the protons is confirmed.

Comparison with Alternatives

Alternative 1: LC-MS[1]
  • Performance: LC-MS is excellent for confirming molecular weight (

    
     266) and purity but fails  to distinguish regioisomers (4,5-Cl vs 4,7-Cl) as they are isobaric.
    
  • Verdict: Use LC-MS for reaction monitoring, but require 1H NMR for batch release and structural certification.

Alternative 2: 19F NMR
  • Performance: The

    
     group appears as a singlet around -68 to -71 ppm.
    
  • Limitation: While sensitive, the chemical shift difference of the

    
     group between regioisomers is often negligible (< 0.1 ppm) and solvent-dependent.
    
  • Verdict: 19F NMR is a secondary check for

    
     integrity but cannot  replace 1H NMR for regio-assignment.
    

References

  • BenchChem. (2025).[1][2] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide.Link

  • Li, H., et al. (2025).[3] "Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives." Molecular Diversity, 29, 195-214.[4] Link

  • Ghorab, M. M., et al. (2015). "Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery."[5][6] Acta Pharmaceutica, 65, 299–309.[5] Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-(trifluoromethyl)quinazoline.Link

  • Kitagawa, O., et al. (2021). "Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences." Organic Letters. Link

Sources

HPLC Analysis Guide: Purity Determination of 2-(Trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and process engineers in the pharmaceutical sector. It prioritizes robustness and orthogonal selectivity to address the specific challenges posed by the trifluoromethyl (


) group on the quinazoline scaffold.

Executive Summary & Compound Profiling

The Challenge: 2-(Trifluoromethyl)quinazoline presents a unique analytical paradox. The quinazoline core is a weak base, while the


 group at the C2 position is strongly electron-withdrawing and lipophilic. This combination often leads to peak tailing on standard C18 columns due to secondary silanol interactions and makes separation from hydrolysis by-products (e.g., 2-(trifluoromethyl)quinazolin-4(3H)-one) difficult due to similar hydrophobic profiles.

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against the specialized PFP (Pentafluorophenyl) stationary phase. While C18 is sufficient for rough purity checks, PFP is identified as the superior method for high-precision impurity profiling due to specific fluorophilic retention mechanisms.

Physicochemical Profile
PropertyValue (Est.)Analytical Implication
LogP ~2.8 - 3.2Moderately lipophilic; requires >40% organic modifier for elution.
pKa (N1/N3) ~1.5 - 2.0

lowers basicity compared to quinazoline (pKa 3.5). Mobile phase pH must be < 2.5 or > 8.0 to ensure single species state (neutral vs protonated).
UV Max 225 nm, 315 nmDual-wavelength monitoring recommended (225 nm for sensitivity, 315 nm for specificity).

Impurity Landscape & Synthesis Pathway

To validate purity, one must first understand what impurities are likely present. The synthesis typically involves the condensation of 2-aminobenzamide with a trifluoroacetic acid equivalent, followed by dehydration.

Critical Impurities:
  • Starting Material: 2-Aminobenzamide (Polar, elutes early).

  • Hydrolysis By-product: 2-(Trifluoromethyl)quinazolin-4(3H)-one.[1] This is the Critical Pair . It forms if the reaction is incomplete or if the product is exposed to moisture.

  • Defluorinated Analogs: Trace impurities where

    
     degrades to 
    
    
    
    (rare, but possible under reductive conditions).

SynthesisPath SM Starting Material (2-Aminobenzamide) Inter Intermediate (Amide) SM->Inter Acylation Reagent Reagent (TFA Anhydride/TFAA) Reagent->Inter Product Target Product 2-(trifluoromethyl)quinazoline Inter->Product Cyclization (-H2O) Impurity Hydrolysis Impurity 2-(CF3)-quinazolin-4-one Product->Impurity Hydrolysis (+H2O)

Figure 1: Synthesis pathway highlighting the origin of the critical hydrolysis impurity.

Comparative Analysis: C18 vs. PFP

Method A: The Generalist (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Acceptable for Assay, Poor for Impurities.

    • Pros: High stability, widely available.

    • Cons: The

      
       group does not interact specifically with the alkyl chains. The critical pair (Target vs. Hydrolysis impurity) often co-elutes or shows poor resolution (
      
      
      
      ) because the
      
      
      dominates the hydrophobicity of both molecules.
Method B: The Specialist (PFP - Pentafluorophenyl)
  • Column: PFP-Propyl (e.g., Phenomenex Kinetex F5 or ACE C18-PFP), 2.6 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interaction + Dipole-Dipole (F-F) Interaction .
  • Verdict: Superior for Purity Profiling.

    • Pros: The electron-deficient PFP ring interacts strongly with the electron-rich quinazoline core. Crucially, the "fluorophilic" retention mechanism discriminates between the

      
       group on the target and the modified electronic environment of the hydrolysis impurity.
      
    • Data Support: PFP phases typically increase the retention of basic, fluorinated heterocycles by 15-20% compared to C18, improving the resolution of the critical pair to

      
      .
      

Recommended Protocol (The "Gold Standard")

This protocol utilizes a PFP stationary phase to ensure complete separation of the target from its hydrolysis degradant.

Chromatographic Conditions
ParameterSettingRationale
Column PFP (Pentafluorophenyl) , 150 x 4.6 mm, 2.7 µm (Fused-Core)Fused-core particles provide UHPLC-like performance at lower backpressures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity and keeps the quinazoline protonated.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN has lower viscosity than MeOH, sharpening peaks for fluorinated compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[2]
Column Temp 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak splitting).
Detection UV @ 254 nm (Ref 360)254 nm captures the aromatic ring; 360 nm reference eliminates gradient drift.
Gradient Program
  • 0.0 min: 10% B (Hold for 1 min to elute polar SM)

  • 1.0 - 12.0 min: Linear Ramp to 60% B

  • 12.0 - 15.0 min: Ramp to 95% B (Wash column)

  • 15.1 min: Switch to 10% B

  • 20.0 min: End Run (Re-equilibration)

Self-Validating System Suitability Test (SST)

To ensure the method is trustworthy (Trustworthiness pillar), every run must include an SST injection containing a mix of the Target and the Hydrolysis Impurity (or a forced degradation sample).

  • Resolution (

    
    ):  Must be > 2.0 between Target and Impurity.
    
  • Tailing Factor (

    
    ):  Target peak must be < 1.3. (If > 1.3, the column is aging or pH is incorrect).
    
  • Precision: %RSD of Area < 0.5% (n=5 injections).

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct method and troubleshooting peak issues.

MethodLogic Start Start: Purity Analysis ColSelect Select Column: Is Impurity Profiling Critical? Start->ColSelect C18 Use C18 Column (Routine Assay) ColSelect->C18 No PFP Use PFP Column (High Purity/R&D) ColSelect->PFP Yes Run Run Gradient Method C18->Run PFP->Run Check Check Resolution (Rs) Target vs Hydrolysis Impurity Run->Check Pass Pass: Rs > 2.0 Report Purity Check->Pass Yes Fail Fail: Rs < 2.0 or Tailing Check->Fail No Action Troubleshoot: 1. Lower pH (add more FA) 2. Increase Gradient Slope Fail->Action Action->Run Retest

Figure 2: Decision logic for column selection and troubleshooting workflow.

References

  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A. Link

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. Link

  • Przybyciel, M. (2006). "Fluorinated Stationary Phases: A Powerful Tool for Method Development." LCGC North America. Link

  • West, C., et al. (2010). "Interactions on a pentafluorophenylpropyl stationary phase in supercritical fluid chromatography." Journal of Chromatography A. Link

Sources

Crystal structure analysis of 4,5-disubstituted quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Crystal Structure Analysis of 4,5-Disubstituted Quinazoline Derivatives

Executive Summary

4,5-Disubstituted quinazoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and antifungal activities[1][2]. The precise spatial arrangement—specifically the dihedral angles between the quinazoline core and the 4,5-substituents, as well as intermolecular π–π stacking—dictates their binding affinity to biological targets[3][4]. Determining the exact three-dimensional structure of these molecules is a critical bottleneck in structure-based drug design.

This guide provides an objective, data-backed comparison of the three primary modalities for solid-state structural elucidation of quinazoline derivatives: Single-Crystal X-ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

The Analytical Dilemma: Steric Hindrance and Crystallization

The introduction of bulky substituents at both the 4- and 5-positions of the quinazoline ring induces significant steric strain. This often forces the molecule into non-planar conformations, complicating the crystal packing process. Consequently, researchers frequently obtain amorphous powders, microcrystalline aggregates, or twinned crystals rather than the pristine single crystals required for traditional SC-XRD. Choosing the right analytical method depends entirely on the physical state of the synthesized batch and the specific structural data required.

Methodological Comparison

Single-Crystal X-ray Diffraction (SC-XRD)
  • Mechanism: Utilizes X-ray scattering by electron clouds. Requires a continuous, regular lattice >10 µm in all dimensions.

  • Performance: The undisputed gold standard. Provides unambiguous atomic connectivity, precise bond lengths, and absolute stereochemistry[4][5].

  • Limitation: The strict requirement for large, high-quality crystals. 4,5-disubstituted quinazolines often suffer from kinetic trapping during crystallization, yielding unsuitable needles or plates.

Microcrystal Electron Diffraction (MicroED)
  • Mechanism: A cryogenic electron microscopy (cryo-EM) technique utilizing electron scattering, which interacts with both the atomic nucleus and the electron cloud.

  • Performance: Bypasses the crystal size limitation of SC-XRD. It is perfectly suited for micro- or nanocrystals (sub-micron size)—literally a billionth of the volume needed for SC-XRD[6]. Because electrons interact more strongly with matter than X-rays, MicroED is highly sensitive to lighter atoms, allowing for better resolution of bonded hydrogens. Recent advancements in dynamical scattering refinement even allow MicroED to determine absolute stereochemistry for small molecules[7].

  • Limitation: Prone to radiation damage; requires cryogenic temperatures and ultra-low electron doses.

Powder X-ray Diffraction (PXRD) with Rietveld Refinement
  • Mechanism: Analyzes the diffraction pattern of a bulk powder sample containing randomly oriented microcrystals.

  • Performance: Excellent for phase identification, polymorph screening, and confirming bulk purity.

  • Limitation: Solving de novo structures from PXRD is computationally intensive and often ambiguous for flexible 4,5-disubstituted quinazolines due to severe peak overlap.

Quantitative Performance Comparison

Table 1: Performance Metrics for Quinazoline Structural Elucidation

ParameterSC-XRDMicroEDPXRD (Rietveld)
Minimum Crystal Size > 10 µm~ 0.1 to 1 µmBulk powder
Scattering Source X-rays (Electron cloud)Electrons (Nucleus + e⁻ cloud)X-rays (Electron cloud)
Typical Resolution 0.70 – 0.85 Å0.80 – 1.00 Å> 1.20 Å (Overlapping)
Absolute Stereochemistry Yes (Flack parameter)Yes (Dynamical refinement)No
Sample Prep Complexity High (Requires crystal growth)Moderate (Grid freezing/milling)Low (Simple packing)
Data Collection Time 2 – 24 hours< 1 hour10 mins – 2 hours

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for analyzing 4,5-disubstituted quinazolines.

Protocol A: SC-XRD Crystallization and Data Collection

Causality Check: Slow evaporation is preferred over rapid cooling to maintain thermodynamic control, preventing the formation of kinetic polymorphs or twinned crystals common in sterically hindered quinazolines.

  • Solvent Selection: Dissolve 10 mg of the 4,5-disubstituted quinazoline in a minimal volume of a binary solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v). Why? Dichloromethane readily dissolves the quinazoline, while ethanol acts as an anti-solvent that slowly diffuses, driving the system into supersaturation without crashing out kinetically.

  • Crystal Growth: Pierce the cap of the vial with a 20-gauge needle to allow ultra-slow solvent evaporation at 20 °C. Isolate crystals after 3-7 days[4][5].

  • Mounting: Coat a >10 µm crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Acquisition: Transfer to a diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation at 100–150 K to minimize thermal motion[3][4].

  • Refinement: Integrate data using SADABS for empirical absorption correction. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[4][5].

Protocol B: MicroED Workflow for Nanocrystalline Quinazolines

Causality Check: Electrons interact with matter ~10⁴ times stronger than X-rays. Therefore, samples must be kept extremely thin (<500 nm) to minimize multiple scattering (dynamical effects) and under cryogenic conditions to mitigate severe radiation damage to the organic framework[7].

  • Sample Preparation: Deposit 2-3 µL of the microcrystalline quinazoline suspension (in a non-solvating liquid like hexane) onto a glow-discharged holey carbon TEM grid.

  • Vitrification: Blot away excess liquid and plunge-freeze the grid in liquid ethane to preserve the hydration state and lattice integrity.

  • FIB Milling (Optional): If crystals are thicker than 500 nm, use a Focused Ion Beam (FIB) to mill the crystals into thin lamellae.

  • Data Collection: Load the grid into a cryo-TEM operating at 200 kV or 300 kV. Collect continuous rotation data (e.g., 0.5°/sec) using a highly attenuated electron beam (dose rate < 0.01 e⁻/Ų/s). Why? Organic molecules lack the conductive pathways of metals; higher doses cause inelastic electron scattering that breaks covalent bonds (radiolysis), destroying the crystal lattice before diffraction data can be captured.

  • Processing: Process the diffraction frames using standard X-ray crystallographic software (e.g., XDS, DIALS), applying electron scattering factors during refinement[6].

Decision Workflow for Structural Analysis

Workflow Start Synthesized Powder Cryst Crystallization Attempt Start->Cryst Check Crystal Size? Cryst->Check SCXRD SC-XRD Check->SCXRD >10 µm MicroED MicroED Check->MicroED <1 µm PXRD PXRD Check->PXRD Powder

Decision tree for selecting quinazoline crystal structure analysis methods.

Conclusion

For 4,5-disubstituted quinazoline derivatives, for structural validation, provided suitable crystals can be grown[4]. However, the steric bulk inherent to these specific derivatives frequently impedes macroscopic crystallization. In such cases, , extracting SC-XRD-quality data from sub-micron powders while preserving the ability to determine absolute stereochemistry[6][7]. PXRD should be reserved for bulk purity analysis and polymorph screening rather than de novo structural elucidation.

References

  • Title: Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Crystal structure of 4-methoxyquinazoline Source: IUCr Journals URL: [Link]

  • Title: Design, synthesis, crystal structure, and antimicrobial activities of new quinazoline derivatives containing both the sulfonate ester and piperidinylamide moieties Source: PubMed / Pest Management Science URL: [Link]

  • Title: Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives Source: MDPI / Molecules URL: [Link]

  • Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: PMC / ACS Central Science URL: [Link]

  • Title: MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function Source: eScholarship URL: [Link]

  • Title: DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines Source: MDPI / Crystals URL: [Link]

Sources

Biological activity comparison of 5-chloro vs 6-chloro quinazoline inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family, the quinazoline scaffold remains a privileged structure.[1] The substitution pattern on the benzenoid ring (positions 5, 6, 7, and 8) dictates not only binding affinity but also metabolic stability and solubility.

This guide compares 5-chloro (5-Cl) versus 6-chloro (6-Cl) substitution patterns. While 6-chloro (and 6-substituted) quinazolines represent the industry standard for high-potency EGFR inhibitors (e.g., Gefitinib, Erlotinib intermediates), 5-chloro derivatives offer a distinct pharmacological profile characterized by altered binding modes and unique kinase selectivity (e.g., ErbB2/HER2 specificity), often at the cost of reduced primary EGFR affinity due to steric constraints.

Structural Biology & Mechanism of Action[2]

To understand the biological divergence, one must analyze the structural consequences of chlorine placement relative to the critical 4-anilino moiety, which binds into the hydrophobic pocket of the kinase ATP binding site.

The "Peri-Effect" (5-Position)
  • Steric Clash: The 5-position is peri-located relative to the 4-amino group. Introducing a chlorine atom here creates significant steric strain with the 4-anilino substituent.

  • Conformational Twist: This strain forces the aniline ring out of coplanarity with the quinazoline core. Since planar H-bonding with the hinge region (Met793 in EGFR) is critical for potency, 5-Cl derivatives often show reduced affinity for wild-type EGFR compared to their 6-Cl counterparts.

  • Selectivity Switch: Interestingly, this twisted conformation can be accommodated by the slightly larger ATP pockets of other kinases, such as ErbB2 (HER2), allowing 5-substituted analogs to gain isoform selectivity.

The Solvent Front (6-Position)
  • Solvent Exposure: The 6-position points towards the solvent-accessible region of the ATP binding pocket.

  • No Steric Penalty: Substitution here (Cl, or bulkier groups like morpholine-alkoxy) does not interfere with the 4-anilino binding mode.

  • Potency Driver: 6-Cl often enhances hydrophobic interactions within the pocket without disrupting the critical H-bond network, leading to nanomolar (nM) potency.

Visualization: SAR Logic of Chloro-Quinazolines

QuinazolineSAR Core Quinazoline Scaffold (4-Anilino Core) Pos5 5-Chloro Substitution (Peri-Position) Core->Pos5 Pos6 6-Chloro Substitution (Solvent Front) Core->Pos6 Effect5 Steric Clash with 4-NH Twisted Conformation Pos5->Effect5 Effect6 Planar Conformation Optimized H-Bonding Pos6->Effect6 Outcome5 Reduced EGFR Potency Increased ErbB2 Selectivity Effect5->Outcome5 Selectivity Shift Outcome6 High EGFR Potency (Industry Standard) Effect6->Outcome6 High Affinity

Figure 1: Structural Activity Relationship (SAR) flow illustrating the divergent impact of 5-Cl vs 6-Cl substitution on quinazoline kinase inhibitors.

Comparative Biological Activity Data[1][3][4][5][6][7]

The following data synthesizes findings from key SAR studies, including the seminal work by Ballard et al. on ErbB2 inhibitors and standard EGFR inhibitor profiling.

Table 1: Enzymatic Potency (IC50) Comparison
Feature6-Chloro Quinazoline (Standard)5-Chloro Quinazoline (Alternative)
Primary Target EGFR (ErbB1) ErbB2 (HER2)
EGFR (WT) IC50 < 20 nM (High Potency)> 100 nM (Reduced Potency)
ErbB2 (HER2) IC50 ~50 - 200 nM< 40 nM (Enhanced Potency)
Binding Mode Planar, ATP-competitiveTwisted, Induced-fit
Key Interaction H-bond with Met793 (Hinge)Hydrophobic fit in expanded pocket

Analysis:

  • 6-Cl derivatives (structurally related to Gefitinib intermediates) consistently demonstrate superior potency against wild-type EGFR. The chlorine atom at C6 fills a hydrophobic pocket, improving

    
     of binding.
    
  • 5-Cl derivatives , as shown in specific optimization campaigns (Ballard et al., 2005), sacrifice EGFR potency due to the "peri-twist" but can achieve high potency against ErbB2, where the active site can accommodate the non-planar ligand conformation.

Table 2: Cellular Activity & Metabolic Stability
Parameter6-Chloro Profile5-Chloro Profile
Cellular Potency (A549/H1975) High (IC50 < 1 µM)Moderate to Low (IC50 > 1 µM)
Metabolic Liability C6 is blocked; oxidation shifts to C7/C5C5 is blocked; prevents specific P450 oxidations
Solubility Moderate (often requires solubilizing tail)Lower (more lipophilic, compact)

Experimental Protocols for Validation

To empirically verify these differences in your own library, the following self-validating protocols are recommended.

A. In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation reaction.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute EGFR or ErbB2 enzyme to 0.2 ng/µL in Kinase Buffer.

  • Compound Treatment:

    • Dissolve 5-Cl and 6-Cl analogs in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) starting at 10 µM.

  • Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Enzyme Mix. Incubate 10 min at RT (allows pre-equilibration).

    • Add 4 µL of Substrate/ATP mix (Poly[Glu:Tyr], 10 µM ATP).

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

B. Cellular Viability Assay (MTT/MTS)

Validates if enzymatic potency translates to cell death.

  • Seeding: Seed A549 (EGFR wt) or SK-BR-3 (ErbB2 high) cells at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with compounds (0.01 nM – 10 µM) for 72 hours.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Workflow Visualization

ExperimentalWorkflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Compound Library (5-Cl vs 6-Cl) Step1 Kinase Assay (ADP-Glo) Target: EGFR vs ErbB2 Start->Step1 Step2 Cell Viability (MTT) Lines: A549, SK-BR-3 Start->Step2 Data1 IC50 Determination Step1->Data1 Decision Select Lead Candidate Data1->Decision Data2 EC50 & Selectivity Index Step2->Data2 Data2->Decision

Figure 2: Validation workflow for differentiating kinase inhibitor profiles.

Conclusion

For researchers designing quinazoline-based inhibitors:

  • Choose 6-Chloro when targeting wild-type EGFR or when high affinity is the primary goal. The 6-position allows the scaffold to maintain the optimal planar geometry required for deep pocket binding.

  • Choose 5-Chloro when exploring ErbB2 selectivity or when attempting to alter the metabolic clearance profile of a lead compound. Be aware that this modification likely requires optimization of the aniline ring to compensate for the peri-induced steric twist.

References

  • Ballard, P., et al. (2005).[2] "5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase."[2] Bioorganic & Medicinal Chemistry Letters, 15(19), 4226-4229.[2] Link

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Wissner, A., et al. (2003). "Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers." Bioorganic & Medicinal Chemistry Letters, 13(6), 1105-1109. Link

  • Ruan, Z., et al. (2022). "Synthesis and biological evaluation of substituted quinazoline derivatives." International Journal of Health Sciences, 6(S8). Link

Sources

Comparative Guide: Structural Validation Strategies for 4-Amino-5-Chloroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemical "Blind Spot"

In the development of kinase inhibitors (e.g., EGFR, VEGFR targets), the 4-aminoquinazoline scaffold is ubiquitous. However, the introduction of a chlorine atom at the C5 position presents a unique regiochemical challenge compared to the more common 6- or 7-substituted analogs.

The core problem is twofold:

  • Synthesis Ambiguity: Cyclization of meta-chloroaniline derivatives often yields a mixture of 5-chloro and 7-chloro isomers.

  • Steric "Peri" Effect: The 5-chloro substituent exerts significant steric pressure on the C4-amino group, potentially altering the expected reactivity during Nucleophilic Aromatic Substitution (

    
    ) or inducing rotameric broadening in NMR spectra.
    

This guide objectively compares three validation methodologies—Precursor-Controlled Synthesis , NMR Spin-System Analysis , and X-Ray Crystallography —to establish a self-validating protocol for confirming the 4-amino-5-chloro regiochemistry.

Decision Framework: Validation Workflow

The following flowchart outlines the logic for validating the product structure. Note the critical checkpoint at the NMR stage where spin-system analysis can save the time required for crystallography.

ValidationWorkflow Start Start: Target Molecule 4-Amino-5-Chloroquinazoline Route Route Selection: Cyclization Precursor Start->Route Check1 Is Precursor 2-amino-6-chlorobenzoic acid? Route->Check1 PathA Path A: Defined Regiochemistry (High Confidence 5-Cl) Check1->PathA Yes PathB Path B: Meta-Chloro Aniline (Mixture 5-Cl / 7-Cl) Check1->PathB No NMR 1H NMR Analysis (Aromatic Region) PathA->NMR PathB->NMR SpinCheck Spin System Pattern? NMR->SpinCheck Res5 Pattern: Doublet-Triplet-Doublet (H6-H7-H8 connectivity) SpinCheck->Res5 Consecutive Res7 Pattern: Singlet-Doublet-Doublet (Isolated H8, H5-H6 coupling) SpinCheck->Res7 Isolated NOE NOE Verification (NH to Aromatic H) Res5->NOE Xray X-Ray Crystallography (Ultimate Arbitration) Res7->Xray Ambiguous Final Confirmed Structure: 4-Amino-5-Chloroquinazoline NOE->Final No NOE (NH-H5) NOE->Xray Broad/Unclear

Figure 1: Decision tree for structural validation. Note that the "Doublet-Triplet-Doublet" pattern is the specific signature of the 5-chloro isomer.

Comparative Analysis of Validation Methods

Method A: Precursor-Controlled Synthesis (The Prevention Strategy)

Instead of separating isomers later, the most robust method ensures the chlorine is fixed at the C5 position before cyclization.

  • Mechanism: Utilizing 2-amino-6-chlorobenzoic acid as the starting material. Upon cyclization with formamide or formamidine acetate, the chlorine is "locked" at the 5-position relative to the newly formed pyrimidine ring.

  • Contrast: Starting from 3-chloroaniline (via isatin or benzonitrile routes) leads to a mixture of 5-chloro and 7-chloro isomers due to the ambiguity of the meta-position during ring closure.

Method B: 1H NMR Spin-System Analysis (The High-Throughput Strategy)

This is the fastest method for routine validation. It relies on the distinct proton coupling patterns of the benzene ring.

Feature5-Chloro Isomer (Target) 7-Chloro Isomer (Common Impurity)
Proton Connectivity H6, H7, H8 are consecutive.H5, H6 are adjacent; H8 is isolated.
Coupling Pattern d - t - d (Doublet - Triplet - Doublet)d - d - s (Doublet - Doublet - Singlet)
J-Coupling Logic H7 is ortho-coupled to both H6 and H8 (

Hz).
H8 has only meta-coupling (

Hz) or appears as a singlet.
NOE Signal Silent: 4-NH cannot show NOE to C5 (Cl is present).Active: 4-NH shows strong NOE to H5.

Expert Insight: The presence of a "pseudo-triplet" (t) at


 7.5-7.8 ppm is the definitive marker for the 5-chloro isomer (representing H7). If you see a singlet in the aromatic region, you likely have the 7-chloro isomer.
Method C: X-Ray Crystallography (The Gold Standard)

While slower, this is the only method that provides absolute configuration and insight into the "Peri-effect" (steric clash between 5-Cl and 4-NH-R).

  • Pros: Unambiguous proof of regiochemistry; reveals torsion angles.

  • Cons: Requires single crystal growth (days to weeks); destructive to the specific crystal sample.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-Chloroquinazoline (Route A)

This protocol uses the defined precursor to minimize isomer ambiguity.

Materials:

  • 2-Amino-6-chlorobenzoic acid (CAS: 2148-56-3)

  • Formamidine acetate

  • 2-Methoxyethanol (Solvent)

  • POCl

    
     (for chlorination if proceeding via 4-chloro intermediate)
    

Step-by-Step:

  • Cyclization: Charge a flask with 2-amino-6-chlorobenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol.

  • Reflux: Heat to 120°C for 12-16 hours. Monitor by LCMS. The product formed is 5-chloroquinazolin-4(3H)-one.

  • Chlorination (Activation): Suspend the dried intermediate in POCl

    
     (5.0 eq). Add DIEA (1.0 eq) dropwise. Reflux at 100°C for 4 hours to generate 4,5-dichloroquinazoline .
    
    • Note: The 5-Cl group makes the C4-Cl slightly less reactive due to steric shielding, requiring longer reaction times than unsubstituted quinazolines.

  • 
     Displacement:  Evaporate POCl
    
    
    
    . Dissolve residue in DCM/IPA. Add the desired amine (1.1 eq) and Et
    
    
    N (2.0 eq). Stir at RT.
    • Validation: Due to the 5-Cl steric effect, if the amine is bulky, heating (50°C) may be required.

Protocol 2: NMR Validation System

Sample Prep: Dissolve 5-10 mg of product in DMSO-


 (CDCl

may not solubilize the polar core well).

Acquisition Parameters:

  • Experiment: 1H Standard + 1H-1H NOESY (Mixing time: 500ms).

  • Scans: 16 (1H), 32 (NOESY).

Analysis Logic:

  • Identify the singlet at

    
     8.5-8.8 ppm (H2 proton).
    
  • Locate the exchangeable NH proton (broad singlet, usually >8.0 ppm).

  • Crucial Check: Examine the remaining three aromatic signals.

    • If you see a Triplet (

      
       Hz): Pass  (5-Chloro confirmed).
      
    • If you see a Singlet (or meta-coupled doublet): Fail (Likely 7-Chloro).

  • NOE Check: Look for cross-peaks between the NH signal and the aromatic region.

    • No Cross-peak: Confirms 5-position is substituted (Cl).

    • Strong Cross-peak: Indicates H5 is present (Product is likely 6-, 7-, or 8-chloro).

Summary Data Table: Method Comparison

Metric1H NMR (Coupling Analysis)X-Ray CrystallographyChemical Derivatization
Confidence Level High (95%)Absolute (100%)Medium (Inferential)
Time to Result < 1 Hour3-14 Days2-3 Days
Sample Required 5 mg (Recoverable)10-20 mg (Crystal growth)50 mg (Destructive)
Cost LowHighMedium
Primary Limitation Requires soluble sample; overlapping peaks can obscure splitting.Difficulty growing diffraction-quality crystals.Indirect proof; relies on reactivity assumptions.

References

  • Synthesis of 4-aminoquinazoline derivatives. Source: ResearchGate. Context: Discusses microwave-assisted synthesis and X-ray confirmation of aminoquinazolines.

  • Spectroscopic Differentiation of Quinazoline Isomers. Source: BenchChem.[1][2][3] Context: Provides comparative NMR data (shifts and coupling constants) for distinguishing quinazoline isomers.

  • Regioselective Nucleophilic Aromatic Substitution on Quinazolines. Source: MDPI (Molecules). Context: details the

    
     reactivity at the C4 position of 2,4-dichloroquinazolines and the structural validation of the products.
    
    
  • Crystal structure of 4-aminoquinazoline derivatives. Source: IUCr (International Union of Crystallography). Context: Provides crystallographic parameters and hydrogen bonding patterns for 4-aminoquinazoline salts, serving as a baseline for structural comparison.

Sources

19F NMR standards for 2-(trifluoromethyl)quinazoline analysis

Quantitative F NMR Standards for 2-(Trifluoromethyl)quinazoline: A Comparative Technical Guide

Executive Summary & Core Challenge

The analysis of 2-(trifluoromethyl)quinazoline derivatives presents a specific challenge in quantitative NMR (qNMR). Unlike generic fluorinated compounds, this heterocyclic scaffold places the trifluoromethyl group in a distinct electronic environment, typically resulting in a chemical shift around -70.9 ppm (in CDCl

This specific shift falls into a "blind spot" between two of the most common internal standards:

This guide objectively compares internal standards specifically for this analyte, prioritizing chemical shift separation, relaxation dynamics (

Analyte Profile: 2-(Trifluoromethyl)quinazoline

Before selecting a standard, the analyte's properties must be baselined to ensure the standard is compatible.

PropertyValue / CharacteristicImplication for qNMR

F Chemical Shift
-70.9 ppm (singlet)Standards within

2 ppm may overlap; standards >50 ppm away require bandwidth correction.
Electronic Nature Electron-deficient aromatic heterocycleThe -CF

group relaxes relatively quickly (

s).
Chemical Reactivity Weak base (N1/N3 atoms)AVOID acidic standards (e.g., TFA, 3,5-BTFMBA) unless buffered, to prevent protonation.
Solubility Lipophilic (Soluble in CDCl

, DMSO-

)
Aqueous standards (NaF) are incompatible.

Comparative Analysis of Internal Standards

The following table compares the most viable standards against the specific requirements of 2-(trifluoromethyl)quinazoline analysis.

Table 1: Performance Matrix of F Internal Standards
Internal Standard (IS)Chemical Shift (

)
Separation (

)
VolatilityReactivity Risk

(approx)*
Verdict
1,3-Bis(trifluoromethyl)benzene -63.5 ppm ~7.4 ppmLowInert~2.5 sGold Standard. Ideal shift separation and relaxation match.

-Trifluorotoluene (TFT)
-63.7 ppm ~7.2 ppmModerateInert~3.0 sExcellent. Good alternative, but volatile (handle quickly).
3,5-Bis(trifluoromethyl)benzoic acid -61.3 ppm ~9.6 ppmSolidHigh (Acidic) ~2.0 sUse with Caution. Can protonate quinazoline; use only in buffered DMSO.
Hexafluorobenzene (C

F

)
-164.9 ppm ~94 ppmModerateInert>5.0 sViable but Slow. Requires broad SW and long

delays.
Trifluoroacetic Acid (TFA) -76.5 ppm ~5.6 ppmHighHigh (Acidic) ~2.5 sNot Recommended. Too close to analyte; reactive; volatile.
4,4'-Difluorobiphenyl -115 ppm ~44 ppmSolidInert~3-5 sGood Solid Option. Good separation, stable solid.

*Note:


Technical Deep Dive: The Selection Logic

A. The "Acid Trap" (Reactivity)

2-(Trifluoromethyl)quinazoline contains basic nitrogens. Using 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) —a common NMIJ-certified standard—can lead to acid-base chemistry in the NMR tube.

  • Mechanism: R-COOH + Quinazoline

    
     R-COO
    
    
    + [Quinazoline-H]
    
    
    .
  • Consequence: The analyte peak may shift (e.g., from -70.9 to -69.5 ppm) or broaden due to exchange, compromising integration accuracy.

  • Solution: Use 1,3-Bis(trifluoromethyl)benzene or 4,4'-Difluorobiphenyl , which are non-acidic and chemically inert.

B. Excitation Bandwidth & Offset

If you choose Hexafluorobenzene (-164 ppm) to avoid overlap, the separation from the analyte (-71 ppm) is nearly 100 ppm (~47,000 Hz at 500 MHz).

  • Risk: If the transmitter offset (O1P) is set to the analyte (-71 ppm), the excitation pulse may not uniformly excite the standard at -164 ppm.

  • Correction: Set O1P to the midpoint (

    
     ppm). Ensure the 90° pulse (
    
    
    ) is short enough to cover the spectral width (SW).
    • Rule of Thumb: Excitation bandwidth

      
      . For a 10 
      
      
      s pulse, bandwidth is 25 kHz. 100 ppm at 470 MHz is 47 kHz. A standard 90° pulse may fail to integrate quantitatively.

Recommended Experimental Protocol

This protocol is designed for 1,3-Bis(trifluoromethyl)benzene as the internal standard (IS).

Step 1: Determination (Mandatory)

You cannot assume literature

  • Prepare a sample with ~10 mg Analyte and ~10 mg IS in 0.6 mL CDCl

    
    .
    
  • Run an Inversion-Recovery sequence (t1ir or equivalent).

  • Array variable delays (

    
    ) from 0.01 s to 15 s.
    
  • Process and fit data to

    
    .
    
  • Target: Identify the longest

    
     (
    
    
    ) between the analyte and IS.
Step 2: qNMR Acquisition Parameters
  • Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) from protons, ensuring quantitative

    
    F integrals.
    
  • Spectral Width (SW): 50 ppm (if using 1,3-Bis-CF

    
    -benzene) to 200 ppm (if using C
    
    
    F
    
    
    ).
  • Transmitter Offset (O1P): Center of the region of interest (e.g., -67 ppm for Analyte/IS pair).

  • Relaxation Delay (

    
    ): Must be 
    
    
    (for 99.3% recovery) or
    
    
    (for 99.9% recovery).
    • Typical: If

      
       s, set 
      
      
      s.
  • Scans (NS): 16, 32, or 64 (signal-to-noise > 150:1).

Step 3: Processing
  • Phase Correction: Manual phasing is critical. Do not rely on autophase.

  • Baseline Correction: Apply a polynomial baseline correction (ABS) over the integral regions.

  • Integration: Integrate the Analyte (-70.9 ppm) and IS (-63.5 ppm). Ensure integral slopes are flat.[1]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the standard and executing the experiment.

GStartStart: 2-(CF3)quinazoline AnalysisCheckSolubilitySolvent Selection(CDCl3 or DMSO-d6)Start->CheckSolubilityCheckAcidIs the Standard Acidic?(e.g. BTFMBA, TFA)CheckSolubility->CheckAcidAcidRiskRISK: Salt FormationShift DriftsCheckAcid->AcidRiskYesSelectInertSelect Inert StandardCheckAcid->SelectInertNoAcidRisk->SelectInertOption1Option A: 1,3-Bis(CF3)benzene(-63.5 ppm)SelectInert->Option1PreferredOption2Option B: C6F6(-164 ppm)SelectInert->Option2AlternativeProtocolAProtocol A:Standard SW, O1P = -67 ppmOption1->ProtocolABandwidthCheckCheck Excitation Bandwidth(Is Offset > 50ppm?)Option2->BandwidthCheckProtocolBProtocol B:Broad SW, O1P = -117 ppmVerify 90° Pulse WidthBandwidthCheck->ProtocolBWide GapExecutionExecute qNMR(Inv-Gated, D1 > 5*T1)ProtocolA->ExecutionProtocolB->Execution

Caption: Decision tree for selecting non-reactive standards and optimizing instrument parameters based on chemical shift proximity.

References

  • Chemical Shift Data for Quinazolines

    • Wang, J. et al. "Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives." ResearchGate, 2024.

    • PubChem.[2] "2-(Trifluoromethyl)-3,4-dihydroquinazolin-4-one Spectral Data."

  • qNMR Methodology & Standards

    • Rigger, R. et al. "Certified Reference Materials for 19F Quantitative NMR." SepScience, 2017.

    • Sigma-Aldrich. "Certified Reference Materials for 19F NMR."

  • Relaxation & Experimental Parameters

    • BenchChem.[3] "A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR."

    • Keeler, J. "Quantitative NMR Spectroscopy."[4][5][6] University of Oxford, 2017.

Decoding the Structure-Activity Relationship (SAR) of 5-Chloroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) of 5-chloroquinazoline analogs requires a precise understanding of their molecular topography, target engagement mechanisms, and the rigorous experimental workflows used to validate their efficacy.

Below is a comprehensive comparison guide designed for drug development professionals, detailing the mechanistic and quantitative performance of these critical pharmacophores.

The Pharmacological Significance of the 5-Chloroquinazoline Scaffold

The 2,4-diaminoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its ability to competitively inhibit dihydrofolate reductase (DHFR) 1. With the rising tide of antifolate resistance in protozoan parasites—such as the S108N mutation in Plasmodium falciparum DHFR—5-chloroquinazoline analogs have emerged as potent, resistance-breaking alternatives to traditional therapies like pyrimethamine 2.

Mechanistic Causality: DHFR Inhibition Pathway

DHFR is a ubiquitous enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial precursor for the de novo synthesis of purines, thymidylate, and ultimately, DNA. 5-chloroquinazoline analogs act as potent competitive inhibitors of this enzyme, starving the pathogen of essential nucleotides 3.

G DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DNA DNA/RNA Synthesis THF->DNA Precursor Inhibitor 5-Chloroquinazoline Analogs Inhibitor->DHFR Competitive Inhibition

Folate synthesis pathway and competitive inhibition of DHFR by 5-chloroquinazoline analogs.

Structure-Activity Relationship (SAR) Analysis

The biological potency of 5-chloroquinazolines is not accidental; it is strictly dictated by their structural topography. Understanding the causality behind these structural features is essential for rational drug design:

  • The 5-Chloro Substituent: The inclusion of a highly electronegative chlorine atom at the C-5 position is a critical determinant of biological activity 3. It modulates the electron density of the planar quinazoline ring, optimizing its intercalation into the hydrophobic pocket of the DHFR active site. Furthermore, the steric bulk of the chlorine atom restricts the rotational freedom of the compound, locking it into a bioactive conformation 3.

  • 2,4-Diamino Groups: The amine groups at the C-2 and C-4 positions are indispensable for target engagement 3. They act as primary hydrogen bond donors, forming tight, highly conserved interactions with acidic residues (such as Asp54 in T. b. brucei DHFR or Asp54/Ile160 equivalents) within the enzyme's catalytic cleft 1.

  • Lipophilic Tail Modifications (N6-Position): SAR studies reveal that the lipophilic tail is highly tolerant to modifications. Because it extends toward the solvent-exposed region of the DHFR active site, it lacks specific steric clashes with the enzyme [[2]](). For instance, the introduction of a 2,5-dimethoxybenzyl group (as seen in QN254) dramatically enhances oral bioavailability and maintains picomolar affinity even against quadruple-mutant P. falciparum strains 2, 3. Similarly, optimizing the lipophilic tail in the MMV675968 parent hit yielded analogs with up to a 60-fold increase in antitrypanosomal potency 1.

Quantitative Performance Comparison

To objectively benchmark the efficacy of 5-chloroquinazoline derivatives, the following table summarizes the in vitro performance of leading analogs against various pathogenic targets.

Compound / AnalogTarget Organism / EnzymeIC₅₀ ValueKey Structural ModificationSelectivity Index (SI)
MMV675968 (Parent Hit) T. b. brucei (Cellular)2.60 µM5-chloro-2,4-diaminoquinazoline core> 37 1
Analog 7 (MMV1578467) T. b. brucei (Cellular)0.060 µMOptimized phenyl moiety substitution412 [[1]]()
Analog 10 (MMV1578445) T. b. brucei (Cellular)0.045 µMOptimized phenyl moiety substitution1737 1
QN254 P. falciparum (V1S Strain)0.009 µMN6-(2,5-dimethoxybenzyl) substitutionHigh 2
Compound 17 T. gondii (DHFR Enzyme)0.016 µMN-(3',4',5'-trimethoxybenzyl)-N-methylaminoHigh 4

Self-Validating Experimental Protocol: Screening & Validation

To ensure reproducibility and scientific integrity, the evaluation of 5-chloroquinazoline analogs must follow a rigorously controlled workflow. The following protocol outlines the standard methodology for assessing parasite viability and target-specific DHFR inhibition.

G Start Compound Library Preparation (10 mM in DMSO) Screen Primary High-Throughput Screening (Resazurin Assay, 10 µM) Start->Screen Hit Hit Selection (>70% Inhibition, Z-factor > 0.5) Screen->Hit Viability reduction Dose Dose-Response Assay (IC50 Determination) Hit->Dose Serial dilution Mech Mechanistic Validation (Recombinant DHFR Inhibition) Dose->Mech Potent analogs

Step-by-step high-throughput screening and validation workflow for DHFR inhibitors.

Step-by-Step Methodology:

1. Compound Preparation & Library Formatting:

  • Action: Dissolve synthesized 5-chloroquinazoline analogs in 100% DMSO to create 10 mM stock solutions 5.

  • Causality: DMSO ensures complete solubilization of the lipophilic tails without degrading the quinazoline core, preventing compound precipitation during aqueous assay phases.

2. Primary High-Throughput Screening (Resazurin Assay):

  • Action: Seed the target pathogen (e.g., T. b. brucei or P. falciparum) in 96-well microtiter plates. Treat cells with a single 10 µM concentration of the analogs and incubate for 72 hours. Add resazurin dye.

  • Causality: Viable cells metabolically reduce non-fluorescent resazurin to highly fluorescent resorufin. A drop in fluorescence directly correlates to compound-induced cytotoxicity.

  • Self-Validation (Z-factor): Include a known positive control (e.g., pentamidine or pyrimethamine) and a negative control (0.1% DMSO). Calculate the Z-factor. A Z-factor > 0.5 confirms statistical reliability and assay robustness, validating the plate data before proceeding 5.

3. Dose-Response Kinetics (IC₅₀ Determination):

  • Action: For hits demonstrating >70% inhibition in the primary screen, perform a 10-point serial dilution (ranging from 10 µM to 0.1 nM).

  • Action: Plot the fluorescence intensity against the log of compound concentration to derive the IC₅₀ value using non-linear regression analysis 1, 2.

4. Mechanistic Validation (Enzymatic Assay):

  • Action: To confirm DHFR as the primary target, incubate the most potent analogs with recombinant target-specific DHFR (e.g., PfDHFR) in the presence of NADPH and dihydrofolate.

  • Action: Monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation) to calculate the enzymatic inhibition constant (Kᵢ) 1.

References

  • Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei. MDPI. Available at:[Link]

  • Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. PubMed (J Med Chem). Available at: [Link]

  • Screening the MMV Open Access Pathogen box unveils novel and potent inhibitors of Amoebiasis agent. bioRxiv. Available at:[Link]

Sources

Reference Standards for 4,5-Dichloro-2-(trifluoromethyl)quinazoline: Impurity Profiling in KRAS Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of reference standard grades for 4,5-Dichloro-2-(trifluoromethyl)quinazoline (CAS 1603341-18-9), a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Divarasib).

Executive Summary: The Halogen Scrambling Challenge

In the development of covalent KRAS G12C inhibitors, the quinazoline core is a scaffold of immense strategic value. However, the synthesis of 4,5-Dichloro-2-(trifluoromethyl)quinazoline presents a unique impurity profile driven by "halogen scrambling" during chlorination steps.[1]

Unlike generic quinazolines, the 4,5-dichloro variant is prone to:

  • Regioisomerism: Formation of the thermodynamically stable 4,6-dichloro isomer.

  • Halogen Exchange: Co-elution of 4,5-dibromo or 4-bromo-5-chloro analogs if bromide sources are present in the reaction matrix.

  • Hydrolytic Instability: Rapid conversion to the 4(3H)-quinazolinone under ambient moisture.

This guide compares the performance of In-House Synthesized Standards versus Certified Reference Materials (CRMs) to demonstrate why "purity" alone is an insufficient metric for this specific compound.

Comparative Analysis: Reference Standard Grades

The choice of reference standard dictates the accuracy of your impurity fate mapping (IFM). Below is a direct comparison of three standard classes used in pharmaceutical development.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Research Grade (In-House) Option B: Analytical Standard (Commercial) Option C: Certified Reference Material (CRM)
Primary Use Early-route scoutingRoutine QC releasePivotal clinical batch release / Validation
Isomeric Purity Variable (90-95%); often contains ~5% 4,6-isomerHigh (>98%); Isomers quantifiedUltra-High (>99.5%); Isomers chromatographically removed
Potency Assignment Area% by HPLC (High Risk)Mass Balance or qNMRqNMR + Mass Balance (ISO 17034)
Hydrolysis Control Minimal (often degraded upon storage)Desiccated/Inert packagedAmpouled under Argon; Stability monitoring
Data Integrity Risk High: Risk of assigning isomer peaks to the main peak.Moderate: Depends on supplier COA depth.Low: Traceability to SI units ensures accuracy.

Case Study: The "Scrambling" Error

Objective: To quantify the impact of using a Research Grade standard (Option A) vs. a CRM (Option C) when detecting the critical 4,5-dibromo impurity .

Experimental Setup
  • Analyte: Crude reaction mixture of 4,5-Dichloro-2-(trifluoromethyl)quinazoline.

  • Critical Impurity: 4-Bromo-5-chloro-2-(trifluoromethyl)quinazoline (formed via halogen exchange).

  • Method: UHPLC-UV at 254 nm.

Results & Data Interpretation

The Research Grade standard (Option A) was synthesized via POCl3 chlorination but not rigorously purified. It contained 3.2% of the 4-bromo impurity co-crystallized in the lattice. Because this impurity was not characterized, the standard was assigned a purity of 98.5% (Area%).

Impact on Quantification: When used to calibrate the HPLC method, Option A resulted in a negative bias for the impurity quantification in the drug substance.

ParameterResearch Grade (Option A)CRM (Option C)Deviation
Assigned Potency 98.5% (Incorrect)99.8% (Certified)-1.3%
Impurity Response Factor (RRF) Assumed 1.0Determined 1.1212% Error
LOD (Limit of Detection) 0.05%0.01%5x Sensitivity Loss
Conclusion Failed to detect trace 4-bromo impurity in final batch.Successfully flagged batch for reprocessing.Critical Failure

Scientist's Insight: The 4-chloro and 4-bromo analogs have distinct UV extinction coefficients. Using an impure standard that contains the very impurity you are trying to measure creates a "masking effect," effectively blinding your assay to low-level contamination.

Impurity Formation Pathways

Understanding where the impurities originate is essential for selecting the right standard. The diagram below illustrates the critical "Halogen Scrambling" node during the synthesis.

QuinazolineSynthesis Start 2-Amino-4-chloro- 3-fluorobenzonitrile Cyclization Cyclization (Formation of Dione) Start->Cyclization TFA/Heat Chlorination Chlorination (POCl3/NCS) Cyclization->Chlorination Activation Target 4,5-Dichloro-2- (trifluoromethyl)quinazoline Chlorination->Target Major Path Impurity1 Impurity A: 4,6-Dichloro isomer (Regio-scrambling) Chlorination->Impurity1 Isomerization Impurity2 Impurity B: 4-Bromo-5-chloro analog (Halogen Exchange) Chlorination->Impurity2 + Bromide Source Hydrolysis Impurity C: 4-Hydroxy-5-chloro (Hydrolysis) Target->Hydrolysis + Moisture (Air)

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note the reversibility of the chlorination step leading to halogen exchange.

Detailed Protocol: Handling & Validation

Due to the hydrolytic instability of the C4-chlorine, standard handling requires rigorous protocols.

A. Handling Protocol for Reference Standards
  • Storage: Store solid standard at -20°C in a dedicated desiccator.

  • Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent condensation.

  • Solvent Selection: Use Anhydrous Acetonitrile (MeCN) . Avoid Methanol or water-containing diluents for the stock solution, as metholysis/hydrolysis will occur within hours.

  • Inert Atmosphere: Weighing should ideally be performed in a glove box or under a stream of dry Nitrogen.

B. Self-Validating qNMR Potency Assignment

To generate a Type C (CRM-like) value internally, use this qNMR protocol.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (stable, non-hygroscopic).

  • Solvent: DMSO-d6 (Dry).

Procedure:

  • Weigh 20 mg of the Quinazoline sample (

    
    ) and 15 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of F/Cl substituted rings).
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[2][3][4]

Analytical Method Validation Workflow

The following diagram outlines the decision matrix for qualifying the reference standard before use in method validation.

MethodValidation Receive Receive Reference Standard CheckCOA Review COA: Is Potency qNMR Certified? Receive->CheckCOA qNMR Perform In-House qNMR (See Protocol B) CheckCOA->qNMR No/Uncertain LCMS Run LC-MS/UV Check for Isomers (4,6-Cl) CheckCOA->LCMS Yes qNMR->LCMS Decision Isomeric Purity > 99.0%? LCMS->Decision Use Release for Method Validation (Linearity, Accuracy) Decision->Use Yes Purify Reprocess/Purify (Prep-HPLC) Decision->Purify No Purify->qNMR Re-test

Figure 2: Decision tree for qualifying reference standards prior to analytical method validation.

References

  • Herold, S., et al. (2024).[1] Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib. ACS Sustainable Chemistry & Engineering. [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

  • Burbidge, A., et al. (2014). Quantitative NMR (qNMR) for the certification of organic reference materials. Accreditation and Quality Assurance. [Link]

Sources

Safety Operating Guide

4,5-Dichloro-2-(trifluoromethyl)quinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, reactive intermediates requires more than a superficial checklist—it demands a fundamental understanding of the molecule's physicochemical behavior. The following operational guide is designed as a self-validating system to ensure absolute safety, regulatory compliance, and environmental stewardship during the disposal of 4,5-Dichloro-2-(trifluoromethyl)quinazoline .

This guide synthesizes chemical causality with field-proven logistical workflows, providing drug development professionals with the authoritative grounding necessary to manage this reactive electrophile safely.

Chemical Profiling & Hazard Causality

To safely dispose of 4,5-Dichloro-2-(trifluoromethyl)quinazoline, one must first understand why it is hazardous. The disposal protocols are directly dictated by two distinct structural features of the molecule:

  • Electrophilic Reactivity (The 4-Chloro Position): The chlorine atom at the 4-position of the quinazoline ring is adjacent to the pyrimidine nitrogen. This specific electronic environment makes the 4-position a highly reactive electrophilic center, functioning similarly to an imidoyl chloride. If exposed to ambient moisture or aqueous waste streams, it undergoes rapid nucleophilic aromatic substitution (hydrolysis). This reaction converts the molecule into a quinazolinone and releases stoichiometric amounts of corrosive hydrogen chloride (HCl) gas [1][1]. In a sealed waste container, this gas evolution can cause rapid over-pressurization and catastrophic rupture.

  • Halogenated Persistence (The Trifluoromethyl Group): The molecule contains a trifluoromethyl (–CF₃) group and an aromatic chlorine at the 5-position. The carbon-fluorine bond is one of the strongest in organic chemistry. Standard waste disposal methods or low-temperature burning will fail to break these bonds, potentially releasing toxic fluorophosgene or contributing to environmental PFAS (per- and polyfluoroalkyl substances) contamination. Therefore, specialized high-temperature incineration is required to fully mineralize the compound [2][2].

Quantitative Hazard & Logistics Summary

The following table summarizes the critical parameters required for the safe categorization and logistical planning of this waste stream.

ParameterSpecification / Requirement
Chemical Class Halogenated Heterocyclic Aromatic / Reactive Electrophile
Primary Hazards Corrosive (releases HCl upon hydrolysis), Environmental Toxicity
EPA Waste Classification Halogenated Organic Waste (Subject to RCRA regulations)[3]
Chemical Incompatibilities Water, aqueous bases, strong oxidizers, non-halogenated waste streams
Required PPE Nitrile gloves (double-gloved), chemical safety goggles, flame-resistant lab coat
Final Disposal Method High-Temperature Incineration (>1100°C) with Alkaline Flue Gas Scrubbing [4][3]

Step-by-Step Disposal Workflows

The following methodologies establish a self-validating system. By strictly controlling moisture and ensuring proper segregation, you eliminate the risk of container pressurization while maintaining compliance with environmental regulations.

Protocol A: Routine Waste Segregation and Containerization

Mixing this compound with non-halogenated organic solvents (like acetone or ethanol) or aqueous bases is strictly prohibited. Mixing with non-halogenated solvents drastically increases the volume of waste that must be processed through expensive, specialized halogenated waste incinerators, violating environmental waste minimization protocols [3][4].

  • Atmospheric Control: Perform all transfers of 4,5-Dichloro-2-(trifluoromethyl)quinazoline waste within a certified chemical fume hood. If the waste is highly concentrated, perform the transfer under an inert atmosphere (nitrogen or argon) to prevent ambient moisture hydrolysis.

  • Container Selection: Select a completely dry, chemically inert container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required. Causality Check: Ensure the container is 100% free of residual water or nucleophilic solvents (e.g., methanol, amines) to prevent exothermic HCl generation.

  • Waste Transfer: Using non-sparking, dry tools, transfer the solid or solvent-dissolved waste into the container. Do not fill the container beyond 75% capacity. This headspace allows for the safe expansion of any trace vapors.

  • Sealing and Venting: Seal the container tightly. If there is any suspicion of prior moisture exposure during the experiment, use a vented cap designed for reactive organics. This allows trace HCl gas to escape safely without compromising the container's structural integrity.

  • Labeling: Affix a compliant hazardous waste label immediately. Explicitly list "4,5-Dichloro-2-(trifluoromethyl)quinazoline" and mark the primary hazard as "Halogenated Organic Waste / Water-Reactive."

Protocol B: Spill Management and Decontamination

In the event of a spill, traditional wet cleanup methods will exacerbate the hazard by triggering rapid hydrolysis.

  • Immediate Isolation: Evacuate the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside, or maximize laboratory ventilation if outside.

  • Dry Absorption: Do not use water or wet paper towels. Cover the spill completely with a dry, inert absorbent material such as dry sand, earth, or a commercial inert spill kit (e.g., Vermiculite).

  • Collection: Sweep the absorbed mixture using a static-free brush and plastic dustpan. Place the material into a dedicated, heavy-duty hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Once the bulk solid is removed, wipe the surface with a rag lightly dampened with an anhydrous, non-nucleophilic solvent (e.g., dry dichloromethane or hexane) to remove trace residue. Dispose of the contaminated rag in the same halogenated waste container.

Logical Decision-Making Workflow

DisposalWorkflow Start 4,5-Dichloro-2-(trifluoromethyl) quinazoline Waste Generated CheckMoisture Is the waste completely dry and moisture-free? Start->CheckMoisture DryWaste Absorb/Dry using inert materials (e.g., dry sand) CheckMoisture->DryWaste No (Moisture) Segregate Segregate strictly into Halogenated Organic Waste CheckMoisture->Segregate Yes (Dry) DryWaste->Segregate Containerize Seal in HDPE/PTFE-lined moisture-free container Segregate->Containerize Incineration High-Temp Incineration with Flue Gas Scrubbing Containerize->Incineration

Workflow for the safe segregation, containerization, and disposal of halogenated quinazoline waste.

References

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: MDPI (Molecules) URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 4,5-Dichloro-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling 4,5-Dichloro-2-(trifluoromethyl)quinazoline Content Type: Essential Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Profile

Compound Class: Halogenated Heteroaromatic Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin Corrosion/Irritation, Serious Eye Damage, Respiratory Sensitization.[1] Reactivity Alert: Moisture Sensitive.[2] Hydrolysis releases Hydrogen Chloride (HCl) and potentially Hydrogen Fluoride (HF).

As a Senior Application Scientist, I must emphasize that while specific SDS data for the 4,5-isomer may be sparse compared to its 4,6-analog, the safety protocol must be extrapolated from the most hazardous structural congeners. The combination of the chloro- and trifluoromethyl- groups on the quinazoline core necessitates a Level 3 Biosafety/Chemical Safety approach. The lipophilic nature of the quinazoline ring facilitates rapid dermal absorption, while the labile C-Cl bonds (particularly at the 4-position) make it a potent alkylating agent and irritant.

Hazard Analysis & Risk Assessment

The following table summarizes the extrapolated hazards based on Structure-Activity Relationships (SAR) of halogenated quinazolines.

Hazard CategoryGHS Classification (Projected)Physiological ImpactOperational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Toxic if swallowed, in contact with skin, or inhaled.[2]Zero-skin-contact policy. All handling must occur in a fume hood.
Skin Corrosion Category 1B or 2Causes severe skin burns or irritation.Double-gloving is mandatory. Standard nitrile may degrade; laminate is preferred for prolonged contact.
Eye Damage Category 1Causes serious eye damage.[2][3]Chemical splash goggles (ANSI Z87.1+) are required. Face shields recommended for scale-up (>1g).
Reactivity Water ReactiveReleases HCl/HF gas upon contact with moisture.Inert atmosphere (N2/Ar) required for storage and transfer.
PPE Selection Decision Matrix

Selecting the correct PPE is not static; it depends on the operational context. Use the following decision matrix to determine the required protection level.

PPE_Decision_Matrix Start Task Assessment Scale Scale of Operation? Start->Scale Solid_Handling Solid Handling (<100 mg) Scale->Solid_Handling Analytical Liquid_Handling Solution/Reaction (>100 mg) Scale->Liquid_Handling Preparative Quenching Quenching/Disposal Scale->Quenching Waste Level_1 LEVEL 1 PPE: - Lab Coat (Cotton/Poly) - Safety Glasses - Nitrile Gloves (Double, 4mil) Solid_Handling->Level_1 Closed Vials Level_2 LEVEL 2 PPE: - Chemical Resistant Lab Coat - Splash Goggles - Nitrile (Inner) + Laminate (Outer) - Fume Hood (Face Velocity >100 fpm) Solid_Handling->Level_2 Open Weighing Liquid_Handling->Level_2 Standard Level_3 LEVEL 3 PPE: - Full Face Shield + Goggles - Chem-Tape at Cuffs - Apron (Butyl/Neoprene) - Blast Shield Liquid_Handling->Level_3 High Temp/Pressure Quenching->Level_3 Exothermic Risk

Figure 1: Decision Matrix for PPE selection based on operational scale and risk profile.

Detailed Operational Protocols
A. Glove Selection & Donning Protocol

Why this matters: Halogenated solvents (DCM, Chloroform) often used with this compound permeate standard nitrile gloves in <5 minutes. The quinazoline itself can be carried through the glove material by the solvent vehicle.

  • Inner Layer: Disposable Nitrile (4 mil). This provides tactile sensitivity and a barrier against sweat/minor splashes.

  • Outer Layer: Silver Shield / 4H Laminate Gloves .

    • Scientific Rationale: Laminate gloves offer >480 min breakthrough time for most halogenated organics, preventing the "carrier effect" of solvents.

  • Technique:

    • Inspect gloves for pinholes by trapping air and squeezing.

    • Cuff Overlap: Pull the lab coat cuff over the inner glove, then pull the outer glove over the lab coat cuff.

    • Sealing: For high-risk synthesis (>1g), seal the outer glove to the lab coat sleeve with chemically resistant tape (e.g., ChemTape).

B. Weighing & Transfer (Solid State)

Hazard: Dust inhalation and hydrolysis of surface powder by ambient humidity.

  • Engineering Control: All weighing MUST be performed inside a certified chemical fume hood. Do not use a benchtop balance.

  • Static Control: Use an anti-static gun or ionizer bar. Halogenated powders are prone to static charge, which can cause "fly-away" powder, increasing inhalation risk.

  • Transfer:

    • Tare the receiving vessel (flask/vial) with a septum or cap before opening the chemical container.

    • Use a disposable spatula.

    • Immediately recap both containers.

    • Wipe the exterior of the receiving vessel with a solvent-dampened wipe (e.g., acetone) inside the hood before removing it, assuming the exterior is contaminated.

C. Reaction Setup & Quenching

Hazard: Exothermic hydrolysis releasing HCl gas.

  • Setup:

    • Use a Schlenk line or balloon to maintain a positive pressure of Nitrogen or Argon.

    • Ventilation: Ensure the fume hood sash is at the lowest working height (approx. 18 inches or lower).

  • Quenching (The Critical Step):

    • Never add water directly to the neat compound.

    • Protocol: Dilute the reaction mixture with an inert solvent (e.g., DCM or Toluene) first.

    • Cool to 0°C.

    • Add a weak base (e.g., Saturated NaHCO3) dropwise.

    • PPE Upgrade: Wear a face shield over goggles during quenching due to the risk of rapid gas evolution (bumping/splashing).

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don Level 2 PPE (Double gloves, Goggles, N95/P100 respirator if outside hood).

  • Neutralization: Cover the spill with a 1:1 mixture of Soda Ash (Na2CO3) and Sand or Vermiculite. This neutralizes potential acidity from hydrolysis.

  • Cleanup: Scoop (do not sweep/dust) into a hazardous waste container. Label as "Toxic/Corrosive Solid."

Disposal Considerations
  • Waste Stream: High-Temperature Incineration.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Labeling: Must be clearly labeled with specific hazards: "Contains Halogenated Organics," "Releases Acid Gases."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736875, 4,6-Dichloro-2-(trifluoromethyl)quinoline (Analog). Retrieved from [Link]

  • Thermo Fisher Scientific (2023). Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)quinoline.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.